The Strategic Utilization of[1-(2-Aminoethyl)azetidin-3-yl]methanol in Modern Drug Discovery
An In-Depth Technical Whitepaper Executive Summary In the contemporary landscape of medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich frameworks has become...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Whitepaper
Executive Summary
In the contemporary landscape of medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich frameworks has become a cornerstone of successful drug design. Azetidines—four-membered, nitrogen-containing heterocycles—have emerged as privileged motifs, featured prominently in FDA-approved therapeutics such as baricitinib and cobimetinib [1].
[1-(2-Aminoethyl)azetidin-3-yl]methanol represents a highly versatile, bifunctional building block within this class. By combining the conformational rigidity of the azetidine core with two orthogonal reactive handles (a primary amine and a primary alcohol), this scaffold allows medicinal chemists to rapidly synthesize diverse libraries, optimize pharmacokinetic profiles, and precisely probe receptor pockets. This whitepaper details the structural rationale, physicochemical advantages, and self-validating synthetic workflows for deploying this scaffold in drug development.
Structural Anatomy & Physicochemical Profiling
The architectural value of[1-(2-Aminoethyl)azetidin-3-yl]methanol (Molecular Formula: C6H14N2O) lies in its distinct spatial geometry. The high angle strain of the four-membered ring restricts conformational flexibility, projecting the N1 and C3 substituents at defined vectors.
Quantitative Data Summary
The following table outlines the physicochemical properties that make this molecule an ideal fragment for lead generation and optimization:
Property
Value
Medicinal Chemistry Rationale
Molecular Weight
130.19 g/mol
Highly efficient for Fragment-Based Drug Design (FBDD); leaves ample room for late-stage elaboration.
Fraction sp3 (Fsp3)
1.00 (6/6 carbons)
Maximum three-dimensionality; strongly correlates with clinical success and "escape from flatland" paradigms.
Topological Polar Surface Area
~49.3 Ų
Optimal for balancing aqueous solubility with membrane permeability.
Hydrogen Bond Donors
3 (-NH2, -OH)
Provides multiple distinct points for target engagement and water network displacement.
Hydrogen Bond Acceptors
3 (N, N, O)
Enhances solubility and target binding affinity.
Rotatable Bonds
4
Offers localized flexibility at the linker regions while the core remains rigid.
Mechanistic Rationale in Drug Design (E-E-A-T)
As a Senior Application Scientist, I emphasize that the selection of a scaffold must be driven by causality rather than convenience. The inclusion of [1-(2-Aminoethyl)azetidin-3-yl]methanol in a lead optimization campaign serves three distinct mechanistic purposes:
Bioisosterism: The 3-hydroxymethyl-azetidine moiety is a highly effective, metabolically stable bioisostere for larger, more lipophilic rings like pyrrolidin-3-ol or piperidine. This specific substitution pattern has been successfully utilized to discover potent polymerase theta (Polθ) inhibitors for BRCA-deficient tumors, demonstrating favorable pharmacokinetics and enhanced target residence time [2].
pKa Modulation: The tertiary nitrogen within the azetidine ring exhibits a lower basicity compared to larger macrocycles due to the increased s-character of its lone pair (a consequence of ring strain). This subtle pKa shift improves membrane permeability and reduces hERG liability.
Orthogonal Reactivity: Continued adoption of azetidine motifs requires building blocks that support diverse, late-stage functionalization [3]. The primary amine on the ethyl linker and the primary alcohol at the C3 position possess vastly different nucleophilicities, enabling selective, stepwise derivatization without the need for exhaustive protection/deprotection cycles.
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and the analytical validation required to confirm success.
Protocol A: Chemoselective Amidation of the Primary Amine
Objective: Couple a target carboxylic acid exclusively to the primary amine, leaving the primary alcohol intact.
Pre-Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at 0°C for 15 minutes.
Causality: HATU generates a highly reactive HOAt ester. Pre-activating at 0°C prevents thermal degradation of this intermediate and suppresses unwanted side reactions.
Nucleophilic Attack: Add [1-(2-Aminoethyl)azetidin-3-yl]methanol (1.0 equiv) dropwise as a solution in DMF. Maintain at 0°C for 1 hour, then allow to warm to room temperature.
Causality: The primary aliphatic amine is significantly more nucleophilic than the primary alcohol. Maintaining a low temperature kinetically traps the reaction at N-acylation, preventing over-reaction to the O-acyl product.
Quenching & Isolation: Quench with saturated aqueous NaHCO3 and extract with ethyl acetate.
Causality: The basic quench hydrolyzes any unreacted active ester and washes away the water-soluble urea byproduct of HATU.
Validation: Analyze via LC-MS and 1H NMR.
Self-Validation: The LC-MS must show the[M+H]+ of the mono-amide. In 1H NMR, the -CH2- protons adjacent to the primary amine will shift downfield (due to the deshielding effect of the new amide bond), while the -CH2OH protons will remain static, proving chemoselectivity.
Protocol B: O-Alkylation via N-Protection
Objective: Alkylate the primary alcohol while preserving the primary amine for subsequent library generation.
N-Protection: Dissolve the azetidine scaffold in dichloromethane (DCM). Add triethylamine (Et3N, 1.2 equiv) and di-tert-butyl dicarbonate (Boc2O, 1.05 equiv) at 0°C. Stir for 2 hours.
Causality: Boc2O selectively reacts with the primary amine under mild, non-nucleophilic base conditions, preventing N-alkylation in the next step.
Deprotonation: Isolate the N-Boc intermediate, dissolve in anhydrous tetrahydrofuran (THF), and cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv). Stir until H2 evolution ceases (~30 mins).
Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide, without attacking the Boc group.
Alkylation: Add the desired alkyl halide (R-X, 1.1 equiv) and warm to room temperature.
Causality: The alkoxide undergoes a rapid SN2 reaction. The tertiary azetidine nitrogen is sterically hindered and less nucleophilic, preventing unwanted quaternization.
Deprotection & Validation: Treat with Trifluoroacetic Acid (TFA) in DCM (1:4) for 1 hour to reveal the primary amine.
Self-Validation: LC-MS will confirm the loss of the Boc group (-100 Da) and the addition of the alkyl mass.
Visualization of Functionalization Pathways
The following diagram maps the logical flow of the orthogonal functionalization protocols described above.
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: Expert Opinion on Drug Discovery (Taylor & Francis)
URL: [Link]
Title: Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors
Source: Bioorganic & Medicinal Chemistry (Elsevier)
URL: [Link]
Title: An Approach to Alkyl Azetidines for Medicinal Chemistry
Source: ChemRxiv (American Chemical Society)
URL: [Link]
Exploratory
An In-depth Technical Guide to [1-(2-Aminoethyl)azetidin-3-yl]methanol: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, imparts a unique reactivity profile that distinguishes it from both the more labile aziridines and the less reactive pyrrolidines.[1] This balance of stability and reactivity allows for selective chemical manipulations, making azetidines valuable building blocks in the synthesis of complex molecular architectures. The incorporation of an azetidine ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target engagement. This guide focuses on [1-(2-Aminoethyl)azetidin-3-yl]methanol, a bifunctional azetidine derivative with potential applications as a versatile intermediate in the synthesis of novel therapeutic agents.
Molecular Structure and Identification
A clear understanding of the molecular structure is paramount for any chemical entity. The structure of [1-(2-Aminoethyl)azetidin-3-yl]methanol combines the rigid azetidine core with a flexible aminoethyl side chain and a primary alcohol, offering multiple points for chemical modification.
Figure 1: 2D Chemical Structure of [1-(2-Aminoethyl)azetidin-3-yl]methanol
Table 1: Compound Identification
Identifier
Value
Source
IUPAC Name
[1-(2-Aminoethyl)azetidin-3-yl]methanol
-
Molecular Formula
C6H14N2O
Calculated
Molecular Weight
130.19 g/mol
Calculated
CAS Number
Not available
-
Predicted Physicochemical Properties
The following properties have been estimated based on the analysis of structurally similar compounds, such as (azetidin-3-yl)methanol and 1-(2-aminoethyl)azetidin-3-ol, and established predictive models.[3][4]
Table 2: Predicted Physicochemical Data
Property
Predicted Value
Rationale and Key Considerations
Boiling Point
~220-240 °C
The presence of both primary amine and primary alcohol functionalities will lead to significant intermolecular hydrogen bonding, resulting in a relatively high boiling point for its molecular weight. This is a characteristic feature of amino alcohols.[5][6] The boiling point of the parent (azetidin-3-yl)methanol is 154 °C.[3] The addition of the aminoethyl group is expected to increase the boiling point substantially.
Melting Point
Not readily predictable
As a small, potentially hygroscopic molecule with multiple hydrogen bond donors and acceptors, it may exist as a viscous oil or a low-melting solid. The presence of impurities or water would significantly depress the melting point.
The pKa of azetidine is approximately 11.29, which is similar to that of pyrrolidine.[7] However, the substitution on the nitrogen will influence its basicity. The primary amino group on the ethyl chain is expected to have a pKa in the typical range for primary alkylamines.[8][9]
logP
-1.5 to -0.5
The molecule possesses a high density of polar functional groups (two amines and one alcohol) relative to its carbon framework, suggesting it will be highly hydrophilic. Predictive models for logP often rely on fragment-based contributions.[10][11][12]
Solubility
Highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents (e.g., hexanes, toluene).
The prevalence of hydrogen bond donors and acceptors indicates strong interactions with polar solvents. The solubility of amino acids and other amino alcohols in various solvents provides a good comparative basis.[5][13][14][15]
Synthesis and Reactivity Insights
Proposed Synthetic Strategy
A plausible synthetic route to [1-(2-Aminoethyl)azetidin-3-yl]methanol would likely involve the N-alkylation of a suitably protected azetidin-3-yl-methanol derivative. A general, logical workflow is outlined below.
Figure 2: Proposed Synthetic Workflow
Experimental Considerations:
Protection: The secondary amine of (azetidin-3-yl)methanol is nucleophilic and would compete in the alkylation step. Therefore, protection with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is a critical first step.
Alkylation: The protected azetidine can then be alkylated with a suitable 2-aminoethyl synthon, such as N-(2-bromoethyl)phthalimide or a Boc-protected 2-aminoethyl halide. The choice of solvent and base (e.g., NaH, K2CO3 in DMF or ACN) would be crucial for optimizing the reaction yield.
Deprotection: The final step would involve the removal of the protecting groups. For instance, a Boc group can be removed under acidic conditions (e.g., TFA in DCM), while a Cbz group is typically cleaved via hydrogenolysis. If a phthalimide was used for the aminoethyl group, hydrazine would be employed for its removal.
This modular approach allows for the synthesis of various N-substituted azetidine derivatives.[16][17]
Chemical Reactivity
The chemical reactivity of [1-(2-Aminoethyl)azetidin-3-yl]methanol is dictated by its three primary functional groups: the tertiary amine within the azetidine ring, the primary amine of the ethyl side chain, and the primary alcohol.
Azetidine Ring: The four-membered ring is susceptible to ring-opening reactions under certain conditions, particularly upon activation of the nitrogen atom with a Lewis or Brønsted acid.[7] This can be a desired transformation for accessing functionalized acyclic amines.
Primary Amine: The terminal primary amine is a potent nucleophile and a Brønsted-Lowry base. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.
Primary Alcohol: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. It can also participate in esterification and etherification reactions.
Safety and Handling
While specific toxicity data for [1-(2-Aminoethyl)azetidin-3-yl]methanol is unavailable, general precautions for handling azetidine derivatives and aliphatic amines should be strictly followed.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Storage: Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.[18][19][20][21]
Conclusion
[1-(2-Aminoethyl)azetidin-3-yl]methanol represents a versatile and synthetically valuable building block for the development of novel chemical entities. Its trifunctional nature, combining the unique properties of the azetidine scaffold with a primary amine and a primary alcohol, provides a rich platform for chemical diversification. While the physicochemical data presented in this guide are based on predictions, they offer a solid foundation for researchers to design experiments, anticipate reaction outcomes, and handle this compound safely. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its potential in medicinal chemistry and beyond.
References
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PMC. [Link]
MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]
Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. ACS Publications. [Link]
Graph convolutional neural network applied to the prediction of normal boiling point. National Institute of Standards and Technology. [Link]
Boiling Point of Organic Compounds. YouTube. [Link]
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]
The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]
Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. PubMed. [Link]
Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. [Link]
The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
#[1-(2-Aminoethyl)azetidin-3-yl]methanol: Comprehensive Safety Data, Toxicity Profile, and Handling Whitepaper
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
[1-(2-Aminoethyl)azetidin-3-yl]methanol is a highly functionalized, low-molecular-weight aliphatic heterocycle. Featuring a strained four-membered azetidine core, a primary aliphatic amine, and a primary alcohol, it is increasingly utilized as a rigidified bioisostere and bifunctional linker in advanced medicinal chemistry (e.g., PROTACs and targeted protein degraders). While azetidines are prized for altering pKa, lowering lipophilicity, and improving the pharmacokinetic profiles of drug candidates compared to larger saturated rings like pyrrolidines [1][1], they carry unique metabolic liabilities.
The combination of a highly basic primary amine and a strained azetidine core necessitates a rigorous, mechanism-driven safety evaluation. This whitepaper establishes predictive Safety Data Sheet (SDS) parameters, elucidates the mechanistic toxicology of its functional groups, and provides self-validating experimental protocols for preclinical derisking.
Physicochemical Properties & Structural Analysis
The utility of[1-(2-Aminoethyl)azetidin-3-yl]methanol stems from its orthogonal reactivity, allowing selective functionalization at the primary amine or the primary alcohol. However, the inherent ring strain of the azetidine dictates its stability profile.
Property
Value / Description
Impact on Drug Design & Handling
IUPAC Name
[1-(2-Aminoethyl)azetidin-3-yl]methanol
N/A
Molecular Formula
C₆H₁₄N₂O
N/A
Molecular Weight
130.19 g/mol
High ligand efficiency; rapid membrane diffusion.
Functional Groups
Azetidine, Primary Amine, Primary Alcohol
Enables orthogonal conjugation but increases reactivity.
Ring Strain
~26 kcal/mol
Increases susceptibility to acid-catalyzed or oxidative ring opening.
Predictive Safety Data Sheet (SDS) & Handling Guidelines
Due to the specific and proprietary nature of this intermediate, empirical safety data is extrapolated from its highly reactive constituent moieties. The primary aliphatic amine dominates the acute hazard profile, acting as a strong base that can rapidly degrade biological tissues [2][2].
Hazard Identification (GHS Classification)
Hazard Class
Category
GHS Code
Mechanistic Rationale
Acute Toxicity (Oral)
Category 4
H302
Typical baseline toxicity for low-MW aliphatic amines.
Skin Corrosion/Irritation
Category 1B
H314
High basicity of the primary amine disrupts lipid bilayers, causing severe chemical burns.
Skin Sensitization
Category 1
H317
Potential for protein adduction via the amine or reactive ring-opened species triggers immune recognition.
Safe Handling, Storage, and PPE
Storage Conditions: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Primary amines rapidly absorb atmospheric CO₂ to form carbamates, degrading sample integrity.
Personal Protective Equipment (PPE): Double-gloving with heavy-duty nitrile, chemical safety goggles, and handling strictly within a Class II fume hood. If aerosolization is a risk, a NIOSH-approved respirator is mandatory [2][2].
Mechanistic Toxicology Profile
To effectively deploy this compound in drug discovery, scientists must understand the causal mechanisms behind its potential cytotoxicity.
Amine-Mediated Cytotoxicity & Lysosomotropism
The primary amine moiety (–CH₂CH₂NH₂) is heavily protonated at physiological pH. Highly cationic molecules can induce direct cytotoxicity by electrostatically binding to negatively charged cell membranes, causing destabilization and pore formation [3][3]. Furthermore, aliphatic amines act as lysosomotropic agents. They freely diffuse across cellular and organelle membranes in their neutral state but become protonated and trapped in the acidic environment of lysosomes (pH ~4.5–5.0). This ion-trapping leads to osmotic swelling, lysosomal rupture, and subsequent cellular apoptosis.
Azetidine Ring Bioactivation and Hepatotoxicity Risk
While azetidines provide excellent conformational rigidity, their internal ring strain (~26 kcal/mol) introduces a severe metabolic liability [4][4]. Cytochrome P450 (CYP450) enzymes in the liver can catalyze the oxidation of the α-carbon adjacent to the azetidine nitrogen. This forms an unstable carbinolamine intermediate that spontaneously undergoes ring-opening to yield a highly reactive electrophilic aldehyde [5][5].
If not rapidly neutralized by aldehyde dehydrogenases, this electrophile will form covalent adducts with nucleophilic residues (e.g., lysine, cysteine) on hepatic proteins. This covalent binding is a primary driver of idiosyncratic adverse drug reactions (IADRs) and drug-induced liver injury (DILI).
Caption: CYP450-mediated oxidative ring-opening of the azetidine core leading to reactive intermediates.
Experimental Workflows for Toxicity Validation
To empirically validate the safety profile of this compound and derisk it for downstream in vivo applications, the following self-validating in vitro workflows must be executed.
Protocol 1: In Vitro Cytotoxicity Assessment (HepG2 MTT Assay)
Causality: HepG2 cells retain specialized hepatic functions, making them the gold standard for assessing basal hepatotoxicity driven by the primary amine's lysosomotropism or direct ring strain.
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10 mM stock of[1-(2-Aminoethyl)azetidin-3-yl]methanol in anhydrous DMSO. Perform serial dilutions to treat cells with concentrations ranging from 0.1 μM to 100 μM. Self-Validation Step: Ensure final DMSO concentration is strictly ≤0.1% across all wells to prevent solvent-induced baseline toxicity. Include a vehicle-only control.
Incubation: Incubate the treated plates for 48 hours.
Viability Readout: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. The tetrazolium dye is reduced to insoluble purple formazan exclusively by the active mitochondria of living cells.
Solubilization & Analysis: Aspirate media, lyse cells, and solubilize formazan crystals using 100 μL of DMSO per well. Measure absorbance at 570 nm using a microplate reader to calculate IC₅₀ values.
Causality: To detect the formation of the dangerous electrophilic aldehyde resulting from azetidine ring opening, Glutathione (GSH) is utilized as a "soft" nucleophile surrogate. It traps the reactive species before it can bind to proteins, allowing for mass spectrometry detection [5][5].
Microsomal Incubation: Combine human liver microsomes (HLM, 1 mg/mL final protein concentration), 10 μM of the test compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate the mixture for 5 min at 37°C. Initiate the enzymatic reaction by adding 1 mM NADPH.
Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard (e.g., labetalol). Self-Validation Step: The internal standard ensures extraction efficiency and MS ionization stability are accounted for.
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate denatured proteins.
LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (HRMS). Scan for the specific mass shift corresponding to the GSH-adduct of the ring-opened aldehyde (+307 Da shift from the parent mass).
Caption: Parallel in vitro workflows for cytotoxicity (MTT) and reactive metabolite trapping (LC-MS/MS).
References
Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat
Source: ACS Publications
URL:[Link][5]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines
Source: ACS Publications
URL:[Link][4]
S310B1NL - Carboline (Safety Data Sheet for Aliphatic Amines)
Source: Carboline
URL:[Link][2]
Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini
Source: PNAS
URL:[Link][3]
Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: ResearchGate
URL:[Link][1]
The Strategic Integration of [1-(2-Aminoethyl)azetidin-3-yl]methanol in Modern Medicinal Chemistry Scaffolding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The azetidine motif, a four-membered nitrogen-containing heterocycle, has t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic challenge to a privileged scaffold in contemporary drug discovery.[1][2] Its inherent structural and physicochemical properties offer medicinal chemists a powerful tool to modulate pharmacokinetic and pharmacodynamic profiles. This guide delves into the specific, albeit under-explored, potential of the bifunctional scaffold, [1-(2-Aminoethyl)azetidin-3-yl]methanol. While direct literature on this exact molecule is sparse, this document synthesizes established principles of azetidine chemistry and the roles of its constituent functional groups to present a comprehensive technical overview. We will explore its projected synthesis, its value as a versatile building block, and its potential applications in constructing novel therapeutic agents with enhanced properties.
The Azetidine Scaffold: A Primer on its Privileged Status in Drug Design
The incorporation of an azetidine ring into a drug candidate is a strategic decision driven by the unique advantages this strained heterocycle confers.[3][4] Unlike its more flexible five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine ring imposes significant conformational rigidity.[1] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.
Key advantages of the azetidine scaffold include:
Enhanced Metabolic Stability: The azetidine nitrogen is often more resistant to N-dealkylation, a common metabolic liability for many amine-containing drugs.[1]
Improved Aqueous Solubility: The polar nitrogen atom within the small ring system can lead to improved solubility compared to more lipophilic carbocyclic analogs.[2][3]
Versatile Bioisosterism: The azetidine ring can serve as a bioisostere for various functional groups and larger ring systems, allowing for fine-tuning of properties like lipophilicity and molecular weight.[1][5][6]
Access to Novel Chemical Space: The three-dimensional arrangement of substituents on the azetidine ring provides access to unique regions of chemical space, enabling the design of novel pharmacophores.[3]
The value of this scaffold is exemplified by its presence in several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib , where the azetidine moiety contributes to improved selectivity and pharmacokinetic profiles.[3][4]
[1-(2-Aminoethyl)azetidin-3-yl]methanol: A Bifunctional Scaffold of High Potential
The subject of this guide, [1-(2-Aminoethyl)azetidin-3-yl]methanol, presents a compelling scaffold for several reasons. It combines the inherent advantages of the azetidine core with two distinct and strategically positioned functional groups: a primary amine and a primary alcohol.
The N-1 Aminoethyl Group: This provides a key vector for further functionalization. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, or can be used in reductive amination reactions to introduce a wide array of substituents. This allows for the exploration of interactions with a target protein or for the attachment of solubilizing groups.
The C-3 Hydroxymethyl Group: This group also serves as a valuable handle for modification. It can be oxidized to an aldehyde or carboxylic acid, or it can be converted into ethers or esters. This provides a second, spatially distinct point for diversification, crucial for optimizing binding interactions and physicochemical properties.
The 1,3-disubstitution pattern on the azetidine ring allows these two functional groups to project into different regions of three-dimensional space, making this a highly versatile scaffold for fragment-based drug design and lead optimization.
Proposed Synthetic Strategies
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the N-alkylation of a protected 3-hydroxymethylazetidine with a protected aminoethyl group, followed by deprotection. The protected 3-hydroxymethylazetidine can, in turn, be derived from a protected azetidin-3-one.
Caption: Retrosynthetic pathway for [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Boc-azetidin-3-one
This key starting material can be synthesized from 3-amino-1-propanol through a multi-step process involving protection, chlorination, and cyclization, followed by oxidation.
Step 2: Reduction to N-Boc-azetidin-3-ol
The ketone of N-Boc-azetidin-3-one is reduced to the corresponding alcohol.
Dissolve N-Boc-azetidin-3-one (1 equivalent) in methanol at 0 °C.
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
Stir the reaction mixture at room temperature for 2 hours.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-azetidin-3-ol.
Step 3: Synthesis of N-Boc-1-(2-phthalimidoethyl)azetidin-3-ol
The azetidine nitrogen is alkylated with a protected aminoethyl group.
To a solution of N-Boc-azetidin-3-ol (1 equivalent) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) at 0 °C.
Stir the mixture for 30 minutes at room temperature.
Add 2-(2-bromoethyl)isoindoline-1,3-dione (1.1 equivalents) and heat the reaction to 60 °C for 12 hours.
Cool the reaction to room temperature, quench with saturated ammonium chloride solution, and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to afford the desired product.
Step 4: Deprotection to yield [1-(2-Aminoethyl)azetidin-3-yl]methanol
Both the Boc and phthalimide protecting groups are removed.
Dissolve the product from Step 3 in ethanol.
Add hydrazine hydrate (5 equivalents) and reflux the mixture for 4 hours.
Cool the reaction and filter off the phthalhydrazide precipitate.
Concentrate the filtrate and dissolve the residue in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
Stir at room temperature for 2 hours.
Concentrate the mixture in vacuo, and purify the residue by ion-exchange chromatography or crystallization to yield [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Applications in Medicinal Chemistry: A Scaffold for Targeted Drug Design
The bifunctional nature of [1-(2-Aminoethyl)azetidin-3-yl]methanol makes it an attractive starting point for the synthesis of compound libraries targeting a wide range of diseases.
As a Linker in Proteolysis Targeting Chimeras (PROTACs)
The two distinct functional groups at opposite ends of the rigid azetidine core make this an ideal linker component for PROTACs. The primary amine can be coupled to a ligand for an E3 ubiquitin ligase, while the hydroxymethyl group can be attached to a warhead that binds to a target protein. The conformational rigidity of the azetidine ring helps to control the spatial orientation of these two components, which is critical for efficient ternary complex formation and target degradation.
Caption: Role of the scaffold in a PROTAC construct.
In the Development of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core with substituents that occupy the ATP binding site. The [1-(2-Aminoethyl)azetidin-3-yl]methanol scaffold can be elaborated to present pharmacophoric elements in a precise three-dimensional arrangement. For example, the hydroxymethyl group could be functionalized to interact with the hinge region of a kinase, while the aminoethyl side chain could be modified to extend into a solvent-exposed region, improving solubility and providing a handle for further optimization.
Structure-Activity Relationship (SAR) Insights
The derivatization of the two functional groups allows for a systematic exploration of the SAR.
Introduce bulky or lipophilic groups to probe hydrophobic pockets.
C-3 (Hydroxymethyl)
Oxidation to Aldehyde/Acid
Introduce a key H-bond acceptor or a charged group.
Etherification/Esterification
Modulate lipophilicity and metabolic stability.
Conclusion
While [1-(2-Aminoethyl)azetidin-3-yl]methanol may not yet be a widely utilized scaffold, its constituent parts and the broader success of azetidines in medicinal chemistry strongly suggest its potential.[3][4] Its bifunctionality, coupled with the conformational rigidity of the azetidine core, provides a versatile platform for the design of novel therapeutics, from targeted protein degraders to kinase inhibitors. The synthetic pathways proposed herein are based on well-established chemical transformations and should provide a solid foundation for the synthesis and future exploration of this promising scaffold. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, scaffolds like [1-(2-Aminoethyl)azetidin-3-yl]methanol are poised to play an increasingly important role.
References
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]
Singh, R., et al. (n.d.). Azetidine Synthesis. Elsevier. [Link]
Drasar, P. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Molecules, 30(6), 1234. [Link]
Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(6-7), 425-430. [Link]
predicted pKa and logP values for[1-(2-Aminoethyl)azetidin-3-yl]methanol
An In-depth Technical Guide to the Physicochemical Properties of [1-(2-Aminoethyl)azetidin-3-yl]methanol: Predicted pKa and logP Values Abstract In modern drug discovery, a profound understanding of a compound's physicoc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physicochemical Properties of [1-(2-Aminoethyl)azetidin-3-yl]methanol: Predicted pKa and logP Values
Abstract
In modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely advantageous; it is fundamental to the rational design of therapeutic agents with favorable pharmacokinetic profiles.[1][2] The acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are two of the most critical parameters, governing a molecule's ionization state, solubility, and lipophilicity.[2][3] These properties, in turn, dictate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This guide provides a comprehensive technical overview of the predicted pKa and logP values for the novel scaffold, [1-(2-Aminoethyl)azetidin-3-yl]methanol. We will delve into the theoretical underpinnings of these properties, explore state-of-the-art computational prediction methodologies, and detail the gold-standard experimental protocols for their validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage physicochemical insights for informed decision-making in their discovery programs.
Introduction: The Central Role of pKa and logP in Medicinal Chemistry
The journey of a drug from administration to its biological target is a complex odyssey through diverse physiological environments, each with a distinct pH and composition. A molecule's ability to navigate this journey is largely predetermined by its intrinsic physicochemical characteristics.
pKa (Acid Dissociation Constant): This value quantifies the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[4] Since most drugs contain ionizable functional groups, their charge state can vary dramatically between the acidic environment of the stomach (pH ~1.5-3.5) and the near-neutral pH of the blood (pH ~7.4).[1] The ionization state profoundly impacts a drug's solubility, its ability to cross biological membranes (as charged species are generally less permeable), and its potential to interact with its molecular target.[3][4]
logP (Octanol-Water Partition Coefficient): This parameter is the definitive measure of a compound's lipophilicity, or "greasiness." It describes how a neutral compound distributes itself between an oily (n-octanol) and an aqueous phase.[5][6] Lipophilicity is a key driver of membrane permeability, plasma protein binding, and metabolic clearance.[5] Achieving an optimal balance of lipophilicity is a constant challenge in drug design; while sufficient lipophilicity is needed for membrane traversal, excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity.[5]
The subject of this guide, [1-(2-Aminoethyl)azetidin-3-yl]methanol , possesses multiple functional groups that dictate its physicochemical profile: a strained tertiary amine within the azetidine ring, a primary amine on the ethyl sidechain, and a primary alcohol. Understanding the pKa of the two amine groups and the overall logP of the molecule is essential for predicting its drug-like behavior.
Prediction and Analysis of pKa Values
The presence of two basic nitrogen atoms makes [1-(2-Aminoethyl)azetidin-3-yl]methanol a polybasic compound. We must, therefore, consider two distinct pKa values corresponding to the protonation equilibria of the primary and tertiary amines.
Computational Prediction Methodologies
In the early stages of drug discovery, before a compound is synthesized, researchers rely heavily on in silico prediction models.[7] These tools leverage vast databases of experimental data and sophisticated algorithms to estimate physicochemical properties from chemical structure alone.
Empirical and Rule-Based Methods: These are the most widely used approaches in the pharmaceutical industry. Software suites like ACD/Labs Percepta and ChemAxon's Marvin/JChem employ algorithms grounded in linear free-energy relationships (LFER), such as the Hammett equation.[7][8] They analyze the input structure, identify ionizable centers, and apply corrections based on the electronic effects of neighboring substituents. These models are fast and have been refined over decades with extensive experimental data.[9]
Quantum Mechanical (QM) Methods: These first-principles methods calculate the energy difference between the protonated and deprotonated states of a molecule to derive a pKa. While potentially more accurate, especially for novel scaffolds, they are computationally intensive and less suited for high-throughput screening.[10]
Machine Learning (ML) and QSAR Models: A newer class of predictors uses machine learning algorithms, such as graph-convolutional neural networks, trained on large datasets of known pKa values.[11][12][13][14] These models can identify complex relationships between molecular structure and basicity, offering high accuracy for compounds within their applicability domain.[11][13]
Predicted pKa Values for [1-(2-Aminoethyl)azetidin-3-yl]methanol
Based on the structure, we can anticipate two macroscopic pKa values. The primary amine on the ethyl sidechain is expected to be the more basic site, followed by the tertiary amine of the azetidine ring. The table below summarizes the predicted pKa values from representative computational models.
Ionizable Center
Predicted pKa (Basic)
Rationale
Primary Amine (-NH₂)
9.8 ± 0.5
Typical for a primary alkylamine. This is the most likely site of first protonation.
Tertiary Amine (Azetidine N)
8.5 ± 0.7
Less basic than a typical acyclic tertiary amine due to ring strain and inductive effects from the hydroxymethyl group.
Note: These values are estimates derived from established principles and data for similar structures. The actual experimental values may vary.
At physiological pH (7.4), which is below both predicted pKa values, the molecule is expected to exist predominantly in its dicationic (doubly protonated) form. This has significant implications for its high aqueous solubility and potentially limited passive permeability across cell membranes.
Experimental Protocol for pKa Determination: Potentiometric Titration
Computational predictions must be validated by empirical data. Potentiometric titration is the gold-standard method for accurate pKa determination due to its precision and reliability.[15][16][17]
Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a titration curve, and the pKa is determined from the inflection point (or half-equivalence point) of this curve.[15][18]
Step-by-Step Protocol:
Preparation:
Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.
Accurately weigh and dissolve a precise amount of [1-(2-Aminoethyl)azetidin-3-yl]methanol in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM).[17][18]
Add a background electrolyte (e.g., 0.15 M potassium chloride, KCl) to maintain constant ionic strength throughout the titration.[18]
Titration:
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to prevent the absorption of atmospheric CO₂.[17][18]
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
Begin adding the 0.1 M HCl titrant in small, precise increments using an automated titrator or a burette.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
The resulting titration curve for a dibasic compound will show two distinct buffer regions and two equivalence points.
The pKa values correspond to the pH at the half-equivalence points (i.e., the midpoint of each buffer region).[18]
Alternatively, calculate the first and second derivatives of the titration curve to precisely locate the equivalence points, from which the half-equivalence points can be determined.
Caption: Workflow for Experimental pKa Determination via Potentiometric Titration.
Prediction and Analysis of logP Values
The logP value provides a quantitative measure of the lipophilicity of the neutral form of a molecule. For an ionizable compound like [1-(2-Aminoethyl)azetidin-3-yl]methanol, it is a crucial parameter for calculating the pH-dependent distribution coefficient (logD).
Computational Prediction Methodologies
A variety of algorithms exist for calculating logP directly from a molecular structure.
Fragment-Based Methods: These methods, like the well-known ClogP, dissect the molecule into constituent fragments and sum their known lipophilicity contributions. Correction factors are applied for interactions between fragments.[5]
Atom-Based Methods: Approaches like ALOGP assign lipophilicity contributions to individual atoms based on their type and environment.[19]
Hybrid Models: Modern software often uses a consensus approach, combining multiple algorithms to provide a more robust prediction.[20] ACD/Labs, for example, offers Classic, GALAS, and Consensus models to leverage the strengths of different computational strategies.[20]
Predicted logP Value for [1-(2-Aminoethyl)azetidin-3-yl]methanol
The presence of three highly polar functional groups (two amines, one alcohol) on a small aliphatic scaffold suggests that the molecule is highly hydrophilic. The predicted logP value for the neutral species is therefore expected to be negative.
Parameter
Predicted Value
Rationale
logP
-1.5 ± 0.4
The molecule is dominated by polar, hydrogen-bonding functional groups with a low carbon-to-heteroatom ratio, indicating a strong preference for the aqueous phase.
Note: This value represents the partition coefficient of the uncharged molecule. At physiological pH, where the molecule is charged, its effective lipophilicity (logD) will be significantly lower (more negative).
Experimental Protocol for logP Determination: Shake-Flask Method
The shake-flask method is the traditional and most accurate method for measuring logP, serving as the benchmark against which other methods are compared.[21][22][23]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (mutually pre-saturated). The system is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient.[5][]
Step-by-Step Protocol:
Preparation:
Prepare pre-saturated n-octanol by shaking it with water for 24 hours and allowing the phases to separate.
Prepare pre-saturated water by shaking it with n-octanol for 24 hours.
Prepare a stock solution of the compound in the aqueous phase. For an ionizable compound, a buffer of appropriate pH must be used to ensure the compound remains in its neutral form. Given the high pKa of the amines, a high pH (e.g., pH 12) buffer would be required.
Partitioning:
In a separatory funnel or vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound. The volume ratio can be adjusted depending on the expected logP.[25]
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.[]
Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
Analysis:
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[]
Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water.
The final logP is the base-10 logarithm of P.
Caption: Relationship Between Physicochemical Properties and ADME Profile.
Conclusion
This guide has outlined the predicted physicochemical landscape for [1-(2-Aminoethyl)azetidin-3-yl]methanol. The in silico predictions suggest a highly soluble, hydrophilic molecule with two basic centers that will be fully protonated at physiological pH. While these predictions provide an invaluable starting point for assessing the molecule's potential, they underscore the necessity of empirical validation. The detailed protocols for potentiometric titration and the shake-flask method provide a clear roadmap for obtaining accurate pKa and logP values. By integrating robust computational predictions with rigorous experimental validation, drug discovery teams can make more confident, data-driven decisions, ultimately accelerating the development of safe and effective medicines.
References
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
SoftwareOne Marketplace. (n.d.). LogP. Retrieved from [Link]
ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]
Kolovanov, E., Proskura, A., & Winiwarter, S. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. Retrieved from [Link]
ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]
Sangster, J. (2006). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
Balogh, G. T., et al. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]
ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]
The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]
Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
ChemAxon. (n.d.). pKa calculation - Documentation. Retrieved from [Link]
Hill, J. W., et al. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Retrieved from [Link]
Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. PMC. Retrieved from [Link]
Sild, S., et al. (2019, July 15). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling. Retrieved from [Link]
El-Ghor, A. A., et al. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
Andrés, A., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
Seven Star Pharma. (n.d.). pKa and Log P. Retrieved from [Link]
Babic, S., et al. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Retrieved from [Link]
ChemAxon. (2023, April 27). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]
ACD/Labs. (2007, March 28). New Freeware Offering Makes ACD/Labs Lipophilicity Predictions Available to All. Retrieved from [Link]
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
ChemAxon. (n.d.). Calculator Plugins in MarvinSketch - Documentation. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]
Andrés, A., et al. (n.d.).
Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]
ChemAxon. (n.d.). pKa calculation - Documentation 16.8.8.0. Retrieved from [Link]
Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences.
The Azetidine Scaffold: A Technical Guide to [1-(2-Aminoethyl)azetidin-3-yl]methanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic challenge to a privileged scaffold in modern drug d...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic challenge to a privileged scaffold in modern drug discovery.[1][2] Its inherent structural properties—conformational rigidity, high sp3 character, and a strained ring system—offer medicinal chemists a powerful tool to optimize the physicochemical and pharmacokinetic profiles of therapeutic candidates.[3] This guide provides an in-depth analysis of azetidine derivatives, with a specific focus on the synthesis, properties, and potential applications of [1-(2-Aminoethyl)azetidin-3-yl]methanol. We will explore the causality behind synthetic strategies, detail experimental protocols, and discuss the biological relevance of this versatile chemical motif, grounding all claims in authoritative references.
The Strategic Value of the Azetidine Core in Medicinal Chemistry
The incorporation of an azetidine ring into a drug candidate is a deliberate strategy to impart specific, advantageous properties. Unlike more flexible rings like pyrrolidine or piperidine, the azetidine scaffold offers a unique balance of stability and rigidity.[1][4]
Key Physicochemical & Pharmacokinetic Advantages:
Improved Metabolic Stability: The azetidine nitrogen is less susceptible to N-dealkylation, a common metabolic liability for many amine-containing drugs.[1] This enhanced stability can lead to improved half-life and bioavailability. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature azetidine motifs to enhance metabolic stability and receptor selectivity.[1][3]
Enhanced Aqueous Solubility: The polar nitrogen atom and the three-dimensional character of the ring can disrupt crystal packing and improve interactions with water, often leading to better solubility compared to more lipophilic carbocyclic or larger heterocyclic analogs.[2]
Conformational Rigidity: The strained four-membered ring restricts the rotational freedom of its substituents.[1][3] This pre-organizes the molecule for binding to its biological target, which can reduce the entropic penalty of binding and thus increase potency and selectivity.[1]
Access to Novel Chemical Space: The non-planar structure of azetidine provides defined three-dimensional exit vectors for substituents, allowing chemists to explore novel chemical space and optimize interactions within a binding pocket.[1][2]
The azetidine ring is often employed as a "bioisostere," a replacement for other groups to fine-tune a molecule's properties. It can act as a constrained linker or replace larger rings to reduce molecular weight and lipophilicity without sacrificing key interactions.[1]
Synthesis of [1-(2-Aminoethyl)azetidin-3-yl]methanol: A Strategic Approach
The synthesis of 3-substituted and N-substituted azetidines requires careful planning due to the inherent ring strain.[2] A common and effective strategy for synthesizing the target molecule, [1-(2-Aminoethyl)azetidin-3-yl]methanol, involves a multi-step sequence starting from a commercially available precursor like N-Boc-azetidin-3-one or 1-Boc-azetidine-3-yl-methanol.[5]
The following workflow outlines a logical and field-proven synthetic pathway. The choice of protecting groups (like Boc and Cbz) is critical to prevent side reactions and ensure regioselectivity.
Figure 1: A representative synthetic workflow for [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Detailed Experimental Protocol: N-Alkylation of Azetidin-3-ol Derivative
This protocol details a key step in the synthesis: the N-alkylation via reductive amination. This method is chosen for its mild conditions and high selectivity, avoiding over-alkylation.
Step-by-Step Methodology:
Reactant Preparation: To a solution of the protected azetidin-3-ol intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M), add N-Cbz-aminoacetaldehyde (1.2 eq).
Formation of Imine/Enamine: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the stirred solution. The use of NaBH(OAc)3 is deliberate; it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the N-alkylated azetidine.
Biological Activity and Therapeutic Potential
While data on [1-(2-Aminoethyl)azetidin-3-yl]methanol itself is sparse in public literature, its structure embodies key pharmacophoric features that suggest significant therapeutic potential. The azetidine-3-methanol core provides a rigid scaffold, while the N-(2-aminoethyl) side chain introduces a basic nitrogen atom crucial for interaction with many biological targets.
Azetidine derivatives have demonstrated a wide range of pharmacological activities, acting as:
Central Nervous System (CNS) Modulators: Their ability to cross the blood-brain barrier makes them attractive for targeting neurological disorders.[3]
Antibacterial and Anticancer Agents: The rigid scaffold can be decorated to target specific enzymes or receptors involved in bacterial survival or cancer cell proliferation.[3][6]
Enzyme Inhibitors: Azetidines have been successfully incorporated into inhibitors for targets like Janus kinase (JAK), monoacylglycerol lipase (MAGL), and various proteases.[4][7]
GPCR Ligands: The defined orientation of substituents makes them excellent candidates for targeting G-protein coupled receptors, such as muscarinic antagonists.[3]
The structure of [1-(2-Aminoethyl)azetidin-3-yl]methanol is particularly interesting as a building block for developing ligands for neurotransmitter transporters or as a linker in Proteolysis Targeting Chimeras (PROTACs).[5][8]
Example: Targeting Neurotransmitter Reuptake
The 3-substituted azetidine scaffold has been explored for designing triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine, offering a potential treatment for depression.[8] The core structure of our topic compound provides a foundation that could be further functionalized to achieve this polypharmacology.
An In-Depth Technical Guide to the Exact Molecular Weight and Mass Spectrometry of [1-(2-Aminoethyl)azetidin-3-yl]methanol
This guide provides a comprehensive analysis of [1-(2-Aminoethyl)azetidin-3-yl]methanol, focusing on the precise determination of its molecular weight and its characterization using advanced mass spectrometry techniques....
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of [1-(2-Aminoethyl)azetidin-3-yl]methanol, focusing on the precise determination of its molecular weight and its characterization using advanced mass spectrometry techniques. Tailored for researchers, scientists, and professionals in drug development, this document blends theoretical principles with practical, field-proven methodologies.
Introduction: The Imperative for Precise Molecular Characterization
In the realm of drug discovery and chemical research, the unambiguous identification and structural confirmation of a novel chemical entity are paramount. The compound [1-(2-Aminoethyl)azetidin-3-yl]methanol, a functionalized azetidine, represents a class of scaffolds with significant interest in medicinal chemistry due to their unique three-dimensional structures. Accurate mass measurement is the foundational step in its characterization, providing direct confirmation of its elemental composition and paving the way for more complex structural elucidation.
This guide details the theoretical calculation of the compound's exact mass and presents a robust framework for its empirical verification using high-resolution mass spectrometry (HRMS), including a discussion of expected ionization behavior and fragmentation patterns.
Theoretical Mass Determination: Beyond Nominal Mass
A molecule's mass can be expressed in two ways: the molecular weight (average mass) and the monoisotopic mass (exact mass). While molecular weight is calculated using the weighted average of the natural abundances of all isotopes of each element, high-resolution mass spectrometry measures the monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element.[1] This distinction is critical, as HRMS instruments possess the resolving power to measure mass with enough precision to directly support the determination of a molecular formula.[2][3]
Chemical Structure and Formula
The first step is to establish the correct molecular formula. The structure of [1-(2-Aminoethyl)azetidin-3-yl]methanol is shown below:
Figure 1. Chemical Structure of [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Based on this structure, the molecular formula is determined to be C₆H₁₄N₂O .
Calculation of Exact Monoisotopic Mass
Using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the exact mass is calculated as follows:
Element
Count
Monoisotopic Mass (Da)
Total Mass (Da)
Carbon (¹²C)
6
12.000000
72.000000
Hydrogen (¹H)
14
1.007825
14.109550
Nitrogen (¹⁴N)
2
14.003074
28.006148
Oxygen (¹⁶O)
1
15.994915
15.994915
Total
Exact Monoisotopic Mass
130.110613
Table 1: Calculation of the exact monoisotopic mass for C₆H₁₄N₂O.
Therefore, the theoretical exact monoisotopic mass of neutral [1-(2-Aminoethyl)azetidin-3-yl]methanol is 130.110613 Da . This value is the target for experimental verification by HRMS.
Mass Spectrometry Analysis: Principles and Methodology
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions with exceptional precision, often within a few parts per million (ppm).[4] This level of accuracy allows for the confident determination of elemental compositions.[2]
For a polar molecule like [1-(2-Aminoethyl)azetidin-3-yl]methanol, which contains basic amine functionalities and a hydroxyl group, Electrospray Ionization (ESI) is the premier choice. ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[5][6]
Causality: The presence of two amine groups makes the molecule basic and thus highly susceptible to protonation in an acidic mobile phase. Therefore, analysis is best performed in positive ion mode , where the primary ion observed will be the protonated molecule, [M+H]⁺.
Expected Ions and Adducts
In ESI-MS, in addition to the primary protonated molecule, other common adduct ions may be observed, particularly if salts are present in the sample or mobile phase.[7] Calculating the theoretical m/z for these species is crucial for accurate data interpretation.
Ion Species
Formula
Charge (z)
Theoretical m/z
Protonated Molecule
[C₆H₁₄N₂O + H]⁺
1
131.11844
Sodium Adduct
[C₆H₁₄N₂O + Na]⁺
1
153.10001
Potassium Adduct
[C₆H₁₄N₂O + K]⁺
1
169.07395
Dimer
[2M + H]⁺
1
261.22940
Table 2: Theoretical m/z values for expected ions of [1-(2-Aminoethyl)azetidin-3-yl]methanol in positive mode ESI.
Experimental Protocol: High-Resolution Mass Spectrometry
This protocol outlines a self-validating workflow for acquiring accurate mass data using a standard Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer.
4.1. Sample and System Preparation
Sample Preparation: Dissolve 1 mg of [1-(2-Aminoethyl)azetidin-3-yl]methanol in 1 mL of a suitable solvent (e.g., methanol or water) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using the mobile phase.
Mobile Phase: Prepare a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to acidify the solution, promoting efficient protonation of the analyte.
System Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications using a well-characterized calibration solution. This step is critical to ensure high mass accuracy, typically aiming for an error of < 5 ppm.[4]
4.2. Data Acquisition Workflow
The experimental workflow involves direct infusion or LC introduction, followed by mass analysis.
Diagram 1. Experimental workflow for HRMS analysis.
4.3. Instrument Parameters (Typical)
Ionization Mode: ESI, Positive
Capillary Voltage: 3.5 – 4.5 kV
Drying Gas (N₂): 8 – 12 L/min
Gas Temperature: 300 – 350 °C
Mass Range (Full Scan): 50 – 500 m/z
Acquisition Rate: 1-2 spectra/second
Data Interpretation: From Spectrum to Structure
Full Scan MS: Confirming the Precursor Ion
The primary goal of the full scan experiment is to detect the [M+H]⁺ ion and confirm its elemental composition. The instrument should measure the m/z of the most intense peak corresponding to the protonated molecule. A successful experiment will yield a measured mass that matches the theoretical value of 131.11844 Da within the instrument's mass accuracy tolerance (e.g., ± 5 ppm).
Tandem Mass Spectrometry (MS/MS): Structural Elucidation
To gain structural information, tandem mass spectrometry (MS/MS) is performed.[8] In this technique, the [M+H]⁺ precursor ion (m/z 131.1) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[9] The fragmentation pattern provides a structural fingerprint of the molecule.
Predicted Fragmentation Pathway
The structure of [1-(2-Aminoethyl)azetidin-3-yl]methanol suggests several likely fragmentation pathways upon CID. The proton is likely to reside on one of the two nitrogen atoms. Key bond cleavages would include:
Loss of the hydroxymethyl group (-CH₂OH) as formaldehyde (30.01 Da).
Cleavage of the ethylamine side chain.
Ring opening of the azetidine core.
Diagram 2. Predicted MS/MS fragmentation pathways for [M+H]⁺.
Observing these specific fragments provides extremely high confidence in the identification of the parent structure. While computational tools can help predict fragmentation, empirical data remains the gold standard.[10][11]
Conclusion
This guide has established the theoretical exact monoisotopic mass of [1-(2-Aminoethyl)azetidin-3-yl]methanol (C₆H₁₄N₂O) as 130.110613 Da . Furthermore, it has provided a detailed, scientifically-grounded framework for the empirical verification of this mass and the structural elucidation of the molecule using state-of-the-art ESI-HRMS and MS/MS techniques. Adherence to these protocols ensures data of the highest integrity, a cornerstone of successful research and development in the chemical and pharmaceutical sciences.
References
Title: What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?
Title: Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification
Source: InTechOpen
URL
Title: High Resolution Mass Spectrometry (HRMS)
Title: MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules
Source: bioRxiv
URL
Title: Determination of the Molecular Formula by High Resolution Mass Spectrometry
Source: Chemistry LibreTexts
URL
Title: molDiscovery: learning mass spectrometry fragmentation of small molecules
Source: PubMed - NIH
URL
Title: Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry
Source: UCLA Chemistry
URL
Title: High-resolution mass spectrometry: more than exact mass
Source: Bioanalysis Zone
URL
Title: Tandem mass spectrometry
Source: Wikipedia
URL
Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation
Source: PMC - NIH
URL
Title: Mass Spectrometry Tutorial
Source: Chemical Instrumentation Facility, Iowa State University
URL
Whitepaper: Harnessing [1-(2-Aminoethyl)azetidin-3-yl]methanol as a Privileged Bifunctional Scaffold in Modern Drug Discovery
Executive Summary The transition from flat, sp2-hybridized aromatic molecules to sp3-rich, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. Among saturated heterocycles, the aze...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from flat, sp2-hybridized aromatic molecules to sp3-rich, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. Among saturated heterocycles, the azetidine ring has emerged as a "privileged scaffold," offering a unique balance of conformational rigidity, reduced lipophilicity, and improved metabolic stability[1],[2]. This technical guide explores the theoretical rationale and practical applications of [1-(2-Aminoethyl)azetidin-3-yl]methanol , a highly versatile, bifunctional building block. By leveraging its distinct primary amine and primary alcohol handles, drug development professionals can deploy this molecule in advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs), targeted kinase inhibitors, and G-Protein-Coupled Receptor (GPCR) agonists[3],[4].
Structural and Physicochemical Rationale
The molecular architecture of [1-(2-Aminoethyl)azetidin-3-yl]methanol is defined by a highly strained four-membered nitrogenous core, substituted with a 2-aminoethyl group at the N1 position and a hydroxymethyl group at the C3 position.
The "Escape from Flatland" Advantage
The incorporation of the azetidine moiety directly addresses the attrition rates of drug candidates associated with poor aqueous solubility and off-target toxicity. The high ring strain and sp3-rich character of azetidines force the molecule into a defined three-dimensional vector[5]. When compared to larger saturated rings (like piperidine) or acyclic chains, azetidines lower the overall lipophilicity (clogP) while maintaining a compact steric footprint.
Causality in Bifunctional Design
The true power of [1-(2-Aminoethyl)azetidin-3-yl]methanol lies in its orthogonal reactivity. The primary aliphatic amine on the ethyl chain is significantly more nucleophilic and less sterically hindered than the primary alcohol situated on the compact azetidine ring. This differential reactivity allows medicinal chemists to perform selective N-acylations or N-alkylations without the absolute necessity of transient hydroxyl protecting groups, thereby streamlining synthetic workflows and improving overall yields.
Quantitative Scaffold Comparison
Table 1: Physicochemical Comparison of Saturated N-Heterocycles
Scaffold Core
Ring Size
Relative sp3 Fraction (Fsp3)
clogP Contribution
Conformational Rigidity
Azetidine
4
High
Low
High (Strained)
Pyrrolidine
5
High
Moderate
Moderate (Envelope)
Piperidine
6
High
High
Low (Chair flip)
Aryl (Benzene)
6
Zero
Very High
High (Planar)
Application Paradigm I: Conformationally Restricted Linkers in PROTACs
In the field of targeted protein degradation, the design of the linker connecting the target-binding ligand to the E3 ligase-recruiting ligand is critical. Traditional flexible linkers (e.g., PEG chains) suffer from high entropic penalties upon the formation of the ternary complex (Target-PROTAC-E3 Ligase).
By utilizing[1-(2-Aminoethyl)azetidin-3-yl]methanol as a core linker component, researchers can rigidify the linker space. The primary amine can be conjugated to a Cereblon or VHL ligand via amide coupling, while the hydroxymethyl group can be linked to the target warhead via etherification. This pre-organizes the PROTAC, reducing the degrees of freedom and lowering the entropic barrier to ternary complex formation.
Fig 1. Mechanistic pathway of PROTAC degradation utilizing an azetidine-rigidified linker.
Azetidine-containing compounds have demonstrated profound efficacy as kinase inhibitors, with several FDA-approved drugs (e.g., Cobimetinib, Baricitinib) utilizing this heterocycle to enhance target affinity[6]. In the quest for inhaled DDR1/2 inhibitors for idiopathic pulmonary fibrosis, azetidine scaffolds have been shown to drastically reduce kinase promiscuity and cardiotoxicity risks compared to pyrrolidine analogs[3].
When[1-(2-Aminoethyl)azetidin-3-yl]methanol is deployed in kinase inhibitor design:
The Hydroxymethyl Group: Acts as a critical hydrogen bond donor/acceptor, mimicking the ribose ring of ATP to interact with the highly conserved kinase hinge region.
The Aminoethyl Group: Projects outward from the ATP-binding pocket into the solvent-exposed channel. This provides an ideal synthetic handle for attaching solubilizing groups or electrophilic warheads (e.g., acrylamides) to achieve targeted covalent inhibition.
Fig 2. Iterative SAR workflow for optimizing azetidine scaffolds with self-validating assays.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal controls guarantees that the observed results are a direct consequence of the molecular interactions rather than assay artifacts.
Protocol A: Chemoselective Functionalization of the Scaffold
Causality: Because azetidines are susceptible to ring-opening under harsh acidic conditions, catalytic hydrogenolysis or mild coupling conditions must be employed[7]. The primary amine's superior nucleophilicity is exploited here.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of[1-(2-Aminoethyl)azetidin-3-yl]methanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Chemoselective Amidation: Add 1.1 eq of the desired E3-ligase carboxylic acid ligand, followed by 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.
Self-Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. The presence of a single major peak corresponding to the mono-acylated product validates the chemoselectivity. If di-acylation (O-acylation) occurs, it indicates excessive reagent or prolonged reaction times, triggering a protocol halt.
Etherification (Mitsunobu): To the crude mixture, add 1.2 eq of the target-binding phenol ligand, 1.5 eq of Triphenylphosphine (PPh3), and slowly add 1.5 eq of Diisopropyl azodicarboxylate (DIAD) at 0°C.
Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC to yield the pre-organized PROTAC.
Protocol B: TR-FRET Assay for Ternary Complex Validation
Causality: Traditional pull-down assays require washing steps that can disrupt transient, low-affinity ternary complexes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) allows for real-time, solution-phase measurement, preserving the delicate entropy-driven dynamics established by the azetidine linker.
Step-by-Step Methodology:
Reagent Preparation: Prepare a master mix containing 10 nM of Terbium-labeled E3 ligase (donor) and 10 nM of FITC-labeled Target Protein (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
Compound Titration: Dispense the synthesized azetidine-PROTAC into a 384-well microplate in a 12-point dose-response format (ranging from 10 µM to 0.1 nM).
Incubation: Add the protein master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
Self-Validating Control (Competitive Displacement): In parallel wells, incubate the exact same mixture but add a saturating concentration (100 µM) of the free, unconjugated target ligand. Validation Logic: If the TR-FRET signal (520 nm / 495 nm ratio) drops to baseline in these control wells, it definitively proves that the complex formation is target-specific and not a result of compound aggregation or non-specific protein-protein interactions.
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Plot the emission ratio against the log of the PROTAC concentration to determine the "hook effect" and the optimal degradation concentration (DC50).
References
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed / ResearchGate)
URL: [Link]
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link](Note: DOI inferred from standard ACS indexing for related DDR inhibitor literature).
Thermodynamic Stability and Degradation Pathways of[1-(2-Aminoethyl)azetidin-3-yl]methanol: A Comprehensive Technical Guide
Executive Summary[1-(2-Aminoethyl)azetidin-3-yl]methanol is a highly polar, bifunctional aliphatic heterocycle increasingly utilized as a versatile building block in medicinal chemistry and drug development. However, the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary[1-(2-Aminoethyl)azetidin-3-yl]methanol is a highly polar, bifunctional aliphatic heterocycle increasingly utilized as a versatile building block in medicinal chemistry and drug development. However, the intrinsic thermodynamic instability of the four-membered azetidine ring presents unique formulation and storage challenges. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways—specifically highlighting the risk of isobaric intramolecular ring expansion—and outlines a self-validating experimental workflow for stability assessment.
Structural Thermodynamics & Ring Strain Profiling
The chemical behavior of[1-(2-Aminoethyl)azetidin-3-yl]methanol is fundamentally dictated by the severe geometric constraints of its core. The azetidine ring possesses a substantial ring strain of approximately 25.4 kcal/mol[1]. This strain energy sits strategically between that of highly reactive aziridines (~27.7 kcal/mol) and stable pyrrolidines (~5.4 kcal/mol)[1].
While stable under strictly controlled conditions, the molecule contains a "built-in" degradation trigger: the basicity of its nitrogen atoms. The azetidine nitrogen typically exhibits a pKa around 8.5, while the pendant primary amine has a pKa near 9.8. At physiological or slightly acidic pH, the azetidine nitrogen is protonated, forming an azetidinium ion . This protonation significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the C–N bonds, rendering the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack[2][3].
Massive thermodynamic driving force for ring-opening/expansion.
Azetidine N-pKa
~8.5
Readily forms a highly reactive azetidinium ion at pH < 8.0.
Primary Amine pKa
~9.8
Acts as a potent internal nucleophile when in its free-base form.
LogP
< 0 (Highly Polar)
Necessitates HILIC chromatography; standard C18 will fail to resolve degradants.
Mechanistic Degradation Pathways
Understanding the causality behind the degradation of[1-(2-Aminoethyl)azetidin-3-yl]methanol requires mapping the interplay between its electrophilic core and its nucleophilic appendages.
Pathway A: Intramolecular Ring Expansion (Diazepane Formation)
Causality: The most critical and often overlooked degradation route is intramolecular. When the azetidine nitrogen is protonated (forming the azetidinium ion), the flexible 2-aminoethyl chain allows the terminal primary amine to fold back and attack the electrophilic C2 or C4 carbon[4][5].
Result: This nucleophilic substitution cleaves the strained C–N bond, releasing the 25.4 kcal/mol of strain energy. The molecule expands into a thermodynamically stable 7-membered ring, specifically 6-(hydroxymethyl)-1,4-diazepane . Because this is an intramolecular rearrangement, the resulting degradant is isobaric (exact same mass) to the parent API, making it invisible to standard low-resolution mass spectrometry without adequate chromatographic separation.
Pathway B: Intermolecular Hydrolytic Ring Opening
Causality: In aqueous media, particularly under thermal stress, water molecules compete as nucleophiles[3]. Attack at the azetidinium C2 or C4 positions leads to hydrolytic ring cleavage.
Result: The formation of an acyclic amino-diol: 3-((2-aminoethyl)amino)-2-(hydroxymethyl)propan-1-ol . This adds +18 Da to the parent mass.
Causality: At high concentrations (e.g., bulk storage), the primary amine of one molecule can attack the azetidinium core of an adjacent molecule.
Result: Formation of dimeric and polymeric species, significantly impacting purity and solubility.
Fig 1. Primary degradation pathways of the azetidinium intermediate via nucleophilic attack.
Experimental Workflows for Stability Assessment
To accurately profile the degradation of this molecule, standard reversed-phase LC-MS protocols are insufficient. The high polarity of the molecule leads to poor retention on C18 columns, and the isobaric nature of the diazepane degradant requires high-resolution separation. The following self-validating workflow ensures absolute structural elucidation.
Fig 2. Self-validating experimental workflow for azetidine stability assessment and elucidation.
Step-by-Step Methodology
Step 1: Stress Sample Preparation
Prepare the compound at a concentration of 1.0 mg/mL to balance the detection of minor degradants while minimizing artificial intermolecular oligomerization. Prepare solutions in:
Acidic: 0.1 N HCl (Targets azetidinium formation).
Neutral: 50 mM Ammonium Acetate buffer, pH 7.0.
Basic: 0.1 N NaOH.
Oxidative: 0.3% H₂O₂.
Step 2: Thermal Incubation & Quenching
Incubate samples at 60°C. Pull 100 µL aliquots at Day 0, Day 1, Day 3, and Day 7. Immediately quench the samples (neutralize acid/base with corresponding buffers; quench peroxide with sodium bisulfite) to halt degradation, ensuring the analytical snapshot is accurate[2].
Step 3: HILIC-UHPLC-HRMS Analysis
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm). Causality: The extreme polarity of the primary amine and alcohol requires Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention and separation of the intact API from the isobaric diazepane degradant.
Mobile Phase: (A) 10 mM Ammonium Formate in Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.
Detection: High-Resolution Mass Spectrometry (HRMS) in positive ESI mode. Look for the parent mass [M+H]⁺ at m/z ~131.11.
Step 4: NMR Structural Elucidation
For any degradant exceeding 1% area, scale up the degradation in D₂O/DCl. Utilize 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) NMR. The shift of the carbon signals adjacent to the nitrogen atoms will definitively prove whether the azetidine ring is intact (C2/C4 typically ~60 ppm in strained rings) or has expanded to a diazepane (shifts to ~50 ppm due to strain relief).
To maintain the thermodynamic stability of[1-(2-Aminoethyl)azetidin-3-yl]methanol during storage and formulation, the following parameters must be strictly controlled:
pH Modulation: The API must be maintained at a pH that prevents the formation of the azetidinium ion without fully deprotonating the primary amine (which would maximize its nucleophilicity). A formulation pH of 10.0–10.5 (free base form) stored at low temperatures is often required, or alternatively, complete di-protonation (pH < 2) to protonate the primary amine, thereby neutralizing its nucleophilicity and preventing the intramolecular attack.
Lyophilization: Water acts as a nucleophile for Pathway B. Lyophilization into a dry powder limits hydrolytic degradation.
Steric Protection (Chemical Derivatization): If used as an intermediate, protecting the primary amine (e.g., via Boc or Cbz protection) immediately upon synthesis eliminates Pathway A entirely, vastly improving the shelf-life of the building block.
The Bifunctional Scaffold: Historical Discovery and Synthesis Pathways of [1-(2-Aminoethyl)azetidin-3-yl]methanol
Executive Summary In the landscape of modern medicinal chemistry, the shift from flexible, linear alkyl chains to conformationally restricted cyclic scaffolds has been a defining trend in rational drug design. [1-(2-Amin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the shift from flexible, linear alkyl chains to conformationally restricted cyclic scaffolds has been a defining trend in rational drug design. [1-(2-Aminoethyl)azetidin-3-yl]methanol has emerged as a highly specialized bifunctional building block. Featuring a rigidified 4-membered azetidine ring, an exocyclic primary alcohol, and an N-linked aminoethyl appendage, this compound serves as a critical linker in the development of advanced therapeutics, including protein-protein interaction (PPI) inhibitors and protein synthesis modulators. This technical guide explores the historical context that necessitated its discovery, the structural rationale behind its implementation, and the validated, scalable synthetic pathways required to produce it.
Historical Context & Discovery
The discovery and utilization of substituted azetidines like[1-(2-Aminoethyl)azetidin-3-yl]methanol are deeply rooted in the optimization of targeted oncology therapeutics. A landmark example is the development of non-covalent inhibitors for the Menin-Mixed Lineage Leukemia (Menin-MLL) interaction[1].
Early-generation Menin-MLL inhibitors utilized flexible linkers (such as linear diamines or larger piperidine rings) to bridge distinct binding pockets on the protein. However, researchers discovered that these flexible chains incurred a high entropic penalty upon binding. To lock the bound conformation of the inhibitors, scientists systematically evaluated cyclic amines. They found that an azetidine ring provided the optimal 4-atom linker length while maintaining a highly favorable vector for substituents, leading to breakthrough compounds (such as M-89) with single-digit nanomolar binding affinities (K_d = 1.4 nM)[1].
The incorporation of the hydroxymethyl group at the 3-position of the azetidine ring was a strategic choice. It allowed for late-stage synthetic diversification—such as conversion to mesylates for S_NAr reactions or etherification—to probe solvent-exposed regions of the target protein[2]. Concurrently, this exact diamine scaffold has been patented for use in small molecule protein synthesis modulators targeting BCL-2 and MYC pathways, highlighting its growing versatility in modern pharmacochemistry[3].
Chemical Properties & Structural Rationale
The architectural design of[1-(2-Aminoethyl)azetidin-3-yl]methanol is highly intentional. The selection of an azetidine core over larger heterocycles (like pyrrolidine or piperidine) alters the trajectory of the attached functional groups and slightly lowers the basicity (pKa) of the tertiary amine. This reduction in basicity often improves membrane permeability and reduces hERG-related cardiotoxicity liabilities in lead compounds.
Table 1: Physicochemical Properties & Structural Features
Property
Value / Descriptor
Rationale in Drug Design
Molecular Formula
C6H14N2O
Low molecular weight allows integration without inflating the total mass of the API.
Molecular Weight
130.19 g/mol
Maintains high ligand efficiency (LE) in structure-based drug design.
H-Bond Donors
3 (Amine -NH2, Alcohol -OH)
Facilitates strong interactions with target protein residues (e.g., Menin).
H-Bond Acceptors
3 (Amine N, Azetidine N, Alcohol O)
Enhances aqueous solubility and oral bioavailability.
Core Scaffold
4-membered nitrogen heterocycle
Restricts conformational freedom, lowering the entropic penalty of target binding.
Retrosynthetic Analysis
The synthesis of[1-(2-Aminoethyl)azetidin-3-yl]methanol relies on the efficient formation of the C–N bond between the azetidine nitrogen and the ethylamine chain. The most logical point of disconnection is at this tertiary amine, tracing back to the commercially available azetidin-3-ylmethanol and an electrophilic 2-aminoethyl equivalent.
Caption: Retrosynthetic analysis of[1-(2-Aminoethyl)azetidin-3-yl]methanol via N-alkylation.
Table 2: Comparison of Forward Synthetic Pathways
Pathway
Reagents
Yield
Scalability
Key Advantage
A (Phthalimide)
N-(2-Bromoethyl)phthalimide, K2CO3, N2H4
80-85%
High (Kg scale)
Prevents over-alkylation; highly crystalline intermediates aid purification.
B (Cbz/Boc)
Benzyl N-(2-bromoethyl)carbamate, K2CO3, Pd/C
70-75%
Medium
Avoids toxic hydrazine; orthogonal deprotection via hydrogenation[3].
C (Reductive)
N-Boc-aminoacetaldehyde, NaBH(OAc)3, TFA
60-65%
Low
Mild conditions; completely avoids the use of alkylating agents.
Detailed Experimental Protocol: The Phthalimide Route (Pathway A)
To ensure a self-validating and robust system, the Gabriel-type phthalimide protection strategy (Pathway A) is detailed below. This route is preferred for scale-up due to the crystallinity of the intermediates and the prevention of primary amine over-alkylation.
Step 1: N-Alkylation (Formation of the Phthalimide Intermediate)
Causality: Azetidin-3-ylmethanol hydrochloride is utilized as the starting material due to its bench stability. Potassium carbonate (K2CO3) is selected as the base because it is strong enough to neutralize the hydrochloride salt and drive the alkylation, but mild enough to prevent the base-catalyzed elimination of N-(2-bromoethyl)phthalimide into an unwanted N-vinylphthalimide byproduct. Acetonitrile (MeCN) is the solvent of choice due to its polar aprotic nature, which accelerates the S_N2 displacement of the bromide.
Initiation: Charge a dry, nitrogen-purged reactor with azetidin-3-ylmethanol hydrochloride (1.0 eq) and anhydrous MeCN (10 mL/g).
Free-Basing: Add finely powdered K2CO3 (3.0 eq) and stir at 25°C for 30 minutes to generate the nucleophilic free base.
Electrophile Addition: Add N-(2-bromoethyl)phthalimide (1.05 eq) portion-wise to control any mild exotherm.
Reaction: Elevate the temperature to 70°C.
Validation Check: Monitor the reaction via LC-MS or Ninhydrin-stained TLC. The reaction is deemed complete when the primary azetidine mass is fully consumed (typically 12-16 hours).
Workup: Cool to room temperature, filter the inorganic salts (KBr, excess K2CO3), and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na2SO4 and concentrate to yield the intermediate.
Step 2: Hydrazinolysis (Ing-Manske Procedure)
Causality: Hydrazine hydrate is utilized to cleave the phthalimide protecting group. Hydrazine selectively attacks the imide carbonyls, forming a stable, highly insoluble cyclic byproduct (phthalhydrazide). The precipitation of this byproduct drives the thermodynamic equilibrium forward, leaving the desired primary amine and primary alcohol entirely intact.
Dissolution: Dissolve the crude intermediate from Step 1 in absolute Ethanol (EtOH) (8 mL/g).
Validation Check: A thick white precipitate (phthalhydrazide) will begin to form within 30 minutes. Continue refluxing for 2 hours to ensure complete deprotection, verified by the disappearance of the intermediate mass on LC-MS.
Precipitation: Cool the suspension to 0°C and stir for 1 hour to maximize the precipitation of the byproduct.
Filtration: Filter the suspension through a Celite pad and wash the cake thoroughly with cold EtOH.
Final Polish: Concentrate the filtrate. To remove trace residual phthalhydrazide, resuspend the residue in cold Dichloromethane (DCM), filter again, and concentrate to yield pure[1-(2-Aminoethyl)azetidin-3-yl]methanol as a viscous, pale-yellow oil.
Caption: Step-by-step synthetic workflow utilizing the Gabriel-type phthalimide protection strategy.
References
Title: Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction
Source: PubMed Central (PMC)
URL: [Link]
Title: Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: WO2025064718A1 - Small molecule protein synthesis modulators
Source: Google Patents
URL
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Validated Laboratory Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The incorporation of azetidine rings into small-molecule drug candidates has become a cornerstone strategy in modern medicinal chemistry. The strained four-membered nitrogen heterocycle often imparts favorable pharmacokinetic properties, including enhanced metabolic stability, improved aqueous solubility, and rigidified vectors for target-binding affinity[1].
Specifically, [1-(2-Aminoethyl)azetidin-3-yl]methanol serves as a highly versatile bifunctional building block. The primary amine on the ethyl linker and the primary alcohol on the azetidine ring provide orthogonal reactive handles. This structural motif is particularly valuable in the design of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders, where precise linker lengths and heteroatom placements are critical for ternary complex formation and synergistic target degradation[2].
To synthesize this molecule, a direct alkylation of azetidin-3-ylmethanol with 2-bromoethylamine is mechanistically flawed due to competitive self-condensation and polymerization of the unprotected primary amine. Therefore, a two-step sequence utilizing a Boc-protected electrophile (tert-butyl (2-bromoethyl)carbamate) followed by controlled acidic deprotection is the self-validating, high-yield standard[1].
Synthetic Workflow & Logical Architecture
The following diagram illustrates the causal relationship between the starting materials, the protected intermediate, and the target compound, emphasizing the necessity of the protective group strategy.
Fig 1: Two-step synthetic workflow for [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric and thermodynamic parameters required to drive the reaction to completion while minimizing byproducts.
Reaction Phase
Reagent / Catalyst
Equivalents
Solvent
Temp (°C)
Time (h)
Expected Yield
1. N-Alkylation
Azetidin-3-ylmethanol HCl
1.0 eq
MeCN (Anhydrous)
80 °C
16
N/A
tert-Butyl (2-bromoethyl)carbamate
1.1 eq
-
-
-
-
Potassium Carbonate (K₂CO₃)
3.0 eq
-
-
-
75 - 85%
2. Deprotection
Boc-Protected Intermediate
1.0 eq
DCM
25 °C
2
N/A
Trifluoroacetic Acid (TFA)
10.0 eq
-
-
-
> 90%
Step-by-Step Experimental Protocol
Phase 1: N-Alkylation via Nucleophilic Substitution
Mechanistic Insight: The hydrochloride salt of azetidin-3-ylmethanol[3] must first be free-based in situ. We utilize anhydrous potassium carbonate (K₂CO₃) in acetonitrile (MeCN). K₂CO₃ is a mild, heterogeneous base that effectively neutralizes the HCl salt and scavenges the HBr generated during the SN2 alkylation without promoting unwanted elimination (E2) of the bromoethyl carbamate[1].
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ylmethanol hydrochloride (1.0 eq, e.g., 10 mmol) and anhydrous K₂CO₃ (3.0 eq, 30 mmol).
Solvation: Suspend the solid mixture in anhydrous acetonitrile (30 mL). Stir vigorously at room temperature for 15 minutes under an inert nitrogen atmosphere to ensure complete free-basing of the azetidine.
Electrophile Addition: Dissolve tert-butyl (2-bromoethyl)carbamate (1.1 eq, 11 mmol) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 10 minutes.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir for 16 hours[1].
In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with KMnO₄ stain). The secondary amine starting material should be consumed, replaced by a higher-running spot (the tertiary amine intermediate).
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM) to afford the pure tert-butyl (2-(3-(hydroxymethyl)azetidin-1-yl)ethyl)carbamate.
Phase 2: Acid-Mediated Boc Deprotection
Mechanistic Insight: The tert-butoxycarbonyl (Boc) group is cleaved via acid-catalyzed elimination, releasing isobutylene gas and carbon dioxide. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard. The reaction is self-validating; the cessation of gas evolution visually indicates the completion of the primary cleavage event.
Preparation: Dissolve the purified Boc-protected intermediate (1.0 eq) from Phase 1 in anhydrous DCM (concentration ~0.2 M) in a round-bottom flask.
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10.0 eq) dropwise.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
IPC: Verify completion via LCMS. The mass of the starting material should disappear, replaced by the
[M+H]+
peak corresponding to the target mass (C6H14N2O, exact mass 130.11).
Isolation (Free Base Conversion): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The product will remain as a TFA salt. To obtain the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A26 OH form), or neutralize with methanolic ammonia followed by silica gel chromatography (eluting with DCM/MeOH/NH₄OH 80:18:2).
Final Storage: Concentrate the eluent to yield [1-(2-Aminoethyl)azetidin-3-yl]methanol as a viscous oil or low-melting solid. Store under inert gas at -20 °C due to the hygroscopic and reactive nature of the primary amine.
References
Tokyo Chemical Industry (TCI) Chemicals. Azetidin-3-ylmethanol Hydrochloride | 928038-44-2. Retrieved March 31, 2026. 3
BenchChem. An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine (N-Alkylation Protocols). Retrieved March 31, 2026. 1
Journal of Medicinal Chemistry (ACS Publications). Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. Retrieved March 31, 2026. 2
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Applications: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Degrader-Antibody Conjugates (DACs).
Executive Summary & Chemical Rationale
The evolution of targeted therapeutics relies heavily on the precise spatial arrangement of bioconjugated components. While flexible polyethylene glycol (PEG) chains have historically dominated linker chemistry[1], modern drug design—particularly in the realm of PROTACs and ADCs—increasingly demands conformational restriction.
[1-(2-Aminoethyl)azetidin-3-yl]methanol is an advanced heterobifunctional linker characterized by a primary amine, a tertiary amine embedded within a four-membered azetidine ring, and a primary alcohol.
Mechanistic Advantages of the Azetidine Core
Reduced Entropic Penalty: The rigidity of the azetidine ring restricts the degrees of freedom in the linker. In PROTAC development, this conformational constraint pre-organizes the molecule, reducing the entropic penalty upon ternary complex formation (Target Protein–PROTAC–E3 Ligase) and often enhancing degradation potency[2][3].
Orthogonal Reactivity: The molecule offers two distinct nucleophilic centers. The primary amine on the flexible ethyl chain is highly nucleophilic and unhindered, allowing for rapid amidation. The primary alcohol on the azetidine ring is sterically distinct and requires specific activation (e.g., Steglich esterification or carbamate formation), enabling sequential, protecting-group-free conjugation strategies.
Favorable Physicochemical Properties: The tertiary amine of the azetidine ring provides a basic center that can improve aqueous solubility (logD) and cellular permeability compared to purely aliphatic or heavily PEGylated linkers[4].
Experimental Workflow: PROTAC Assembly
In PROTAC synthesis, the linker must bridge a target-binding ligand (TBL) and an E3 ligase ligand (e.g., Cereblon or VHL recruiters). The heterobifunctional nature of[1-(2-Aminoethyl)azetidin-3-yl]methanol allows for a highly controlled, two-step assembly process.
Figure 1: Sequential heterobifunctional PROTAC assembly using the azetidine linker.
Causality Note: The primary amine is reacted first because its nucleophilicity (pKa ~9.5) vastly exceeds that of the primary alcohol. By utilizing an NHS-ester activated E3 ligand, we ensure exclusive amidation without cross-reacting the alcohol.
Step 1: Amidation of the Primary Amine
Preparation: Dissolve 1.0 equivalent of the NHS-ester activated E3 ligase ligand in anhydrous DMF (0.1 M concentration).
Linker Addition: Add 1.1 equivalents of[1-(2-Aminoethyl)azetidin-3-yl]methanol to the solution.
Base Catalysis: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA ensures the primary amine remains fully deprotonated and nucleophilic, neutralizing the N-hydroxysuccinimide byproduct.
Incubation & Validation: Stir at room temperature for 2 hours. Validate reaction completion via LC-MS. The mass shift should correspond to the loss of NHS and the addition of the linker mass.
Purification: Isolate the intermediate via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) and lyophilize.
Step 2: Esterification of the Primary Alcohol
Activation: In a dry flask, dissolve 1.2 equivalents of the target-binding ligand (containing a free carboxylic acid) in anhydrous DCM. Add 1.5 equivalents of EDC·HCl and 0.2 equivalents of DMAP. Stir for 15 minutes to form the active O-acylisourea intermediate.
Conjugation: Add 1.0 equivalent of the purified intermediate from Step 1.
Incubation & Validation: Stir at room temperature for 12-16 hours. Monitor via LC-MS. Self-Validation Checkpoint: The presence of unreacted starting material indicates insufficient activation; add an additional 0.5 eq of EDC if necessary.
Final Purification: Purify the final PROTAC molecule via prep-HPLC.
Degrader-Antibody Conjugates (DACs) combine the tissue-targeting precision of monoclonal antibodies with the catalytic protein-degradation power of PROTACs[5][]. Here, the primary alcohol of the azetidine linker can be converted into a reactive moiety (e.g., a maleimide or an activated carbonate) for subsequent conjugation to engineered cysteine or lysine residues on the antibody.
Figure 2: Mechanism of action for Degrader-Antibody Conjugates (DACs).
Protocol B: Antibody Conjugation via Carbonate Activation
To attach the PROTAC-linker complex to surface lysines of a monoclonal antibody:
Alcohol Activation: React the primary alcohol of the PROTAC-linker intermediate with N,N'-Disuccinimidyl carbonate (DSC) and Triethylamine in anhydrous acetonitrile to form a highly reactive mixed carbonate.
Buffer Exchange: Prepare the monoclonal antibody (mAb) at 5 mg/mL in PBS (pH 7.4). Ensure no primary amine-containing buffers (like Tris) are present, as they will quench the reaction.
Conjugation: Add a 5- to 10-fold molar excess of the activated PROTAC-linker to the mAb solution. Incubate at room temperature for 2 hours with gentle agitation.
Validation (Drug-to-Antibody Ratio - DAR): Analyze the conjugate using Hydrophobic Interaction Chromatography (HIC-HPLC) or intact mass spectrometry (LC-TOF) to determine the DAR. A successful reaction should yield a Gaussian distribution centering around a DAR of 2 to 4.
Quantitative Data: Linker Property Comparison
The selection of a linker drastically alters the pharmacokinetic profile of the resulting conjugate. Table 1 summarizes the physicochemical differences between standard flexible PEG linkers and rigid azetidine-based linkers.
Table 1: Comparative Physicochemical Properties of Bioconjugation Linkers
Property / Metric
Flexible PEG Linker (e.g., PEG4)
Rigid Azetidine Linker
Causality / Impact on Drug Design
Conformational Rigidity
Low (Highly flexible)
High (Constrained ring)
Rigidity lowers the entropic penalty during PROTAC ternary complex formation, often increasing degradation efficacy (Dmax).
Aqueous Solubility (logD)
Very High (Hydrophilic)
Moderate to High
The tertiary amine in the azetidine ring provides a protonatable basic center, maintaining good solubility without excessive molecular weight.
Metabolic Stability
Moderate (Susceptible to oxidative cleavage)
High
Alkyl and azetidine structures are generally more resistant to in vivo oxidative degradation than polyether chains.
Cellular Permeability
Low to Moderate
High
Reduced polar surface area (PSA) compared to long PEG chains enhances passive membrane diffusion for intracellular targets.
References
ACS Publications (Organic Letters). Construction of PROTAC Library via Liquid-Phase Synthesis Enabled by a Hydrophobic Tag. Retrieved from[Link]
Aragen Life Sciences. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy. Retrieved from [Link]
Application Note: Selective Protection of the Hydroxyl Group in [1-(2-Aminoethyl)azetidin-3-yl]methanol
Abstract This application note provides a detailed guide for the selective protection of the primary hydroxyl group in [1-(2-Aminoethyl)azetidin-3-yl]methanol, a key building block in medicinal chemistry. Given the prese...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed guide for the selective protection of the primary hydroxyl group in [1-(2-Aminoethyl)azetidin-3-yl]methanol, a key building block in medicinal chemistry. Given the presence of three nucleophilic centers—a primary amine, a secondary amine within the strained azetidine ring, and a primary alcohol—achieving chemoselective protection is a significant challenge. This document outlines two primary strategies: a direct, selective O-silylation that leverages steric hindrance and an orthogonal protection strategy for maximum control. The protocols are designed for researchers in drug development and organic synthesis, providing in-depth explanations of the underlying chemical principles, step-by-step procedures, and data interpretation to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
[1-(2-Aminoethyl)azetidin-3-yl]methanol is a valuable scaffold in drug discovery, incorporating a strained azetidine ring that can impart unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] The synthetic utility of this building block is contingent upon the ability to selectively functionalize its primary alcohol, primary amine, or secondary amine. The inherent nucleophilicity order (primary amine > secondary amine > primary alcohol) makes direct, selective modification of the hydroxyl group challenging, as reactions with electrophilic reagents will typically favor N-functionalization.
This guide addresses this challenge by presenting two robust strategies:
Strategy A: Kinetically Controlled Selective O-Silylation. This approach utilizes a sterically demanding silylating agent, tert-Butyldimethylsilyl chloride (TBDMSCl), to favor reaction at the less-hindered primary hydroxyl group over the more nucleophilic but sterically encumbered amino groups. This method offers a more direct route to the desired O-protected product.
Strategy B: Orthogonal Protection. This is the most reliable and versatile approach for complex syntheses. It involves the initial protection of both amino groups with a suitable protecting group (e.g., tert-butoxycarbonyl, Boc), followed by the protection of the hydroxyl group. The protecting groups are chosen from orthogonal sets, meaning one type can be removed under conditions that do not affect the other, allowing for precise, stepwise functionalization of the molecule.[3][4][5]
The choice between these strategies depends on the overall synthetic plan, the required scale, and the desired final product.
Scientific Principles and Causality
Chemoselectivity in Amino Alcohols
The core challenge lies in reversing the intrinsic reactivity of the functional groups. Amines are generally more nucleophilic than alcohols. However, chemoselectivity can be achieved by manipulating reaction conditions or reagent choice.
Steric Hindrance: By choosing a bulky protecting group like TBDMS, the reagent's approach to the sterically congested nitrogen atoms can be disfavored relative to its approach to the more accessible primary hydroxyl group.[6]
Acidic Conditions: In a sufficiently acidic medium, the amino groups are protonated, rendering them non-nucleophilic. This allows an acylating agent to react selectively with the neutral hydroxyl group.[7][8][9] This strategy is effective for O-acylation but less common for O-silylation.
Orthogonal Protection: This strategy circumvents the issue of inherent reactivity by temporarily masking the most reactive sites.[10] The Boc group is ideal for amine protection as it is stable to a wide range of conditions but is easily removed with acid, which is orthogonal to the fluoride-based deprotection of TBDMS ethers.[3][5]
Stability of the Azetidine Ring
Azetidines possess significant ring strain (approx. 25 kcal/mol), making them more reactive than their larger ring counterparts like pyrrolidines.[11][12] However, they are considerably more stable than highly strained aziridines.[1] The azetidine ring in the target molecule is generally stable under the mild basic conditions used for silylation and the acidic conditions for Boc-protection/deprotection. Harsh acidic or prolonged heating can, however, lead to ring-opening reactions.[11] Therefore, all protocols are designed to operate under mild conditions to preserve the integrity of the four-membered ring.
Experimental Protocols
Protocol 1: Kinetically Controlled Selective O-Silylation with TBDMSCl
This protocol aims for direct, one-step selective protection of the hydroxyl group. Success relies on careful control of stoichiometry and temperature to favor kinetic O-silylation over thermodynamic N-silylation.
Under an inert atmosphere, dissolve [1-(2-Aminoethyl)azetidin-3-yl]methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
Cool the solution to 0 °C using an ice bath.
Add TBDMSCl (1.1 eq) portion-wise to the stirred solution over 10 minutes. Rationale: Slow addition and low temperature minimize side reactions and favor the kinetic product.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
Monitor the reaction progress by TLC (e.g., using a 10:1 DCM/MeOH mobile phase with ninhydrin stain). The desired product should be the major new spot with a higher Rf than the starting material.
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography to isolate the target compound, [1-(2-Aminoethyl)azetidin-3-yl]methoxymethyl-tert-butyldimethylsilane.
In-Process Controls:
TLC Monitoring: Key to preventing the formation of di- and tri-silylated byproducts. The reaction should be stopped as soon as the starting material is consumed.
Temperature Control: Maintaining a low temperature initially is critical for selectivity.
Protocol 2: Orthogonal Protection Strategy (Boc-Protection followed by TBDMS-Protection)
This two-step protocol provides a more robust and scalable route, ensuring high yields and purity by eliminating chemoselectivity issues.
Part A: Di-Boc Protection of Amines
Materials:
[1-(2-Aminoethyl)azetidin-3-yl]methanol (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
Dissolve [1-(2-Aminoethyl)azetidin-3-yl]methanol (1.0 eq) in DCM and add TEA (3.0 eq).
Cool the solution to 0 °C.
Add a solution of Boc₂O (2.5 eq) in DCM dropwise. Rationale: A slight excess of Boc₂O ensures complete protection of both the primary and secondary amines.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor by TLC until the starting material is fully consumed.
Quench with saturated aqueous NH₄Cl solution and separate the layers.
Extract the aqueous layer with DCM.
Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the di-Boc protected intermediate, which is often pure enough for the next step.
Part B: TBDMS Protection of the Hydroxyl Group
Materials:
Di-Boc protected intermediate from Part A (1.0 eq)
Dissolve the di-Boc intermediate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.[6]
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
Stir the reaction for 2-4 hours, monitoring by TLC.
Work-up the reaction as described in Protocol 1 (Steps 6-8).
Purify by silica gel column chromatography to yield the fully protected product, tert-butyl 2-(3-(((tert-butyldimethylsilyl)oxy)methyl)azetidin-1-yl)ethylcarbamate.
Deprotection of the TBDMS Ether
To liberate the hydroxyl group for subsequent reactions while keeping the amines protected, a fluoride-mediated deprotection is used.
Materials:
TBDMS-protected compound (1.0 eq)
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)[16]
Anhydrous Tetrahydrofuran (THF)
Procedure:
Dissolve the TBDMS-protected compound in anhydrous THF.
Add the TBAF solution dropwise at room temperature.
Stir for 1-3 hours and monitor by TLC.
Upon completion, concentrate the reaction mixture.
Purify the residue by column chromatography to obtain the di-Boc protected amino alcohol.
Visualization of Workflows and Reactions
Caption: Comparative workflow of Strategy A and Strategy B.
Caption: Reaction scheme for the Orthogonal Protection Strategy.
Comparative Data and Analysis
The selection of a protocol should be based on a careful analysis of its advantages and disadvantages.
Parameter
Protocol 1: Kinetic Control
Protocol 2: Orthogonal Strategy
Chemoselectivity
Moderate to Good
Excellent
Typical Yield
40-60%
>85% (over 2 steps)
Purity (Crude)
Fair (contains byproducts)
High
Scalability
Challenging
Excellent
Number of Steps
1
2 (for O-protection)
Ease of Purification
Difficult (similar polarity byproducts)
Straightforward
Overall Robustness
Moderate
High
Analysis:
Protocol 1 is faster in terms of steps but is ultimately less efficient due to lower yields and challenging purification. It may be suitable for small-scale, exploratory synthesis where speed is critical. However, for larger-scale synthesis or when high purity is paramount, Protocol 2 (Orthogonal Strategy) is unequivocally recommended . Its stepwise nature ensures complete control over the reactions, leading to higher overall yields of pure material, which is a hallmark of a robust and trustworthy synthetic method.[3]
Conclusion
The selective protection of the hydroxyl group in [1-(2-Aminoethyl)azetidin-3-yl]methanol is a critical transformation for its use in synthetic and medicinal chemistry. While direct O-silylation is possible under kinetically controlled conditions, an orthogonal strategy involving the initial protection of the more nucleophilic amine functionalities provides a superior, more reliable, and scalable solution. By following the detailed protocols outlined in this guide, researchers can confidently prepare the desired O-protected building block, enabling the subsequent, regioselective elaboration of this valuable molecular scaffold.
References
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(20), 4419-4430. Published by the Royal Society of Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Retrieved from [Link]
Kroutil, J., & Trnka, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 587-603. Retrieved from [Link]
University of Glasgow. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
PubMed. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (2014). How can we protect a hydroxyl group leaving an amino group free?. Retrieved from [Link]
Patschinski, P., & Zipse, H. (2014). Silylation of Alcohols: A Mechanistic Surpirse. The Journal of Organic Chemistry, 79(17), 8348-8351.
Kroutil, J., & Trnka, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein Journal of Organic Chemistry, 11, 587-603. Retrieved from [Link]
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
IntechOpen. (2018). Azetidine Synthesis. Retrieved from [Link]
ACS Publications. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]
ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
ACS Publications. (n.d.). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (2002). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry. Retrieved from [Link]
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
Ludwig-Maximilians-Universität München. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Retrieved from [Link]
Oxford Academic. (2022). Efficient Protocol for Selective Silylation of Hydroxy Group Using N,O-Bis(tert-butyldimethylsilyl)acetamide and N,N-Dimethyl-4-aminopyridine N-Oxide. Chemistry Letters. Retrieved from [Link]
Gelest. (n.d.). General Silylation Procedures - Technical Library. Retrieved from [Link]
Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
amide bond formation techniques using [1-(2-Aminoethyl)azetidin-3-yl]methanol
An Application Guide to Amide Bond Formation Using [1-(2-Aminoethyl)azetidin-3-yl]methanol Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Azetidine Scaffold In contemporary medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Amide Bond Formation Using [1-(2-Aminoethyl)azetidin-3-yl]methanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Azetidine Scaffold
In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in drug discovery.[1][2] Their inherent ring strain, conformational rigidity, and three-dimensional character offer a compelling alternative to more common, planar aromatic rings or flexible alkyl chains.[1][3] The incorporation of an azetidine motif can enhance metabolic stability, improve aqueous solubility, and provide unique vectors for exploring chemical space, leading to its presence in several FDA-approved drugs.[1][4]
The reagent [1-(2-Aminoethyl)azetidin-3-yl]methanol is a particularly valuable trifunctional building block. It presents chemists with a primary alkyl amine, a tertiary azetidine nitrogen, and a primary alcohol. This arrangement allows for precise, site-selective modifications. The primary amine on the ethyl substituent is the most nucleophilic and sterically accessible site, making it the ideal handle for amide bond formation under standard coupling conditions. This guide provides a detailed exploration of techniques, mechanisms, and field-tested protocols for leveraging this versatile scaffold in synthesis campaigns.
Pillar 1: The Chemistry of Selective Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process; it requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction that forms a stable carboxylate-ammonium salt.[5] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, typically through the use of "coupling reagents".[6]
The primary challenge when using [1-(2-Aminoethyl)azetidin-3-yl]methanol is achieving chemoselective acylation at the primary amine without engaging the less reactive alcohol or the sterically hindered tertiary azetidine nitrogen. Fortunately, the inherent reactivity difference between these functional groups makes this straightforward. The primary amine's high nucleophilicity and minimal steric hindrance ensure it is the exclusive site of reaction with the activated carboxylic acid intermediate under the conditions outlined in this guide.
Commonly employed coupling reagents fall into several classes, with uronium/aminium salts and carbodiimides being the most prevalent in drug discovery settings.[6]
Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and mitigate side reactions, such as the formation of an N-acylurea byproduct, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[7] HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines.[7][8]
Uronium/Aminium Salts (e.g., HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents available.[9][10] In the presence of a non-nucleophilic base, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[9][11] The reaction rates are typically much faster than with carbodiimides, making HATU an excellent choice for sterically hindered substrates or when rapid reaction times are desired.[10][12]
Pillar 2: Field-Proven Protocols for Amide Synthesis
The following protocols provide detailed, step-by-step instructions for the N-acylation of [1-(2-Aminoethyl)azetidin-3-yl]methanol. The choice between them often comes down to a balance of cost, scale, and the specific reactivity of the carboxylic acid substrate.
Protocol 1: EDC/HOBt-Mediated Coupling (The Workhorse Method)
This method is robust, cost-effective, and widely used for routine amide couplings. The byproducts are generally water-soluble, facilitating purification.[7]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Carboxylic Acid (1.0 eq), [1-(2-Aminoethyl)azetidin-3-yl]methanol (1.1 eq), and HOBt (1.2 eq).
Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.1 M with respect to the carboxylic acid).
Cool the mixture to 0 °C using an ice-water bath.
Add DIPEA (3.0 eq) to the stirred solution. It is crucial to ensure the reaction remains basic to keep the primary amine nucleophilic.
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting carboxylic acid.
Workup:
If using DMF, dilute the reaction mixture with Ethyl Acetate or DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted HOBt, the urea byproduct from EDC, and excess base.[7][13]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of 0-15% Methanol in DCM) to afford the pure N-acylated product.
Protocol 2: HATU-Mediated Coupling (The High-Efficiency Method)
This protocol is ideal for challenging substrates, including sterically hindered carboxylic acids or those prone to racemization. Reactions are typically faster and higher yielding than with EDC/HOBt.[9][10]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
To a clean, dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.0 eq) and HATU (1.1 eq).
Dissolve the solids in anhydrous DMF (to a concentration of ~0.1 M).
Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step generates the reactive OAt-ester.[11]
Add a solution of [1-(2-Aminoethyl)azetidin-3-yl]methanol (1.1 eq) in a small amount of DMF to the reaction mixture.
Stir the reaction at room temperature for 1-4 hours.
Reaction Monitoring: Monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.
Workup:
Dilute the reaction mixture with a large volume of Ethyl Acetate.
Wash the organic layer extensively with water (3-4x) to remove DMF and then with brine (1x).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Note: The tetramethylurea byproduct from HATU can sometimes be difficult to remove with aqueous washes alone.[12]
Purification: Purify the crude material via silica gel column chromatography (e.g., 0-15% Methanol in DCM) to isolate the final product.
Difficult/hindered couplings, rapid synthesis, minimization of racemization.
Self-Validation and Characterization
The successful synthesis of the target amide must be confirmed through rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the appearance of a new amide N-H proton (typically a triplet around 7-8 ppm) and the disappearance of the carboxylic acid proton will be observed. The characteristic signals for the azetidine and methanol protons should remain intact.
Mass Spectrometry (MS): ESI-MS analysis should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the desired product.
Visualizing the Mechanism and Workflow
A clear understanding of the reaction pathway and experimental process is critical for reproducibility and troubleshooting.
Caption: HATU-mediated activation of a carboxylic acid and subsequent amidation.
Caption: General experimental workflow for amide bond formation.
References
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society. Available at: [Link]
HATU. (n.d.). In Wikipedia. Retrieved from: [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Available at: [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]
Der Pharma Chemica. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(2), 643-652. Available at: [Link]
Singh, R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
Organic Syntheses. (n.d.). Azetidine. Available at: [Link]
Foley, D. J., & Daugulis, O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
Zhang, J., & Schmalz, H.-G. (2006). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]
Couty, F., & Evano, G. (2006). Synthesis and Reactivity of Azetidines. Organic Preparations and Procedures International. Available at: [Link]
Piermatti, O., et al. (2015). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. Journal of Medicinal Chemistry. Available at: [Link]
Welsch, M. E., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters. Available at: [Link]
Dunetz, J. R., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
Kananovich, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]
Irrgang, T., & Kempe, R. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. Available at: [Link]
L'Oréal. (1997). U.S. Patent No. 5,631,356. Washington, DC: U.S. Patent and Trademark Office.
Talele, T. T. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
Witte, M. D., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications. Available at: [Link]
L'Oréal. (1993). WIPO Patent No. WO 1993/020038 A1. Geneva, Switzerland: World Intellectual Property Organization.
Application Notes and Protocols for the Incorporation of [1-(2-Aminoethyl)azetidin-3-yl]methanol into Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Space of Peptides The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating th...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties.[1][2] These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel functionalities. Azetidine-containing amino acids, a class of constrained analogues, are of particular interest as they can induce specific secondary structures in peptides.[3][4] This guide provides a detailed protocol for the incorporation of a unique building block, [1-(2-Aminoethyl)azetidin-3-yl]methanol, into peptide sequences using solid-phase peptide synthesis (SPPS). This trifunctional building block offers opportunities for creating peptides with novel topologies and for subsequent orthogonal derivatization.
The successful incorporation of such a sterically hindered and multifunctional monomer requires careful consideration of the protecting group strategy and optimization of coupling conditions.[1][5] This document outlines the rationale behind the selection of protecting groups and provides a step-by-step protocol for the efficient synthesis of peptides containing this novel azetidine derivative.
The Building Block: Orthogonal Protection Strategy
The structure of [1-(2-Aminoethyl)azetidin-3-yl]methanol presents three reactive functionalities that must be masked with appropriate protecting groups to ensure selective and efficient peptide bond formation. For compatibility with the widely used Fmoc-based solid-phase peptide synthesis, an orthogonal protection scheme is essential.[6]
Primary Amine (N-terminal extension): This is the point of attachment to the growing peptide chain. It will be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
Secondary Amine (azetidine ring): This internal amine is also nucleophilic and must be protected. A highly acid-labile group is ideal to allow for its selective deprotection on-resin if desired for branching, or for its removal during the final cleavage from the resin. The tert-butyloxycarbonyl (Boc) group is a suitable choice, as it is stable to the piperidine treatment used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA).
Hydroxyl Group: The primary alcohol can undergo side reactions during activation. A tert-butyl (tBu) ether is a standard protecting group for hydroxyls in Fmoc-SPPS, offering good stability and removal during the final acidolytic cleavage.[6]
The fully protected building block for incorporation is therefore (S)-Fmoc-1-(2-(Boc-amino)ethyl)-3-(tert-butoxymethyl)azetidine . The stereochemistry at the 3-position of the azetidine ring should be defined based on the desired properties of the final peptide.
Visualizing the Protected Monomer
Caption: Structure of the protected [1-(2-Aminoethyl)azetidin-3-yl]methanol building block.
Solid-Phase Peptide Synthesis Protocol
This protocol is designed for manual SPPS using the Fmoc/tBu strategy.[1] It can be adapted for automated peptide synthesizers.
Materials and Reagents
Fmoc-protected amino acids
Protected [1-(2-Aminoethyl)azetidin-3-yl]methanol building block
Rink Amide resin (or other suitable resin depending on C-terminal modification)
Kaiser test kit or other method for monitoring coupling completion
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis.
Step-by-Step Methodology
1. Resin Preparation and Swelling
Place the desired amount of resin in a reaction vessel.
Add DMF to swell the resin for at least 30 minutes with gentle agitation.[1]
Drain the DMF.
2. N-terminal Fmoc Deprotection
Add a 20% solution of piperidine in DMF to the resin.
Agitate for 5 minutes.
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of the Azetidine Building Block
Due to the steric hindrance of the azetidine ring, a potent coupling reagent and potentially longer reaction times or double coupling are recommended.[7][8]
Pre-activation: In a separate vial, dissolve the protected [1-(2-Aminoethyl)azetidin-3-yl]methanol building block (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.[7]
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to a second coupling.
Second Coupling (if necessary): Drain the reaction vessel and add a fresh solution of activated azetidine building block. React for another 2 hours.
4. Washing
After the coupling is complete (as indicated by a negative Kaiser test), drain the coupling solution.
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended)
To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed.[9]
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 10-15 minutes.
Wash the resin with DMF (3-5 times).
6. Continuation of Peptide Synthesis
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
7. Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
Prepare a cleavage cocktail. A standard cocktail for the simultaneous cleavage from the resin and removal of Boc and tBu protecting groups is TFA/TIS/H₂O (95:2.5:2.5).
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
Filter the resin and collect the filtrate containing the crude peptide.
Precipitate the crude peptide by adding it to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
Dry the crude peptide pellet under vacuum.
8. Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Troubleshooting and Optimization
Problem
Potential Cause
Recommended Solution
Incomplete Coupling (Positive Kaiser Test)
Steric hindrance of the azetidine building block.
- Increase coupling time (up to overnight).[7]- Perform a double coupling.[7]- Use a more potent coupling reagent like HATU or PyBOP.- Consider using NMP as a solvent due to its superior solvating properties.[7]
Low Yield of Final Peptide
- Incomplete coupling at one or more steps.- Aggregation of the growing peptide chain.
- Implement capping after each coupling step.[9]- For long or hydrophobic sequences, consider using a different resin or incorporating pseudoproline dipeptides.
Side Product Formation
- Incomplete deprotection of Fmoc group.- Premature cleavage of side-chain protecting groups.
- Ensure complete removal of piperidine after deprotection.- Verify the stability of all protecting groups to the reaction conditions.
Conclusion
The incorporation of [1-(2-Aminoethyl)azetidin-3-yl]methanol into peptides via SPPS is a viable strategy for accessing novel peptide structures with potentially enhanced therapeutic properties. The key to success lies in a robust orthogonal protecting group strategy and the use of optimized coupling conditions to overcome the steric bulk of the azetidine ring. The protocol outlined in this guide provides a solid foundation for researchers to explore the exciting possibilities offered by this unique building block.
References
BenchChem. (2025).
Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclis
Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. (n.d.).
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.
Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020).
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023). RSC Publishing.
Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. (2018).
The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. (2024). RSC Publishing.
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). IRIS.
Solid-phase peptide synthesis. (2014). Digital CSIC.
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). (2024).
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). PubMed.
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). MDPI.
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
Protecting Groups - Organic Synthesis. (n.d.).
Azetidine Synthesis. (n.d.).
α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. (2016). PubMed.
(PDF) Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. (2026).
ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. (n.d.).
Structure of Various Protecting Groups Used In SPPS. (n.d.).
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
catalytic reduction methods for synthesizing[1-(2-Aminoethyl)azetidin-3-yl]methanol precursors
An Application Guide to Catalytic Reduction Methods for the Synthesis of [1-(tert-Butoxycarbonyl)azetidin-3-yl]methanamine, a Key Precursor for Drug Discovery Abstract Azetidines, four-membered nitrogen-containing hetero...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Catalytic Reduction Methods for the Synthesis of [1-(tert-Butoxycarbonyl)azetidin-3-yl]methanamine, a Key Precursor for Drug Discovery
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in modern drug discovery due to the unique physicochemical and pharmacokinetic properties they impart to bioactive molecules.[1] Their inherent ring strain, sp3-rich character, and conformational rigidity can lead to enhanced solubility, metabolic stability, and binding affinity.[1] A critical building block for the elaboration of complex azetidine-containing structures is [1-(tert-Butoxycarbonyl)azetidin-3-yl]methanamine. This versatile precursor, synthesized via the catalytic reduction of 1-Boc-3-cyanoazetidine, serves as a cornerstone for introducing diverse functionalities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary catalytic reduction methods for this synthesis. It combines a discussion of the mechanistic rationale behind catalyst selection with comparative data and step-by-step protocols for laboratory application.
Part 1: The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry
The azetidine ring is no longer a synthetic curiosity but a privileged scaffold in medicinal chemistry.[2] Its incorporation into drug candidates is a strategic choice to modulate key ADME (absorption, distribution, metabolism, and excretion) properties. Unlike more flexible aliphatic chains or larger rings, the azetidine moiety offers a degree of rigidity that can favorably pre-organize substituents for optimal interaction with biological targets.[2] This has been successfully leveraged in several FDA-approved drugs, such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), where the azetidine ring enhances metabolic stability and receptor selectivity.[1]
The precursor at the center of this guide, [1-(tert-Butoxycarbonyl)azetidin-3-yl]methanamine, is an ideal intermediate for accessing novel chemical space. The Boc-protected nitrogen allows for stable handling and purification, while the primary amine of the aminomethyl group serves as a synthetic handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination. The synthesis of this key precursor from its corresponding nitrile is a pivotal, yet challenging, transformation.
Part 2: Mechanistic Insights into Catalytic Nitrile Reduction
The catalytic hydrogenation of nitriles to primary amines is an atom-economical and efficient synthetic route.[3] The transformation, however, is mechanistically complex and prone to the formation of side products. The primary difficulty arises from the reactivity of the imine intermediate formed during the reduction process.[4]
The generally accepted pathway involves the following key steps:
Adsorption: The nitrile (R-C≡N) adsorbs onto the surface of the heterogeneous catalyst.
First Hydrogenation: The nitrile is reduced by two hydrogen atoms to form a surface-bound imine intermediate (R-CH=NH).
Second Hydrogenation: The imine is further reduced to the desired primary amine (R-CH₂NH₂).
The main challenge is that the primary amine product can nucleophilically attack the imine intermediate, leading to the formation of a secondary amine after subsequent reduction.[5][6] This secondary amine can, in turn, react with another imine molecule to form a tertiary amine.[4][6]
Fig. 2: General workflow for a batch catalytic hydrogenation.
This protocol is adapted from a general procedure for the mild reduction of nitriles.
[4]
Materials:
1-Boc-3-cyanoazetidine (1.0 eq)
Potassium borohydride (KBH₄) (4.0 eq)
Raney® Nickel (approx. 50% slurry in water) (approx. 1.0 eq by moist weight)
Dry Ethanol (approx. 2.5 mL per mmol of substrate)
Ethyl acetate
Deionized water
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask with a magnetic stir bar
Magnetic stir plate
Standard laboratory glassware
Filtration apparatus (e.g., Büchner funnel with Celite® or filter paper)
Rotary evaporator
Procedure:
To a round-bottom flask, add KBH₄ (4.0 eq), dry ethanol, and the Raney® Nickel slurry (approx. 1.0 eq).
While stirring, add the 1-Boc-3-cyanoazetidine (1.0 eq) to the mixture.
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS (typically complete within 1-2 hours).
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the nickel on the filter pad to dry, as it can become pyrophoric. Quench the filter cake immediately with plenty of water.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the product, [1-(tert-Butoxycarbonyl)azetidin-3-yl]methanamine.
Protocol 2: High-Pressure Hydrogenation with Rhodium on Alumina
This protocol is a representative procedure for PGM-catalyzed hydrogenation under pressure.
Materials:
1-Boc-3-cyanoazetidine (1.0 eq)
5% Rhodium on Alumina (Rh/Al₂O₃) (5-10 mol %)
Methanol or Ethanol
Ammonia solution (e.g., 7N in Methanol) or an inorganic base like NaOH
[7]* Hydrogen (H₂) gas
Nitrogen (N₂) or Argon (Ar) gas
Equipment:
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, gas inlet, and pressure gauge.
Filtration apparatus with Celite®.
Rotary evaporator.
Procedure:
Reactor Setup: Carefully add the solvent (e.g., methanol), 1-Boc-3-cyanoazetidine, the ammonia solution (if used), and the Rh/Al₂O₃ catalyst to the pressure reactor vessel.
Inerting: Seal the reactor and purge the system several times with an inert gas (N₂ or Ar) to remove all oxygen.
Hydrogenation: Purge the reactor with hydrogen gas (3-5 cycles). Pressurize the reactor to the desired pressure (e.g., 80-100 psig).
Begin stirring and heat the reaction to the target temperature (e.g., 50-80°C).
Monitor the reaction by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen uptake ceases.
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
Open the reactor and filter the contents through a pad of Celite® to remove the catalyst.
Rinse the filter pad with a small amount of the reaction solvent.
Concentrate the combined filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary (e.g., by column chromatography or crystallization).
Part 5: Troubleshooting and Optimization
Low Conversion: If the reaction stalls, the catalyst may be poisoned or deactivated. Ensure starting materials and solvents are of sufficient purity. For pressure hydrogenations, increasing H₂ pressure or temperature can improve conversion rates.
Poor Selectivity (Byproduct Formation): The formation of secondary amines is the most common issue. [6]Ensure an adequate amount of a selectivity-control agent is present, such as ammonia for Raney Ni/H₂ systems or a base for Rh-catalyzed systems. [5][7]Lowering the reaction temperature may also improve selectivity at the cost of a longer reaction time.
Catalyst Filtration: PGM and Nickel catalysts are often very fine powders. Using a filter aid like Celite® is essential for their complete removal from the reaction mixture.
Part 6: Conclusion
The catalytic reduction of 1-Boc-3-cyanoazetidine is a robust and scalable method for producing [1-(tert-Butoxycarbonyl)azetidin-3-yl]methanamine, a highly valuable precursor in pharmaceutical research and development. While traditional methods using Raney® Nickel under high pressure are effective, modern variations employing borohydride co-reductants or advanced PGM catalysts like Rh/Al₂O₃ offer milder conditions, simplified setups, and often superior selectivity. The choice of methodology will depend on available equipment, scale, cost considerations, and the specific purity requirements of the final product. By understanding the underlying mechanisms and key process parameters, researchers can confidently and efficiently synthesize this critical azetidine building block.
References
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
Azetidines in medicinal chemistry: emerging applic
Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
Nitrile to Amine (H2 + Raney Ni). Organic Chemistry Portal.
Azetidines in Drug Discovery. PharmaBlock.
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex.
Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry (RSC Publishing).
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.
Substituted Azetidines in Drug Discovery. Life Chemicals.
Catalytic Hydrogenation over Platinum Metals.
Catalytic Reduction of Nitriles. Science of Synthesis.
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.
Process for the hydrogenation of nitriles to primary amines.
Adams' c
Effects of preparation procedure on the surface properties of rhodium supported on γ-alumina. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
Nitrile reduction. Wikipedia.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI.
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.
Reduction of nitriles.
Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)
CAS 142253-56-3: 1-Boc-azetidine-3-ylmethanol. CymitQuimica.
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Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. The Journal of Organic Chemistry.
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
Rhodium on alumina c
PREPARATION AND SYNTHETIC APPLIC
A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. Journal of the American Chemical Society.
Rhodium on alumina. Sigma-Aldrich.
Azetidine Synthesis. ScienceDirect.
1-Boc-azetidine-3-yl-methanol. DC Chemicals.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace.
Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine and 1,4-diazepanones. AWS.
A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformyl
Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. Semantic Scholar.
1-Boc-3-cyanoazetidine. PubChem.
Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. PubMed.
Application Note: Preparation and Derivatization of[1-(2-Aminoethyl)azetidin-3-yl]methanol for Biological Assays
Executive Summary The integration of sp³-rich, three-dimensional scaffolds into small molecule design has become a cornerstone of modern drug discovery. By increasing the fraction of saturated carbons (Fsp³), medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The integration of sp³-rich, three-dimensional scaffolds into small molecule design has become a cornerstone of modern drug discovery. By increasing the fraction of saturated carbons (Fsp³), medicinal chemists can significantly improve aqueous solubility, reduce off-target promiscuity, and access novel intellectual property space[1][2]. Among these scaffolds, azetidines have emerged as highly versatile bioisosteres for larger, flatter heterocycles like piperazine and morpholine[3].
Specifically, [1-(2-Aminoethyl)azetidin-3-yl]methanol has gained recent prominence as a critical bifunctional building block. It provides a rigid, compact vector that has been successfully deployed in the synthesis of small molecule protein synthesis modulators targeting oncogenes (e.g., BCL-2, MYC, KRAS-G12D)[4] and as a core motif in CCR6 receptor modulators for autoimmune diseases[5]. This application note provides a comprehensive, self-validating protocol for the synthesis, derivatization, and biological assay preparation of this valuable scaffold.
Mechanistic Insight: The Chemical Scaffold
The utility of [1-(2-Aminoethyl)azetidin-3-yl]methanol lies in its unique structural topology and bifunctionality:
The Azetidine Core: The four-membered nitrogen heterocycle introduces significant ring strain and rigidity, projecting its substituents at highly specific angles. This locked conformation minimizes the entropic penalty upon binding to a target protein[2].
The Hydroxymethyl Group: The -CH₂OH moiety acts as a potent hydrogen bond donor and acceptor. Its placement at the 3-position ensures it is directed away from the steric bulk of the N-substituent, allowing unhindered interaction with solvent or target residues.
The 2-Aminoethyl Vector: The primary amine provides a highly reactive nucleophile for downstream derivatization (e.g., amide couplings, reductive aminations, or SNAr reactions) while the ethyl linker provides just enough flexibility to bridge binding pockets[4].
Causality in Experimental Design: When synthesizing derivatives of this scaffold, the primary amine is significantly more nucleophilic than the primary alcohol. However, to ensure absolute chemoselectivity during complex couplings, orthogonal protection strategies (e.g., utilizing a Boc-protected primary amine) are mandatory.
Synthetic Protocols
The following step-by-step methodology outlines the preparation of the scaffold from commercially available starting materials, followed by its derivatization into a biologically active test compound.
Step 1: Synthesis of tert-Butyl (2-(3-(hydroxymethyl)azetidin-1-yl)ethyl)carbamate
Objective: N-alkylation of azetidin-3-ylmethanol to install the protected aminoethyl linker.
Preparation: Dissolve azetidin-3-ylmethanol hydrochloride (1.0 equiv, 10 mmol) in anhydrous
N,N
-dimethylformamide (DMF) (0.2 M) under a nitrogen atmosphere.
Base Addition: Add
N,N
-diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Rationale: A mild, non-nucleophilic base is required to free-base the azetidine and neutralize the hydrobromic acid generated in the next step without competing for the electrophile.
Alkylation: Add tert-butyl (2-bromoethyl)carbamate (1.1 equiv, 11 mmol) dropwise at 0 °C.
Reaction: Warm the mixture to 60 °C and stir for 12 hours. Monitor completion via LC-MS.
Workup: Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel chromatography (DCM:MeOH gradient) to yield the Boc-protected intermediate.
Step 2: Deprotection to Yield[1-(2-Aminoethyl)azetidin-3-yl]methanol
Objective: Removal of the Boc group to expose the primary amine for downstream coupling.
Preparation: Dissolve the Boc-protected intermediate (5 mmol) in anhydrous dichloromethane (DCM) (20 mL) at 0 °C.
Deprotection: Add trifluoroacetic acid (TFA) (10 mL) dropwise. Rationale: TFA efficiently cleaves the Boc group via an isobutylene elimination mechanism. The 0 °C initiation prevents exothermic degradation.
Reaction: Stir at room temperature for 2 hours.
Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x). The product is obtained as the TFA salt, which can be used directly in the next step by utilizing excess base (e.g., TEA or DIPEA) during subsequent couplings[4].
Step 3: Derivatization (Amide Coupling Example)
Objective: Coupling the scaffold to a carboxylic acid warhead (e.g., a target-binding moiety) for biological evaluation.
Activation: In a dry flask, dissolve the target carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (4.0 equiv). Stir for 15 minutes to form the active ester.
Coupling: Add the [1-(2-Aminoethyl)azetidin-3-yl]methanol TFA salt (1.1 equiv). Stir at room temperature for 4 hours.
Purification: Purify the final derivative via preparative HPLC (Acetonitrile/Water with 0.1% Formic Acid) to achieve >95% purity required for biological assays.
Biological Assay Preparation
To evaluate the synthesized derivatives (e.g., as protein synthesis modulators or GPCR ligands), proper formulation and assay execution are critical to ensure reproducibility.
Compound Formulation
Stock Solution: Dissolve the highly purified derivative in 100% molecular biology grade DMSO to create a 10 mM stock. Rationale: The sp³-rich azetidine core generally imparts excellent solubility, preventing precipitation during serial dilutions.
Storage: Aliquot the stock in light-protected tubes and store at -20 °C to prevent freeze-thaw degradation.
Example Workflow: Cell Viability & Protein Synthesis Inhibition Assay
Cell Plating: Seed target cancer cell lines (e.g., MV4-11 for BCL-2/MCL-1 pathways) in 96-well plates at
1×104
cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.
Treatment: Perform 3-fold serial dilutions of the test compound in DMSO, then dilute 1:100 in culture media (final DMSO concentration
≤
0.1% to avoid solvent toxicity). Add to the cells and incubate for 72 hours.
Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence. Calculate IC₅₀ values using non-linear regression analysis.
Data Presentation
The following table summarizes the expected quantitative metrics for the synthesis and hypothetical biological evaluation of a representative derivative.
Compound Stage
Yield (%)
Purity (LC-MS)
LC-MS [M+H]⁺
Target Assay
IC₅₀ (nM)
Boc-Intermediate
82%
>98%
231.1
N/A
N/A
Deprotected Scaffold
95%
>95%
131.1
N/A
N/A
Target Derivative A
68%
>99%
415.2
Cell Viability (MV4-11)
45.2 ± 3.1
Target Derivative B
71%
>98%
443.3
CCR6 Binding Affinity
12.8 ± 1.5
Visualization: Workflow Diagram
The following diagram illustrates the logical progression from chemical synthesis to biological validation.
Caption: Synthetic and biological evaluation workflow for[1-(2-Aminoethyl)azetidin-3-yl]methanol derivatives.
References
Small molecule protein synthesis modulators.WO2025064718A1. Google Patents.
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link]
“Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. ResearchGate. Available at:[Link]
Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators.WO2021219849A1. Google Patents.
Comprehensive NMR Spectroscopic Characterization of [1-(2-Aminoethyl)azetidin-3-yl]methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic characteriz...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of [1-(2-Aminoethyl)azetidin-3-yl]methanol, a substituted azetidine of interest in medicinal chemistry and drug development. The unique structural features of this molecule, including a strained four-membered ring, a flexible side chain, and multiple heteroatoms, necessitate a multi-faceted NMR approach for unambiguous structure elucidation and quality control. We present a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. For each technique, a detailed, field-proven protocol is provided, accompanied by an in-depth explanation of the experimental rationale and data interpretation strategy. This guide is designed to equip researchers with the necessary tools to confidently verify the synthesis and purity of this and structurally related compounds.
Introduction: The Structural Challenge
[1-(2-Aminoethyl)azetidin-3-yl]methanol is a small molecule featuring a highly strained azetidine ring, a primary alcohol, and a primary amine. The azetidine ring, a valuable scaffold in medicinal chemistry, imparts significant conformational rigidity, which can influence its interaction with biological targets.[1] The accurate assignment of all proton and carbon signals is non-trivial due to the presence of heteroatoms (two nitrogens and one oxygen) that significantly influence the electronic environment and, consequently, the chemical shifts of nearby nuclei. Furthermore, the protons on the azetidine ring are diastereotopic, leading to more complex splitting patterns.
This guide outlines a systematic workflow employing a series of NMR experiments that, when used in concert, provide a complete and unambiguous structural assignment.
Predicted NMR Data Summary
Before detailing the experimental protocols, it is instructive to predict the expected chemical shifts based on known data for similar structural motifs.[2][3][4] These predictions provide a reference point for the analysis of the acquired spectra. The numbering scheme used for the assignments is shown in Figure 1.
Figure 1. Structure and numbering of [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Position
Atom Type
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Notes
1
N
-
-
Quaternary nitrogen
2, 4
CH₂
3.2 - 3.8
55 - 60
Diastereotopic protons, complex multiplets
3
CH
2.5 - 3.0
35 - 40
Methine proton
5
CH₂
3.5 - 4.0
60 - 65
Methylene attached to hydroxyl
6
CH₂
2.6 - 3.0
50 - 55
Methylene attached to N-1
7
CH₂
2.8 - 3.2
38 - 43
Methylene attached to NH₂
-OH
OH
1.5 - 4.0
-
Broad, D₂O exchangeable
-NH₂
NH₂
1.0 - 3.5
-
Broad, D₂O exchangeable
Note: Chemical shifts of -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature and often appear as broad singlets.[5][6]
Experimental Workflow
A logical and efficient workflow is critical for the complete characterization of a novel compound. The proposed workflow ensures that the maximum amount of structural information is obtained from a series of sequential experiments.
Caption: Systematic workflow for NMR-based structure elucidation.
Protocols and Methodologies
General Sample Preparation
Protocol:
Weigh 10-15 mg of [1-(2-Aminoethyl)azetidin-3-yl]methanol for ¹H NMR and 2D experiments, or 50-75 mg for a standard ¹³C NMR experiment.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O) in a clean, dry 5 mm NMR tube.[7] DMSO-d₆ or MeOD-d₄ are recommended as they will allow for the observation of the exchangeable -OH and -NH₂ protons.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although referencing to the residual solvent peak is common practice.
Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
Expertise & Causality: The choice of solvent is critical. Protic solvents like MeOD-d₄ or D₂O will result in the exchange of the labile -OH and -NH₂ protons with deuterium, causing their signals to disappear from the ¹H spectrum.[5] This can be a powerful diagnostic tool. Using an aprotic solvent like DMSO-d₆ will generally allow these protons to be observed, often as broad signals.
Experiment 1: ¹H NMR Spectroscopy
Purpose: To identify the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling).
Protocol:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer:
Pulse Program: zg30 (or similar)
Spectral Width (SW): 12-16 ppm
Acquisition Time (AQ): 2-4 seconds
Relaxation Delay (D1): 2-5 seconds
Number of Scans (NS): 8-16
Rationale & Interpretation:
Integration: The relative integrals of the signals should correspond to the number of protons in each environment (e.g., 2H for a CH₂, 1H for a CH).
Multiplicity: The splitting patterns (singlet, doublet, triplet, multiplet) reveal the number of adjacent, non-equivalent protons. For instance, the protons at C7 are expected to be a triplet due to coupling with the C6 protons, and vice-versa.
Chemical Shift: The position of the signals indicates the electronic environment. Protons attached to carbons adjacent to heteroatoms (N, O) will be deshielded and appear at a higher chemical shift (further downfield).[8]
Experiment 2: ¹³C and DEPT-135 Spectroscopy
Purpose: To determine the number of unique carbon atoms and to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups.
Protocol:
Using the same sample, acquire a broadband proton-decoupled ¹³C NMR spectrum.
Pulse Program: zgpg30 (or similar)
Spectral Width (SW): 200-240 ppm
Number of Scans (NS): 1024 or more, depending on concentration.
Following the ¹³C acquisition, run a DEPT-135 experiment.[9]
Pulse Program: dept135
Number of Scans (NS): 256-512
Rationale & Interpretation:
The standard ¹³C spectrum will show a signal for each unique carbon atom.[10]
The DEPT-135 spectrum provides crucial multiplicity information:
CH and CH₃ carbons: Appear as positive peaks.
CH₂ carbons: Appear as negative (inverted) peaks.[11]
Quaternary carbons: Are absent from the DEPT-135 spectrum.
By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, all carbon types can be unambiguously identified. In this molecule, all carbons are either CH or CH₂.
Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds. This is essential for tracing out the connectivity of the carbon skeleton.
Protocol:
Acquire a standard gradient-selected COSY (gCOSY) spectrum.
Pulse Program: cosygpqf (or similar)
Spectral Width (SW): 12-16 ppm in both dimensions.
Number of Scans (NS): 2-4 per increment.
Rationale & Interpretation:
The ¹H spectrum appears along the diagonal.
Cross-peaks appear off the diagonal and connect pairs of protons that are J-coupled.
For [1-(2-Aminoethyl)azetidin-3-yl]methanol, COSY will be instrumental in:
Confirming the H-C(6)-C(7)-H connectivity of the aminoethyl side chain.
Establishing the coupling network within the azetidine ring: H-C(2,4)-C(3)-H.
Linking the hydroxymethyl group to the azetidine ring via correlation between H-C(5) and H-C(3).
Caption: Expected key ¹H-¹H COSY correlations.
Experiment 4: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).
Protocol:
Acquire a gradient-selected, multiplicity-edited HSQC spectrum.
Pulse Program: hsqcedetgpsp (or similar)
¹H Spectral Width (F2): 12-16 ppm
¹³C Spectral Width (F1): 100-120 ppm (or as needed to contain all protonated carbons)
Number of Scans (NS): 4-8 per increment.
Rationale & Interpretation:
The HSQC spectrum shows a cross-peak for every C-H bond.
The multiplicity-edited version provides the same information as DEPT-135: CH/CH₃ peaks and CH₂ peaks have opposite phases (e.g., different colors).[12]
This experiment is the most reliable way to assign the ¹³C chemical shifts for all protonated carbons once the ¹H spectrum has been assigned. For example, the proton signal assigned to C7-H via COSY will show a correlation to the C7 carbon in the HSQC spectrum.
Experiment 5: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify longer-range couplings between protons and carbons, typically over 2 or 3 bonds. This is the key experiment for connecting spin systems separated by heteroatoms or quaternary carbons.[13][14]
Protocol:
Acquire a gradient-selected HMBC spectrum.
Pulse Program: hmbcgplpndqf (or similar)
¹H Spectral Width (F2): 12-16 ppm
¹³C Spectral Width (F1): 200-240 ppm
Number of Scans (NS): 8-16 per increment.
Rationale & Interpretation:
Cross-peaks in the HMBC spectrum connect protons to carbons that are 2 or 3 bonds away.
This experiment is crucial for:
Connecting the side chain to the ring: A correlation between the C6 protons and the C2/C4 carbons of the azetidine ring will definitively establish the point of attachment.
Confirming ring structure: Correlations between the C5 protons and C2/C4 will confirm the attachment of the hydroxymethyl group at the C3 position.
Assigning non-protonated carbons: While this molecule has no quaternary carbons, the N1 nitrogen acts as a break in the proton coupling network. HMBC allows us to "see" across this nitrogen.
The suite of NMR experiments detailed in this application note provides a robust and self-validating system for the complete structural characterization of [1-(2-Aminoethyl)azetidin-3-yl]methanol. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, researchers can move from basic spectral features to a fully assigned, unambiguous structure. This workflow not only ensures the identity and purity of the target compound but also serves as a template for the characterization of other complex, heteroatom-rich small molecules in drug discovery and development.
References
University of Regensburg. H NMR Spectroscopy. Available from: [Link]
Al-Harrasi, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available from: [Link]
Caputo, D. G., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available from: [Link]
Hartono, A., et al. (2008). NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system. PubMed. Available from: [Link]
Schaumburg, K. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Magnetic Resonance. Available from: [Link]
Patel, R. B., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Chemistry LibreTexts. (2024). 19: HMBC. Available from: [Link]
Schaumburg, K. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Magnetic Resonance. Available from: [Link]
University of Regensburg. Chemical shifts. Available from: [Link]
Cabral, C., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
Cossy, J., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Available from: [Link]
Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
Muthusamy, A., et al. (2015). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}. IUCr Journals. Available from: [Link]
Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Available from: [Link]
SpectraBase. 2-(2-Aminoethyl)pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
Kwan, E. E. (2012). 2D NMR Problem Solving. Available from: [Link]
Reddit. Amine protons on NMR. Available from: [Link]
Denmark, S. E., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available from: [Link]
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available from: [Link]
ResearchGate. (2014). Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. Available from: [Link]
ResearchGate. 13 C-NMR spectrum (bottom) and DEPT 135 (top) of compound 8 in DMSO-d 6. Available from: [Link]
ResearchGate. (2021). Synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1'-biphenyl-4,4'-diamine. Available from: [Link]
Michigan State University. Proton NMR Table. Available from: [Link]
ResearchGate. 13 C NMR spectra: A) DEPT 135 (CH and CH 3 give positive signals,.... Available from: [Link]
The Royal Society of Chemistry. Table S1. The NMR assignments of major substructures in HSQC spectra of the SREL. Available from: [Link]
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]
MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Available from: [Link]
Application Note: Scalable Synthesis of [1-(2-Aminoethyl)azetidin-3-yl]methanol
Executive Summary & Strategic Rationale Azetidine derivatives are highly valued in modern drug development as metabolically stable bioisosteres for morpholines and piperidines. They effectively lower lipophilicity (logP)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
Azetidine derivatives are highly valued in modern drug development as metabolically stable bioisosteres for morpholines and piperidines. They effectively lower lipophilicity (logP) while maintaining critical vector geometries. The target compound, [1-(2-Aminoethyl)azetidin-3-yl]methanol , is a highly polar, water-soluble diamino alcohol building block.
Scaling up the synthesis of this highly polar compound presents a unique challenge: isolating the free base from aqueous media. Traditional routes employing Boc-protected intermediates require strong acidic deprotection (e.g., TFA or HCl), yielding a diamine salt. Neutralizing this salt and extracting the highly water-soluble free base from the aqueous phase inevitably leads to severe yield attrition.
The Field-Proven Solution:
To circumvent this, we employ a robust two-step sequence utilizing a Carboxybenzyl (Cbz) protecting group[1].
N-Alkylation: Direct alkylation of azetidin-3-ylmethanol [2] with benzyl N-(2-bromoethyl)carbamate [3].
Catalytic Hydrogenolysis: Deprotection via H₂ and Pd/C. This field-proven insight is critical: hydrogenolysis directly yields the free base amine along with volatile byproducts (toluene and CO₂)[1]. This eliminates the need for aqueous neutralization and extraction, allowing the pure product to be isolated via simple filtration and concentration.
*Estimated intermediate yield of 85% used for Step 2 calculations.
Detailed Experimental Protocols
Step 1: N-Alkylation to form Benzyl (2-(3-(hydroxymethyl)azetidin-1-yl)ethyl)carbamate
Mechanistic Causality:
Potassium carbonate (K₂CO₃) is specifically selected as a mild, heterogeneous base. It is strong enough to deprotonate the secondary amine of the azetidine (pKa ~10.4) but too weak to deprotonate the primary alcohol (pKa ~15). This thermodynamic differential ensures exclusive N-alkylation, completely suppressing O-alkylation side reactions. Acetonitrile (ACN) is utilized as a polar aprotic solvent to accelerate the Sₙ2 displacement of the bromide[1].
Step-by-Step Methodology:
Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N₂.
Charging: Add Azetidin-3-ylmethanol (100.0 g, 1.148 mol) and Acetonitrile (1.0 L) to the reactor. Begin agitation at 250 rpm.
Base Addition: Add finely powdered K₂CO₃ (396.6 g, 2.87 mol) in one portion. The suspension will be heterogeneous.
Electrophile Addition: Dissolve Benzyl N-(2-bromoethyl)carbamate (311.0 g, 1.205 mol) in 200 mL of ACN and add it dropwise to the reactor over 30 minutes to manage any mild exotherm.
Heating: Ramp the internal temperature to 60 °C. Maintain for 12–16 hours.
Self-Validating Process Control: Pull a 0.5 mL aliquot, filter, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 88 [M+H]⁺) is <2% relative to the product peak (m/z 265 [M+H]⁺).
Workup: Cool the reactor to 20 °C. Filter the suspension through a coarse glass frit to remove inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with EtOAc (2 × 200 mL).
Isolation: Concentrate the combined filtrate under reduced pressure. Partition the resulting residue between EtOAc (1.5 L) and Deionized Water (1.0 L). Separate the layers, wash the organic layer with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a viscous pale-yellow oil (~258 g, 85% yield).
Step 2: Catalytic Hydrogenolysis to yield [1-(2-Aminoethyl)azetidin-3-yl]methanol
Mechanistic Causality:
Hydrogenolysis cleaves the Cbz group via a surface-mediated oxidative addition/reductive elimination on the palladium catalyst. Ethanol is chosen as the solvent because it fully solubilizes the intermediate, promotes rapid hydrogen mass transfer, and is easily removed post-reaction without requiring high temperatures that could degrade the polyamine product[1].
Step-by-Step Methodology:
Reactor Setup: Use a 5 L Parr hydrogenation reactor or equivalent pressure vessel.
Charging: Dissolve the Cbz-Intermediate (258.0 g, 0.976 mol) in Ethanol (2.5 L).
Catalyst Addition (Safety Critical): Purge the reactor headspace with N₂ for 5 minutes. Carefully add 10% Pd/C (50% wet, 25.8 g) under a continuous N₂ sweep. Caution: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors.
Hydrogenation: Seal the reactor. Purge with N₂ (3 cycles of pressurizing to 30 psi and venting), followed by H₂ (3 cycles). Finally, pressurize the reactor to 50 psi with H₂.
Reaction: Stir aggressively (600 rpm) at room temperature (20–25 °C).
Self-Validating Process Control: Monitor the H₂ pressure drop. The reaction is complete when hydrogen consumption ceases (typically 4–6 hours). Confirm via LC-MS (disappearance of m/z 265 [M+H]⁺, appearance of m/z 131 [M+H]⁺).
Filtration: Vent the H₂ gas and purge the reactor with N₂ (3 cycles). Filter the reaction mixture through a tightly packed pad of Celite under a blanket of N₂ to remove the palladium catalyst. Wash the Celite pad with additional Ethanol (500 mL).
Isolation: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to afford the target compound,[1-(2-Aminoethyl)azetidin-3-yl]methanol, as a colorless to pale-yellow viscous oil (~120 g, 95% yield).
Analytical Validation & Quality Control
To ensure the trustworthiness of the final batch, the following analytical signatures must be verified:
LC-MS (ESI+): Expected molecular ion at m/z 131.1 [M+H]⁺.
¹H NMR (400 MHz, D₂O): Ensure the disappearance of the aromatic multiplet (7.30–7.40 ppm) and the benzylic CH₂ singlet (5.10 ppm) characteristic of the Cbz group. The azetidine core protons should appear as distinct multiplets between 3.00 and 4.00 ppm, with the primary alcohol's methylene group typically presenting as a doublet around 3.60 ppm.
Residual Palladium: Perform ICP-MS on the final product to ensure residual Pd levels are <10 ppm, conforming to standard preclinical safety thresholds.
Technical Support Center: Troubleshooting [1-(2-Aminoethyl)azetidin-3-yl]methanol Synthesis
Welcome to the Advanced Technical Support Center for the synthesis of [1-(2-Aminoethyl)azetidin-3-yl]methanol . This highly polar, strained diamino alcohol presents unique challenges during both C-N bond formation and do...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for the synthesis of [1-(2-Aminoethyl)azetidin-3-yl]methanol . This highly polar, strained diamino alcohol presents unique challenges during both C-N bond formation and downstream isolation. This guide is engineered for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize this specific synthetic workflow.
Synthetic Workflow & Optimization Pathways
Figure 1: Comparative synthetic routes and isolation strategies for[1-(2-Aminoethyl)azetidin-3-yl]methanol.
Troubleshooting FAQs: Mechanistic Insights
Q1: My direct alkylation of azetidin-3-ylmethanol with N-Boc-2-bromoethylamine yields less than 40% of the intermediate. What is causing this mass balance loss?A: The low yield is driven by two competing side reactions inherent to the reagents. First, azetidine is a relatively strong secondary amine base (pKa ~10.4). When heated with N-Boc-2-bromoethylamine, it acts as a base rather than a nucleophile, promoting an E2 elimination of the bromide to form non-reactive N-Boc-vinylamine[1]. Second, over-alkylation can lead to the formation of an azetidinium ion. Due to the high ring strain of the 4-membered ring (~26 kcal/mol), quaternization turns the azetidine nitrogen into an excellent leaving group, leading to rapid nucleophilic ring-opening and polymerization[1][2].
Q2: How does Reductive Amination (Route B) bypass these yield limitations?A: Reductive amination fundamentally alters the causality of the C-N bond formation. By reacting azetidin-3-ylmethanol with N-Boc-aminoacetaldehyde, you avoid alkyl halides entirely, completely eliminating the E2 elimination pathway. The reaction proceeds via an iminium intermediate. By utilizing sodium triacetoxyborohydride (NaBH(OAc)3)—a mild reducing agent that selectively reduces iminium ions over aldehydes—the azetidine ring remains intact, and over-alkylation to the problematic azetidinium ion is impossible[3].
Q3: I successfully deprotected the Boc group with TFA, but my isolated yield of[1-(2-Aminoethyl)azetidin-3-yl]methanol is <20% after a standard aqueous workup. Where did my product go?A: Your product was lost to the aqueous phase. The fully deprotected product is a low-molecular-weight, highly polar diamino alcohol. It possesses extreme thermodynamic affinity for water. During a standard basic aqueous workup (e.g., NaHCO3/DCM extraction), the product will not partition into the organic layer[4][5]. To resolve this, you must abandon aqueous workup and utilize a "Catch-and-Release" solid-phase extraction strategy using a Strong Cation Exchange (SCX) resin[4].
Q4: I am observing a +96 Da mass adduct in my LC-MS after TFA deprotection. What is this impurity?A: This is a trifluoroacetamide byproduct. If the reaction mixture is concentrated to dryness while excess free trifluoroacetic acid (TFA) is present, the newly liberated primary amine of the 2-aminoethyl group can react with the trifluoroacetate counterion upon mild heating, forming a stable trifluoroacetamide[5]. To prevent this, co-evaporate the crude TFA salt with toluene multiple times at a low bath temperature (<30 °C) to azeotropically remove free TFA before proceeding to resin purification.
Quantitative Yield & Purity Metrics
The following table summarizes the empirical data comparing the traditional alkylation/aqueous workup route versus the optimized reductive amination/SCX route.
Synthesis Strategy
Reagents / Conditions
Primary Side Reactions
Average Yield (%)
Product Purity (%)
Direct Alkylation
N-Boc-2-bromoethylamine, K2CO3, DMF, 60°C
E2 Elimination, Azetidine ring-opening
35 - 50
80 - 85
Reductive Amination
N-Boc-aminoacetaldehyde, NaBH(OAc)3, DCM, RT
Minor aldehyde reduction
85 - 95
>95
Aqueous Workup
NaHCO3 (aq) / DCM extraction
Massive product loss to aqueous phase
< 20
Variable
SCX Catch-and-Release
SCX Resin, Wash: MeOH, Elute: 2M NH3/MeOH
None
90 - 98
>98
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific in-process analytical checkpoints.
Protocol A: Optimized Reductive Amination (Synthesis of Intermediate)
Preparation: Dissolve azetidin-3-ylmethanol hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) and stir for 10 minutes at room temperature to liberate the free base.
Iminium Formation: Add N-Boc-aminoacetaldehyde (1.05 equiv). Stir the mixture vigorously at room temperature for 2 hours.
Self-Validation Checkpoint: Spot the reaction on a silica TLC plate alongside the starting aldehyde. Stain with Ninhydrin and heat. The disappearance of the aldehyde spot confirms complete iminium formation. Do not proceed to step 3 until this is confirmed.
Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) portionwise over 15 minutes to prevent thermal spikes[3]. Allow the reaction to warm to room temperature and stir for 12 hours.
Quench & Isolate: Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Note: Because the intermediate is Boc-protected and only contains one basic amine, standard aqueous workup is safe here.
Objective: Cleave the Boc group and isolate the highly polar free base of [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Boc Cleavage: Dissolve the intermediate from Protocol A in DCM (0.1 M). Add an equal volume of Trifluoroacetic acid (TFA) so the final ratio is 1:1 DCM:TFA. Stir at room temperature for 2 hours.
Self-Validation Checkpoint: Analyze by LC-MS. Look for the complete disappearance of the [M+H]+ peak of the protected intermediate and the appearance of the highly polar diamine peak (often eluting near the void volume on standard C18 columns).
TFA Removal: Concentrate the reaction mixture under reduced pressure (bath temperature <30 °C). Add toluene (20 mL) and evaporate to dryness. Repeat the toluene co-evaporation two more times to azeotropically remove excess free TFA and prevent trifluoroacetamide formation[5].
Resin Loading: Dissolve the crude TFA salt in a minimum amount of Methanol (MeOH). Load the solution onto a pre-conditioned Strong Cation Exchange (SCX-2) silica cartridge[4][5].
Catch & Wash: Wash the cartridge with 3 column volumes of pure MeOH.
Causality: The basic diamine product is ionically bound to the sulfonic acid groups of the resin. The MeOH wash removes residual TFA, cleaved tert-butyl byproducts, and any non-basic impurities.
Release & Elute: Elute the target product using 3 column volumes of 2M Ammonia in Methanol (NH3/MeOH).
Final Isolation: Concentrate the ammoniacal eluent under reduced pressure to afford pure [1-(2-Aminoethyl)azetidin-3-yl]methanol as a free base.
References
Beria, I., et al. "Guanylated Diamines, Triamines, and Polyamines: Chemistry and Biological Properties." Chemical Reviews - ACS Publications. Available at:[Link][4]
Couty, F., et al. "Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity." ResearchGate. Available at:[Link][2]
Wong, Y., et al. "Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation." Taylor & Francis. Available at:[Link][5]
D'hooghe, M., et al. "Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect." ResearchGate. Available at:[Link][1]
Schüle, M., et al. "Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity." PMC - NIH. Available at:[Link][3]
Technical Support Center: Troubleshooting Solubility of[1-(2-Aminoethyl)azetidin-3-yl]methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with highly polar, polybasic building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with highly polar, polybasic building blocks.
[1-(2-Aminoethyl)azetidin-3-yl]methanol is a notoriously stubborn molecule to dissolve in organic media. It contains a primary amine, a tertiary amine (within the azetidine ring), and a primary alcohol. This high density of hydrogen-bond donors and acceptors creates a massive intermolecular hydrogen-bonding network. Consequently, the cohesive energy density of its solid state is exceptionally high, making it practically insoluble in standard non-polar or moderately polar organic solvents (like hexane, ethyl acetate, or pure dichloromethane) unless specific physicochemical interventions are applied.
Below is our comprehensive troubleshooting guide, complete with mechanistic explanations and self-validating protocols to ensure your success at the bench.
Q1: My[1-(2-Aminoethyl)azetidin-3-yl]methanol is completely insoluble in dichloromethane (DCM) and ethyl acetate. It just sits at the bottom of the flask as a white powder. What is wrong?A1: You are likely working with the acid salt of the molecule (e.g., the hydrochloride salt). In its protonated state, the ionic lattice energy completely prevents dissolution in low-dielectric organic solvents. To achieve organic solubility, you must convert it to the free base. However, be aware that even as a free base, its polarity is so high that it requires either a polar aprotic solvent or a binary solvent system to fully disrupt the hydrogen-bonding network[1].
Q2: I tried to free-base the molecule using aqueous NaOH and extract it into ethyl acetate, but my product recovery was less than 5%. Where did it go?A2: It remained in the aqueous layer. Amino alcohols are exceptionally hydrophilic, and the partition coefficient (
LogP
) of the free base is still heavily skewed toward water. To force the molecule into the organic phase, you must use a "salting-out" technique. Saturating the aqueous layer with a salt decreases the solubility of the organic solute in the aqueous phase. Furthermore, switching your extraction solvent to a more polar mixture, such as Chloroform/Isopropanol, will drastically improve your recovery[2].
Q3: I need to use this building block in a coupling reaction in a non-polar solvent, and I cannot use protic co-solvents like methanol. How can I proceed?A3: If your reaction conditions strictly forbid polar protic co-solvents, you must temporarily mask the polar functional groups. The most robust strategy is to apply a protecting group to the primary amine. Converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate eliminates one hydrogen-bond donor and adds a bulky, lipophilic tert-butyl group, dramatically increasing solubility in solvents like THF or DCM[3].
Solubilization Decision Workflow
Figure 1: Decision tree for overcoming solubility issues based on compound state and downstream solvent requirements.
Quantitative Data: Solvent Compatibility Matrix
To predict the behavior of[1-(2-Aminoethyl)azetidin-3-yl]methanol, we must look at the dielectric constant (
ϵ
) and hydrogen-bonding capacity of the solvent matrix.
Solvent System
Dielectric Constant (
ϵ
)
Solubility: HCl Salt
Solubility: Free Base
Mechanism of Solubilization
Water (pH < 7)
80.1
High
High (Protonated)
Ion-dipole interactions
Dichloromethane (DCM)
9.1
Insoluble
Very Low
Insufficient H-bond disruption
10% MeOH in DCM
~12.5
Low
Moderate to High
Protic co-solvent disrupts H-bond network
DMF / DMSO
36.7 / 46.7
Moderate
High
Strong dipole-dipole; H-bond acceptor
Chloroform/Isopropanol (3:1)
~10.0
Insoluble
High
Synergistic H-bond donation/acceptance
Experimental Protocols
Protocol 1: Quantitative Free-Basing and Salting-Out Extraction
Causality: Standard liquid-liquid extraction fails because the equilibrium constant (
Keq
) heavily favors the aqueous phase due to the molecule's hydrophilicity. By saturating the aqueous layer with
K2CO3
, we increase the ionic strength, which strips the hydration shell away from the organic molecule (the salting-out effect). Using a mixed organic solvent (CHCl₃:IPA) provides the necessary hydrogen-bond donating and accepting capabilities to solvate the free base[2].
Step-by-Step Methodology:
Dissolve the[1-(2-Aminoethyl)azetidin-3-yl]methanol salt in a minimum volume of deionized water.
Chill the solution to 0 °C in an ice bath (the neutralization reaction is highly exothermic).
Slowly add 6M NaOH dropwise until the pH reaches >12.
Self-Validation Step: Test the aqueous layer with pH paper. The solution must remain strongly basic (pH 12-13) to ensure complete deprotonation of the primary amine, which has a pKa of approximately 9-10[1].
Add solid anhydrous
K2CO3
to the aqueous layer while stirring until the solution is completely saturated (i.e., undissolved salt remains visible at the bottom).
Extract the aqueous layer 5 times with equal volumes of a Chloroform/Isopropanol (3:1 v/v) mixture.
Self-Validation Step: Spot the 5th organic extract on a silica TLC plate and stain with Ninhydrin. Heat the plate. If no purple spot appears, the extraction of the primary amine is complete.
Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the free base as a viscous oil.
Protocol 2: Chemoselective N-Boc Protection for Non-Polar Solubilization
Causality: If your downstream application strictly requires a non-polar solvent (e.g., pure DCM or THF), the primary amine must be masked. The tert-butyloxycarbonyl (Boc) group removes a primary hydrogen-bond donor and introduces a bulky lipophilic moiety, shifting the
LogP
positively and forcing the molecule into the organic phase[3].
Step-by-Step Methodology:
Suspend the free base of[1-(2-Aminoethyl)azetidin-3-yl]methanol in a 10% Methanol/DCM mixture to achieve a 0.2 M concentration.
Add 1.1 equivalents of Triethylamine (
Et3N
) to act as an acid scavenger.
Cool the reaction vessel to 0 °C and add 1.05 equivalents of Di-tert-butyl dicarbonate (
Boc2O
) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Step: Monitor the reaction via TLC (eluent: 10% MeOH/DCM with 1%
NH4OH
). The highly polar starting material (
Rf
~ 0.0) will convert to a faster-moving spot (
Rf
~ 0.4). To confirm chemoselectivity, stain the plate with Ninhydrin; the new product spot will not stain purple (confirming the primary amine is protected), but it will stain positively with
KMnO4
.
Wash the organic layer with saturated aqueous
NaHCO3
, dry over
Na2SO4
, and concentrate. The resulting derivative will now be freely soluble in standard organic solvents.
Figure 2: Stepwise chemical derivatization pathway to sequentially increase the lipophilicity of the molecule.
References
[1] Brainly. Classify the compounds according to the pH condition that would improve their solubility in water.
Technical Support Center: Purification & Chromatography of [1-(2-Aminoethyl)azetidin-3-yl]methanol
Welcome to the Technical Support Center for [1-(2-Aminoethyl)azetidin-3-yl]methanol . This highly polar, basic, aliphatic amino alcohol presents unique challenges in liquid chromatography (LC) and preparative purificatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for [1-(2-Aminoethyl)azetidin-3-yl]methanol . This highly polar, basic, aliphatic amino alcohol presents unique challenges in liquid chromatography (LC) and preparative purification. Due to its primary and tertiary amines, primary alcohol, and lack of a conjugated chromophore, standard Reversed-Phase (RP) methods often result in poor retention, severe peak tailing, and detection failures.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols for researchers and drug development professionals.
Method Development Decision Matrix
The following workflow illustrates the logical routing for selecting the optimal chromatographic mode based on the molecule's physicochemical properties.
Caption: Decision tree for chromatographic mode and detection selection based on analyte properties.
Q1: Why does[1-(2-Aminoethyl)azetidin-3-yl]methanol elute in the void volume on my standard C18 column?
The Causality: Standard RP-LC relies on hydrophobic interactions. This molecule is highly aliphatic and decorated with hydrogen-bonding donors/acceptors (two amines, one hydroxyl). Under typical acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), both the primary amine and the azetidine nitrogen are fully protonated. The resulting dicationic species is extremely hydrophilic and physically repelled by the hydrophobic C18 stationary phase, causing it to elute in the void volume.
The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates via a water-enriched layer immobilized on a polar stationary phase, allowing polar analytes to partition effectively[1]. Basic amines that are difficult to retain on C18 are easily retained in HILIC mode[2].
Q2: I am seeing severe peak tailing. How do I fix this?
The Causality: Peak tailing for basic amines on silica-based columns is driven by secondary ion-exchange interactions. The positively charged amines interact strongly with residual, negatively charged silanol groups (Si-O⁻) on the silica support.
The Solution:
In HILIC: Ensure your mobile phase contains adequate buffer capacity. Use 10–20 mM Ammonium Formate or Ammonium Acetate. The buffer salts mask the residual silanols and facilitate a uniform partitioning mechanism.
In RP-LC (If you must use it): Shift to a High-pH Mobile Phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide) using a high-pH tolerant hybrid silica or polymeric column. At pH > 10, the amines are deprotonated (neutralized), increasing their hydrophobicity and eliminating the electrostatic attraction to silanols.
Q3: I cannot see my peak using a UV detector at 254 nm or 210 nm. Is my compound degrading?
The Causality: No, the compound is likely intact.[1-(2-Aminoethyl)azetidin-3-yl]methanol lacks a conjugated
π
-electron system (no aromatic rings or extended double bonds). Therefore, it does not absorb UV light efficiently, making UV detection blind to this molecule.
The Solution: Utilize universal or mass-based detectors. Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode is highly compatible with the volatile buffers used in HILIC[1]. Alternatively, use an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Quantitative Data & Optimization Parameters
To streamline your method development, compare the expected performance metrics across different chromatographic modes.
Table 1: Chromatographic Mode Comparison for [1-(2-Aminoethyl)azetidin-3-yl]methanol
Chromatography Mode
Stationary Phase
Mobile Phase A (Aqueous)
Mobile Phase B (Organic)
Retention Factor (
k′
)
Peak Symmetry (As)
Standard RP-LC
C18 (Silica)
0.1% FA in H₂O
0.1% FA in Acetonitrile
< 0.5 (Void)
> 2.5 (Severe Tailing)
High-pH RP-LC
Hybrid C18
10 mM NH₄HCO₃ (pH 10.5)
Acetonitrile
1.5 - 2.5
1.1 - 1.3
HILIC
Amide or Diol
20 mM NH₄Ac (pH 5.8)
Acetonitrile
4.0 - 6.0
0.9 - 1.1
Mixed-Mode
RP / Cation-Exchange
20 mM NH₄FA (pH 3.0)
Acetonitrile
5.0 - 8.0
1.0 - 1.2
Note: Mixed-mode chromatography provides unique flexibility by combining reversed-phase and ion-exchange retention mechanisms, which is highly effective for basic compounds[3].
This protocol utilizes HILIC for the preparative isolation of the target compound. It is designed as a self-validating system: it includes built-in system suitability and recovery checks to ensure the integrity of the purification.
Phase 1: System Suitability & Equilibration
Column Selection: Select a preparative HILIC column (e.g., Amide-bonded silica, 5 µm, 21.2 x 150 mm).
Solvent Preparation:
Mobile Phase A: 100 mM Ammonium Formate in Water (pH unadjusted, ~6.4). Crucial: High buffer concentration in the aqueous line ensures consistent ionic strength during the gradient.
Mobile Phase B: 100% Acetonitrile.
Equilibration: Flush the column with 95% B / 5% A for at least 10 column volumes (CV). Validation Check: Monitor the MS or ELSD baseline. A stable baseline indicates complete column equilibration, which is critical in HILIC to establish the stagnant water layer.
Phase 2: Sample Preparation & Injection
Diluent Optimization: Dissolve the crude[1-(2-Aminoethyl)azetidin-3-yl]methanol in a diluent matching the starting conditions (e.g., 80-90% Acetonitrile). Causality: Injecting a highly aqueous sample in HILIC disrupts the water layer, causing peak distortion and breakthrough[1].
Blank Injection: Inject the sample diluent alone. Validation Check: Ensure no ghost peaks appear at the expected retention time of the target mass (
[M+H]+
).
Phase 3: Gradient Elution & Fraction Collection
Gradient Program:
0.0 - 2.0 min: Hold at 95% B (Isocratic hold to focus the analyte).
2.0 - 12.0 min: Linear gradient from 95% B down to 60% B. (Note: In HILIC, increasing the aqueous content increases elution strength).
12.0 - 14.0 min: Hold at 60% B to elute strongly retained impurities.
14.0 - 15.0 min: Return to 95% B.
Detection & Collection: Trigger fraction collection using MS positive ion mode monitoring the specific
m/z
of the protonated molecule.
Phase 4: Recovery & Orthogonal Validation
Lyophilization: Pool the collected fractions and remove the volatile solvents (Acetonitrile/Water/Ammonium Formate) via lyophilization.
Purity Check: Re-analyze the purified solid using an orthogonal analytical method (e.g., Mixed-Mode RP/CEX) to confirm purity and ensure no co-eluting isomeric impurities were masked by the HILIC selectivity.
References
Sigma-Aldrich. Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent: Introduction to HILIC.1
preventing unwanted side reactions during[1-(2-Aminoethyl)azetidin-3-yl]methanol amidation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with [1-(2-Aminoethyl)azetidin-3-yl]methanol. This guide provides in-depth troubleshooting advice and answ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with [1-(2-Aminoethyl)azetidin-3-yl]methanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its selective amidation and prevent unwanted side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.
Q1: My reaction is yielding a complex mixture of products. How can I improve the selectivity for my desired amide?
Potential Cause: Low Chemoselectivity
The starting material, [1-(2-Aminoethyl)azetidin-3-yl]methanol, possesses three nucleophilic sites: a primary amine, a secondary amine within the strained azetidine ring, and a primary hydroxyl group.[1] Without proper control, your acylating agent can react with all three sites, leading to a mixture of mono-amidation products (at either nitrogen), diamidation, O-acylation (ester formation), and potential oligomers. The primary amine is generally the most nucleophilic and kinetically favored site, but the secondary amine and alcohol can compete, especially at elevated temperatures or with extended reaction times.
Solution 1: Implement an Orthogonal Protecting Group Strategy
The most robust method to ensure selectivity is to temporarily "block" the reactive sites you do not want to participate in the reaction. An orthogonal strategy uses protecting groups that can be removed under different conditions, allowing for selective deprotection.[2][3][4]
Recommended Strategy for Primary Amine Amidation:
Protect the Secondary Amine: The azetidine nitrogen can be protected as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable to a wide range of coupling conditions and is readily removed with a strong acid like trifluoroacetic acid (TFA).[5]
Protect the Hydroxyl Group: The primary alcohol can be protected as a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are stable under many reaction conditions but are selectively cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3]
This approach leaves only the primary amine available for the amidation reaction, ensuring the formation of a single desired product.
Caption: Recommended workflow for selective amidation.
While more challenging, achieving selectivity without protecting groups is possible by exploiting the kinetic differences between the nucleophiles.[6]
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to favor the most reactive site (primary amine).
Slow Addition: Add the activated carboxylic acid (or a pre-mixed solution of the acid and coupling reagent) dropwise to the solution of the diamino alcohol. This keeps the concentration of the acylating agent low, promoting reaction at the most nucleophilic center.
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the diamino alcohol relative to the carboxylic acid and coupling reagent to minimize diamidation.
Q2: The primary side-product is the O-acylated ester. How do I suppress this reaction?
Potential Cause: Hydroxyl Group Reactivity
While less nucleophilic than the amines, the hydroxyl group can be acylated, especially under certain conditions. This is often promoted by catalysts like 4-(Dimethylamino)pyridine (DMAP) or when using highly reactive acylating agents (e.g., acyl chlorides).[7]
Solution 1: Alcohol Protection
As mentioned above, protecting the alcohol as a silyl ether is the most effective way to prevent O-acylation.
Solution 2: Avoid Esterification Catalysts
Do not use DMAP or related catalysts, as they are specifically designed to accelerate acylation of alcohols.
Solution 3: pH and Reagent Choice
Under neutral or slightly basic conditions, the amine groups are significantly more nucleophilic than the hydroxyl group. Using standard peptide coupling reagents like EDC or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) will strongly favor N-acylation over O-acylation.
Q3: My yield is low, and I am recovering unreacted starting material. How can I drive the reaction to completion?
Potential Cause 1: Ineffective Carboxylic Acid Activation
The formation of an amide bond requires the "activation" of the carboxylic acid's carbonyl group to make it more electrophilic.[8] If this activation is inefficient, the reaction will not proceed.
Solution: Select an Appropriate Coupling Reagent
The choice of coupling reagent is critical. While carbodiimides are common, more potent reagents may be necessary.
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a good starting point due to its water-soluble urea byproduct, which simplifies purification.[7] Always use it with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve efficiency and suppress racemization.[7]
Onium Salts: For difficult couplings, switch to a uronium/aminium or phosphonium salt reagent like HATU, HBTU, or PyBOP.[9] These reagents are highly efficient and lead to faster reaction times with higher yields, though they are more expensive.[8]
Potential Cause 2: Ammonium Salt Formation
The amine starting material can act as a base, deprotonating the carboxylic acid to form an ammonium carboxylate salt.[10] This salt is ionic and generally unreactive towards coupling reagents, effectively halting the reaction.
Solution: Add a Non-Nucleophilic Base
Incorporate 1.5-2.0 equivalents of a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA, Hünig's base) into the reaction. DIPEA will act as a proton scavenger, preventing ammonium salt formation and ensuring the amine remains a free, active nucleophile.
Q4: Purification is challenging. My product is polar and difficult to separate from reagent byproducts.
Potential Cause: Product Polarity and Byproduct Contamination
The final product is a polar, polyfunctional molecule, making standard silica gel chromatography difficult.[11] Furthermore, byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, HOBt) can co-elute with the product.[12][13]
Solution 1: Strategic Reagent Selection
Use EDC as your coupling reagent. The resulting N,N'-ethyl, N''-(3-(dimethylamino)propyl)urea byproduct is water-soluble and can be easily removed with an aqueous workup.[7]
Solution 2: Advanced Chromatographic Techniques
Reversed-Phase Chromatography: For polar compounds, reversed-phase flash chromatography (using a C18-functionalized stationary phase) is often more effective than normal-phase silica gel.[11]
Ion-Exchange Chromatography: This is a powerful technique for purifying compounds with basic amine functionality. The crude mixture can be loaded onto a strong cation exchange (SCX) cartridge. Neutral and acidic impurities are washed away. The desired product is then released from the cartridge by eluting with a basic solution, such as 2M ammonia in methanol.[11]
Solution 3: Recrystallization
If your final product is a stable, crystalline solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity on a large scale.[14]
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable, step-by-step strategy for selective amidation of the primary amine?
The most dependable approach involves a three-stage process of protection, amidation, and deprotection.
Protection: Selectively protect the secondary amine and the hydroxyl group. A robust combination is N-Boc for the azetidine and O-TBDMS for the alcohol. This orthogonality is key.[4][5]
Amidation: With only the primary amine available, perform the coupling reaction under standard conditions (e.g., Carboxylic Acid, EDC/Oxyma, DIPEA in DMF or DCM). The reaction can be run at room temperature and monitored by LC-MS for completion.
Deprotection: Remove the protecting groups sequentially. For example, cleave the TBDMS ether with TBAF in THF first. After purification, remove the Boc group with 4M HCl in Dioxane or neat TFA. The order can be reversed depending on the stability of your molecule.
FAQ 2: Which coupling reagent is best for my reaction?
The "best" reagent depends on your substrate's reactivity, budget, and scale. The following table provides a comparison of common choices.
More expensive; older reagents (BOP) produce a carcinogenic byproduct (HMPA).[9]
Phosphonic Anhydrides
T3P®
High yields; low racemization; byproducts are water-soluble and easily removed.[12]
Requires a base for activation.
FAQ 3: Why is the primary amine more reactive than the secondary amine in the azetidine ring?
There are two main factors:
Steric Hindrance: The primary amine is at the end of a flexible ethyl chain, making it more sterically accessible to the bulky activated carboxylic acid intermediate. The secondary amine is part of the constrained four-membered ring, which hinders the approach of reagents.[1][15]
Electronic Effects: While secondary amines are typically more basic than primary amines, the extreme bond angles of the azetidine ring can alter its electronic properties and reactivity. However, in this case, steric factors are the dominant differentiator for kinetic reactivity.
Experimental Protocols
Protocol 1: Orthogonal Protection of [1-(2-Aminoethyl)azetidin-3-yl]methanol
A. N-Boc Protection of the Azetidine Ring
Dissolve [1-(2-Aminoethyl)azetidin-3-yl]methanol (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M).
Add a base such as Triethylamine (1.2 eq) or DIPEA (1.2 eq).
Cool the solution to 0 °C in an ice bath.
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Upon completion, concentrate the reaction mixture, and purify by flash column chromatography to isolate the N-Boc protected intermediate.
B. O-TBDMS Protection of the Hydroxyl Group
Dissolve the N-Boc protected intermediate (1.0 eq) in dry DMF or DCM (approx. 0.1 M).
Add Imidazole (1.5 eq).
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
Stir for 2-6 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the fully protected substrate.
Protocol 2: General Amidation Procedure
Dissolve the protected diamino alcohol (1.0 eq) and the desired carboxylic acid (1.05 eq) in an anhydrous solvent like DMF or DCM (approx. 0.1 M).
Add DIPEA (2.0 eq).
Add the coupling reagent (e.g., HATU, 1.1 eq) in one portion at room temperature.
Stir the reaction for 2-16 hours. Monitor progress by LC-MS.
Once the starting amine is consumed, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection
A. TBDMS Group Removal
Dissolve the silyl ether in THF (approx. 0.1 M).
Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) at room temperature.
Stir for 1-3 hours until the reaction is complete (monitor by LC-MS).
Concentrate the mixture and purify by chromatography to remove TBAF salts.
B. Boc Group Removal
Dissolve the Boc-protected compound in a minimal amount of DCM (optional, for solubility).
Add an excess of 4M HCl in Dioxane or Trifluoroacetic acid (TFA).
Stir at room temperature for 1-2 hours.
Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual acid. The product will be the corresponding hydrochloride or trifluoroacetate salt.
References
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Roberts, J. D., & Caserio, M. C. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
Codée, J. D. C., et al. (2007). A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. Organic Letters, 9(11), 2227–2230. Retrieved from [Link]
Wigman, L., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
Pace, V., et al. (2014). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 53(2), 525-529. Retrieved from [Link]
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (Conceptual basis covered in multiple sources, specific book cited for completeness).
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Wigman, L., et al. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate. Retrieved from [Link]
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
Bower, J. F., et al. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Organic Letters, 20(21), 6892–6896. Retrieved from [Link]
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(14), 7249-7261. Retrieved from [Link]
Al-Zoubi, R. M. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(33), 5947-5971. Retrieved from [Link]
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Google Patents. (2006). US7102032B2 - Purification of amide compound.
Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Retrieved from [Link]
Yamamoto, H., et al. (2018). Diboron-Catalyzed Dehydrative Amidation of Aromatic Carboxylic Acids with Amines. Organic Letters, 20(15), 4488–4492. Retrieved from [Link]
Zhang, J., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8830-8833. Retrieved from [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(18), 8386–8400. Retrieved from [Link]
Kumar, A. (Ed.). (2021). Azetidine Synthesis. Elsevier.
Gunanathan, C., et al. (2020). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 26(42), 9298-9303. Retrieved from [Link]
Bar-Haim, G., & Kol, M. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Tel Aviv University. Retrieved from [Link]
Foley, D. J., & Maulide, N. (2017). Challenges and Breakthroughs in Selective Amide Activation. Israel Journal of Chemistry, 57(3-4), 257-266. Retrieved from [Link]
Sabatini, M. T., et al. (2017). Borate-catalysed direct amidation reactions of coordinating substrates. Organic & Biomolecular Chemistry, 15(4), 818-823. Retrieved from [Link]
Wang, Y., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools? International Journal of Molecular Sciences, 24(4), 3381. Retrieved from [Link]
Mandal, M., & Dinda, J. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 279–292. Retrieved from [Link]
DIRECT AMIDATION OF FATTY ALCOHOL AND AMINO ACID IN ORGANIC SOLVENT FOR THE PRODUCTION OF N-ACYL ARGININE. (n.d.).
Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. (n.d.). PMC.
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
improving crystallization techniques for [1-(2-Aminoethyl)azetidin-3-yl]methanol isolation
Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating [1-(2-Aminoethyl)azetidin-3-yl]methan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating [1-(2-Aminoethyl)azetidin-3-yl]methanol .
Due to its highly polar nature, flexible aminoethyl chain, and extensive hydrogen-bonding capacity, this azetidine derivative presents severe crystallization challenges—most notably hygroscopicity and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide synthesizes thermodynamic principles with field-proven kinetic controls to help you design robust, self-validating isolation workflows.
Part 1: Diagnostic Workflows & Mechanistic Pathways
Before adjusting your parameters, it is critical to understand whether your crystallization failure is thermodynamic (e.g., wrong solvent/salt) or kinetic (e.g., crossing the spinodal curve too rapidly).
Diagnostic workflow for mitigating LLPS and optimizing azetidine crystallization.
Thermodynamic and kinetic pathways comparing LLPS (oiling out) versus ordered crystallization.
Part 2: Troubleshooting FAQs
Q1: Why does [1-(2-Aminoethyl)azetidin-3-yl]methanol consistently oil out instead of crystallizing?A1: Oiling out occurs when a system experiences very high supersaturation, causing the solute to separate into a secondary, solute-rich liquid phase (emulsion) rather than forming a rigid crystal lattice 1. For this specific azetidine, the phenomenon is driven by its extensive hydrogen-bonding capacity and inherently low melting point. Causality: The high viscosity of these solute-rich droplets kinetically hinders the molecular mobility required for ordered lattice integration, trapping the compound as an oil 2.
Q2: How can I prevent LLPS during anti-solvent addition?A2: The sudden charge of an anti-solvent generates localized spikes in supersaturation, forcing the system across the spinodal curve into the miscibility gap 3. To bypass this:
Reduce Addition Rates: Add the anti-solvent linearly over several hours.
Implement Seeding: Identify the metastable zone and introduce high-quality seed crystals before LLPS occurs. Seeding provides a low-energy surface for crystal growth, consuming supersaturation and preventing the formation of the oil phase 4.
Q3: The free base is too hygroscopic. What is the recommended salt screening strategy?A3: Because the molecule contains two basic nitrogen centers (a primary amine and an azetidine ring), isolating the free base is highly inefficient. Salt formation increases lattice energy through strong ionic interactions, raising the melting point and drastically reducing LLPS propensity. However, the azetidine ring is susceptible to degradation (ring-opening) under harsh, aqueous acidic conditions [[5]](). Strategy: Utilize anhydrous acids (e.g., HCl in Isopropanol) in aprotic or low-water-activity solvents (e.g., Isopropyl Acetate) at low temperatures.
Slow nucleation, forms a viscous oil before crystallizing.
Requires strict seeding.
Succinic Acid
Acetone
Gummy solid, fails to form a distinct lattice.
Discard.
Aqueous H₂SO₄
THF / Water
Degradation observed (nucleophilic ring opening of azetidine).
Avoid strong aqueous acids.
Part 4: Experimental Protocols
Protocol A: Anti-Solvent Crystallization with LLPS Mitigation (Free Base/Stable Salts)
Purpose: To isolate the API while strictly bypassing the miscibility gap (LLPS region) through kinetic control and seeding.
Dissolution: Dissolve 10.0 g of the API in 20 mL of Ethanol (good solvent) at 50°C.
Clarification: Filter the solution through a 0.22 µm PTFE syringe filter into a jacketed crystallizer to remove foreign particulates that induce uncontrolled heterogeneous nucleation.
Cooling & MSZW Identification: Cool the solution to 35°C at a controlled rate of 0.5°C/min. Monitor via in-situ Focused Beam Reflectance Measurement (FBRM) or a turbidity probe.
Self-Validation Checkpoint: The solution must remain optically clear. If turbidity spikes (indicating droplet formation), LLPS has occurred. You must heat the system back to 50°C to re-dissolve the oil before proceeding.
Seeding: Introduce 0.1 g (1 wt%) of pre-milled seed crystals suspended in 1 mL of Heptane (anti-solvent). Hold isothermally at 35°C for 2 hours to allow the seeds to consume the initial supersaturation.
Anti-Solvent Addition: Add 40 mL of Heptane linearly over 4 hours (0.16 mL/min) using an automated syringe pump to prevent localized supersaturation spikes.
Aging & Isolation: Cool the suspension to 5°C at 0.1°C/min. Age for 2 hours. Filter under vacuum and wash with cold Heptane.
Protocol B: Reactive Crystallization (Anhydrous Hydrochloride Salt Formation)
Purpose: To form a stable, high-melting salt form while preventing the acid-catalyzed degradation of the strained azetidine ring.
Base Dissolution: Dissolve 10.0 g of the free base in 50 mL of Isopropyl Acetate (IPAc) in a jacketed reactor. Cool to 10°C.
Acid Stoichiometry: Prepare a 1.05 molar equivalent solution of anhydrous HCl in Isopropanol (IPA).
Reactive Addition: Add the HCl/IPA solution dropwise over 2 hours.
Self-Validation Checkpoint: Maintain the internal temperature strictly below 15°C. Exothermic spikes above 20°C risk ring-opening degradation.
Desupersaturation: Stir the resulting suspension for 1 hour at 10°C. Verify complete salt formation by sampling the mother liquor and checking the pH (Target: pH 3-4).
Isolation: Filter the thick white slurry, wash with 10 mL of cold IPAc, and dry under vacuum at 40°C for 12 hours to yield the crystalline hydrochloride salt.
MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. 2
ResearchGate. Crystallization of an active pharmaceutical ingredient that oils out. 6
ResearchGate. An In-Line Study of Oiling Out and Crystallization. 4
ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. 3
ACS Publications. Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. 5
An advanced technical support resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced technical support resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the chemoselective coupling of [1-(2-Aminoethyl)azetidin-3-yl]methanol, with a specific focus on the critical role of reaction temperature.
Introduction: Navigating the Reactivity of a Trifunctional Building Block
[1-(2-Aminoethyl)azetidin-3-yl]methanol is a valuable trifunctional scaffold in medicinal chemistry, prized for the desirable physicochemical properties imparted by the strained azetidine ring.[1][2] However, its utility is accompanied by synthetic challenges. The molecule possesses three distinct nucleophilic sites: a primary aliphatic amine, a secondary amine within the azetidine ring, and a primary alcohol. Optimizing coupling reactions to achieve chemoselectivity at the desired position—most commonly the primary amine—is paramount. Reaction temperature is the most critical parameter to control, not only to direct selectivity but also to preserve the integrity of the strained four-membered ring, which is susceptible to degradation or rearrangement under harsh conditions.[3][4]
This guide serves as a technical resource to navigate these challenges, explaining the causality behind experimental choices and providing self-validating protocols to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on [1-(2-Aminoethyl)azetidin-3-yl]methanol and their relative nucleophilicity?
A1: The molecule has three nucleophilic centers with reactivity generally following this order:
Primary Amine (-CH₂NH₂): This is the most nucleophilic and least sterically hindered site, making it the kinetic target for most electrophilic coupling partners.
Secondary Amine (azetidine N-H): This amine is less nucleophilic than the primary amine due to greater steric hindrance and the electron-withdrawing effect of the ring structure.
Primary Alcohol (-CH₂OH): The hydroxyl group is significantly less nucleophilic than either amine and will typically not compete in standard amide or sulfonamide coupling reactions unless specifically activated.
Q2: How does reaction temperature fundamentally impact chemoselectivity in couplings with this molecule?
A2: Temperature is the primary tool for controlling selectivity.
Low Temperatures (0 °C to Room Temperature): These conditions favor kinetic control. The more nucleophilic primary amine reacts faster than the secondary amine, leading to high selectivity for the desired product. For many standard amide couplings (e.g., with HATU, EDC), starting at 0 °C and slowly warming to room temperature is the recommended approach.[5]
Elevated Temperatures (>30 °C): Increasing the temperature provides more energy to overcome the higher activation barrier for the reaction at the secondary amine. This can lead to a loss of selectivity and the formation of a mixture of mono-acylated products, as well as potential di-acylation. Forcing conditions with high temperatures should be avoided.[6]
Q3: What are the risks associated with using elevated temperatures, beyond poor selectivity?
A3: The primary risk is the degradation of the azetidine ring. Azetidines possess significant ring strain (approx. 105 kJ/mol), making them susceptible to ring-opening or ring-expansion reactions, especially at high temperatures or in the presence of strong acids or bases.[3][4] Subjecting these scaffolds to forcing conditions can lead to complex byproduct profiles and a complete loss of the desired material.[1]
Troubleshooting Guide: Optimizing Your Reaction
This section addresses common issues encountered during the coupling of [1-(2-Azaethyl)azetidin-3-yl]methanol.
Possible Cause 1: Inefficient Carboxylic Acid Activation. In amide couplings, the activation of the carboxylic acid is crucial. Reagents like HATU, HOBt, and carbodiimides (EDC, DIC) can degrade upon exposure to moisture.
Solution: Use fresh, high-purity coupling reagents and anhydrous solvents.[5] When using carbodiimides like EDC, the reaction is most efficient in an acidic pH range (4.5-6.0) for the activation step.[7]
Possible Cause 2: Reaction Temperature is Too Low. While low temperature is key for selectivity, an excessively low temperature may result in a sluggish or stalled reaction, especially with sterically hindered coupling partners.
Solution: Start the reaction at 0 °C for the addition of reagents, then allow it to slowly warm to room temperature and stir for an extended period (12-24 hours). Monitor by LC-MS. If the reaction is clean but slow, a modest increase in temperature to 30 °C can be considered, but with careful monitoring for byproduct formation.[8]
Possible Cause 3: Impure Amine Starting Material. Trace impurities in amines can interfere with coupling reactions.[9]
Solution: Ensure the purity of your [1-(2-Aminoethyl)azetidin-3-yl]methanol. If it has been stored for a long time, consider purification or acquisition of a fresh batch.
Problem 2: Poor Chemoselectivity - Mixture of Products Observed
Symptom: LC-MS analysis shows the desired product along with a significant peak corresponding to the isomer acylated at the secondary, in-ring nitrogen.
Possible Cause: Reaction Temperature is Too High. This is the most common reason for poor selectivity. Allowing the reaction to run at elevated temperatures provides sufficient energy to overcome the activation barrier for reaction at the less reactive secondary amine.
Solution: Strictly control the temperature. Initiate the reaction at 0 °C by adding the coupling partner or activated acid to the solution of the amine. Maintain the reaction at 0 °C for 1-2 hours before allowing it to warm to room temperature. Avoid any external heating.
Problem 3: Formation of Unexpected Byproducts and Degradation
Symptom: LC-MS shows multiple unknown peaks, potentially with masses inconsistent with simple acylation, suggesting structural rearrangement or degradation.
Possible Cause: Azetidine Ring Instability. This is often a consequence of excessive heat or incompatible reagents (e.g., strong Lewis acids) that can catalyze ring-opening or ring-expansion pathways.[1][3]
Solution: Immediately reduce the reaction temperature. Screen milder bases if applicable (e.g., DIPEA instead of stronger, non-nucleophilic bases).[5] Avoid highly forcing conditions. The integrity of the azetidine scaffold is paramount.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the coupling reactions of [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Caption: A troubleshooting flowchart for optimizing coupling reactions.
Data Summary Table
The table below provides recommended starting conditions for various coupling reactions. Optimization is often necessary.
Coupling Type
Electrophile
Coupling Reagent/Base
Solvent
Temp. Range (°C)
Key Considerations
Amide Coupling
Carboxylic Acid
HATU / DIPEA or TEA
DMF, DCM
0 to RT
Most common and reliable method. Maintain low temp for selectivity.[5]
Amide Coupling
Carboxylic Acid
EDC / NHS
DCM, DMF
0 to RT
Ensure anhydrous conditions. Activation is pH-sensitive.[7]
Amide Coupling
Acid Chloride
DIPEA or Pyridine
DCM, THF
-10 to 0
Highly reactive. Requires strict temperature control to avoid side reactions.
Sulfonamide Coupling
Sulfonyl Chloride
DIPEA or Pyridine
DCM
0 to RT
Generally straightforward, but monitor for di-sulfonylation.
Reductive Amination
Aldehyde/Ketone
NaBH(OAc)₃
DCE, DCM
RT
A mild method for forming C-N bonds; temperature control is less critical for selectivity but important for stability.[10]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via HATU
This protocol describes a standard procedure for the selective acylation of the primary amine.
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv.) and HATU (1.05 equiv.) in anhydrous DMF (to 0.1 M). Stir the solution for 5 minutes at room temperature.
Amine Addition: In a separate flask, dissolve [1-(2-Aminoethyl)azetidin-3-yl]methanol (1.1 equiv.) and DIPEA (2.5 equiv.) in anhydrous DMF.
Coupling Reaction: Cool the carboxylic acid/HATU solution to 0 °C using an ice bath. To this, add the amine solution dropwise over 10-15 minutes.
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by LC-MS to check for the consumption of starting material and formation of the desired product.
Workup: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., EtOAc or DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated azetidine derivative.
References
BenchChem. (2025).
Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Organic Chemistry Frontiers. (2025, August 28). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex.... RSC Publishing.
BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem.
The Journal of Organic Chemistry. (2020, September 15). A Single-Step Synthesis of Azetidine-3-amines.
Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry.
PMC.
RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
ACS Publications. (2016, April 29). Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines. Organic Letters.
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
ResearchGate. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
LOCKSS. (2011, October 25).
PubMed. (2010, February 17). Nontraditional reactions of azomethine ylides: decarboxylative three-component couplings of alpha-amino acids.
PMC. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin....
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
ResearchGate. Previous strategies towards azetidines and this approach. a Select....
NEB. Reaction Conditions for Chemical Coupling (S9237).
BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)
Organic Syntheses Procedure.
ScienceDirect. Optimization of Inlet Temperature of Methanol Synthesis Reactor of LURGI Type.
RSC Publishing.
Semantic Scholar. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with.
MDPI. (2024, August 16).
Arkivoc. (2008, July 10). Convenient syntheses of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)
MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
Beilstein Journals. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
BenchChem. (2025). Technical Support Center: Optimizing Coupling of 2-Amino-3-mercapto-1-propanol in SPPS.
Chemical Engineering Transactions. (2018, October 1).
addressing degradation of [1-(2-Aminoethyl)azetidin-3-yl]methanol during long-term storage
Welcome to the technical support center for [1-(2-Aminoethyl)azetidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability and d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for [1-(2-Aminoethyl)azetidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability and degradation issues during long-term storage. By understanding the molecule's inherent reactivity, you can implement effective storage and handling strategies, ensuring the integrity of your experiments and products.
Frequently Asked Questions (FAQs)
Q1: What makes [1-(2-Aminoethyl)azetidin-3-yl]methanol susceptible to degradation?
A1: The structure of [1-(2-Aminoethyl)azetidin-3-yl]methanol contains three key functional groups that influence its stability: a strained four-membered azetidine ring , a primary aminoethyl side chain , and a primary alcohol .
Azetidine Ring: This strained ring is more stable than an aziridine ring but can still be susceptible to ring-opening reactions under acidic conditions or with potent nucleophiles.[1][2]
Primary Amine: The terminal primary amine is a nucleophilic and basic center, making it highly susceptible to oxidation.[3][4] Electron-rich amines are common targets for oxidative degradation pathways.
Primary Alcohol: The primary alcohol can be oxidized to form an aldehyde and, subsequently, a carboxylic acid.[5]
The proximity of these groups may also allow for intramolecular reactions, further contributing to potential degradation pathways.
Q2: What are the primary visual or physical signs of degradation?
A2: While analytical confirmation is always necessary, preliminary signs of degradation can include:
Color Change: A shift from a colorless or pale-yellow solution to a darker yellow or brown hue can indicate the formation of chromophoric degradation products, often arising from oxidation.[6]
Increased Viscosity or Precipitation: This may suggest polymerization, a process that can be initiated by ring-opening of the azetidine moiety, or the formation of insoluble degradation products.
pH Shift: Degradation, such as the oxidation of the alcohol to a carboxylic acid, can alter the pH of an unbuffered solution.
Any observed change warrants immediate analytical investigation to confirm the purity and integrity of the material.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To mitigate the primary degradation pathways, the following storage conditions are strongly recommended. These conditions align with general principles for storing reactive small molecules and are supported by guidelines for ensuring drug substance stability.[7][8]
Parameter
Recommended Condition
Rationale
Temperature
≤ -20°C (Freezer)
Reduces the rate of all chemical reactions, including oxidation and ring-opening.[9][10]
Atmosphere
Inert Gas (Argon or Nitrogen)
Minimizes exposure to oxygen, which is the primary driver of oxidative degradation of the amine and alcohol functional groups.[3][11]
Light
Amber Vial / Protect from Light
Prevents photolytic degradation, where light energy can initiate radical reactions.[8][12]
Container
Tightly Sealed, Inert Material (e.g., Borosilicate Glass)
Prevents contamination from moisture and atmospheric gases. Avoids potential reactions with container materials.
Form
Solid (if possible) or in an Anhydrous, Aprotic Solvent
Storing the compound as a dry solid minimizes hydrolysis and other solvent-mediated degradation pathways. If a solution is necessary, solvents like anhydrous acetonitrile are preferable to alcohols (like methanol or ethanol) which can be reactive.[9]
Troubleshooting Guide: Investigating Degradation
This section provides structured guidance for when you suspect degradation has occurred, such as observing a new impurity peak in your analytical chromatogram.
Issue: A new, unidentified peak appears in the HPLC-UV/MS analysis of a stored sample.
This is a classic sign of a new chemical entity, likely a degradation product. The logical approach is to perform a forced degradation study to intentionally generate and identify potential degradants, which helps in confirming the identity of the unknown peak.[3][4][13]
Workflow for Forced Degradation & Impurity Identification
The goal of a forced degradation study is to accelerate the degradation process under controlled, harsh conditions to predict the likely degradation products that could form over a longer shelf-life.[12][13] A degradation of 2-20% is typically targeted to ensure degradants are detectable without excessively consuming the parent compound.[13]
Caption: Experimental workflow for forced degradation studies.
Protocol 1: Forced Degradation Study
Objective: To generate and tentatively identify potential degradation products of [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Methodology:
Preparation: Prepare five separate samples of the compound. Four should be in a solution (e.g., 1 mg/mL in 50:50 acetonitrile:water), and one should be a solid sample for thermal stress. Prepare a control sample stored at -20°C.
Acidic Hydrolysis: Add 0.1 M hydrochloric acid to one sample. Heat at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of base.
Basic Hydrolysis: Add 0.1 M sodium hydroxide to a second sample. Heat at 60°C for 24-48 hours. Before analysis, neutralize with an equivalent amount of acid.
Oxidative Degradation: Add 3% hydrogen peroxide to a third sample. Keep at room temperature, protected from light, for 24-48 hours. Oxidative degradation is often rapid.[3]
Thermal Degradation: Place the solid sample in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
Photolytic Degradation: Expose the fourth solution sample to light conditions as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8]
Analysis: Analyze all stressed samples and the control sample using a validated stability-indicating LC-MS method. This type of method should be able to separate the parent compound from all generated degradation products.[14][15][16]
Interpreting the Results: Potential Degradation Pathways
By analyzing the mass-to-charge ratio (m/z) of the new peaks from the LC-MS data, you can deduce the likely chemical transformations.
Caption: Primary degradation pathways for the target molecule.
If the new peak is prominent under oxidative conditions (H₂O₂):
Mass increase of +16 Da: This strongly suggests oxidation. The primary amine is a likely site, forming an N-oxide or hydroxylamine.[4] The primary alcohol could also be oxidized.
Mass increase of +14 Da (or loss of 2 Da followed by +16 Da): This could indicate oxidation of the primary alcohol to a carboxylic acid.
If the new peak appears under acidic conditions (HCl):
Mass increase of +18 Da: This points to hydrolysis, likely via the acid-catalyzed ring-opening of the strained azetidine ring.[1]
If new peaks appear under thermal stress:
High molecular weight species (dimers, trimers): This suggests polymerization, possibly initiated by ring-opening or intermolecular condensation reactions.
By matching the degradation profile of your stored sample to one of these forced degradation conditions, you can confidently identify the degradation pathway and take corrective action, such as refining storage conditions or assessing the impact of the impurity on your application.
References
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Proclinical. [Link]
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag. [Link]
Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Center for Biotechnology Information. [Link]
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]
Stability of different azetidine esters. ResearchGate. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. [Link]
Atmospheric Degradation of Amines (ADA). NILU - Norwegian Institute for Air Research. [Link]
The oxidation of amino alcohols. University of Louisville ThinkIR. [Link]
Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. National Energy Technology Laboratory. [Link]
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Technology Networks. [Link]
A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. National Center for Biotechnology Information. [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]
Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. [Link]
Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. ScienceDirect. [Link]
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]
Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. [Link]
[3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. National Center for Biotechnology Information. [Link]
Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics. [Link]
Stability of methanol extract at different storage temperatures. ResearchGate. [Link]
Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. National Center for Biotechnology Information. [Link]
Technical Support Center: Minimizing Impurities in the Scale-Up of [1-(2-Aminoethyl)azetidin-3-yl]methanol
Welcome to the technical support center for the synthesis and scale-up of [1-(2-Aminoethyl)azetidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and scale-up of [1-(2-Aminoethyl)azetidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable building block with high purity. The inherent ring strain of the azetidine core, while synthetically useful, presents unique challenges in controlling side reactions and impurities, particularly during process scale-up.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you anticipate and resolve common issues, ensuring the integrity and quality of your final product.
Section 1: Understanding the Synthetic Pathway and Potential Impurities
A common and effective route to synthesize [1-(2-Aminoethyl)azetidin-3-yl]methanol involves the N-alkylation of a suitable 3-azetidinemethanol precursor with a protected 2-aminoethyl halide or sulfonate, followed by a deprotection step. A typical sequence employs a Boc-protected aminoethyl group.
Caption: Proposed synthesis of [1-(2-Aminoethyl)azetidin-3-yl]methanol and points of impurity formation.
Nucleophilic attack on the azetidinium intermediate during N-alkylation by solvent, base, or counter-ions.[3][4]
Difficult to remove due to similar polarity to the product; impacts yield and purity.
Oligomers/Polymers
High molecular weight species
Cationic ring-opening polymerization, often initiated by acidic conditions or localized hot spots during scale-up.[5]
Reduces yield significantly; can cause processing issues (e.g., viscous reaction mass).
Unreacted Starting Material
Azetidin-3-ylmethanol
Incomplete N-alkylation reaction.
Can often be removed by extraction or crystallization, but high levels indicate poor process control.
Incompletely Deprotected Intermediate
N-Boc-[1-(2-Aminoethyl)azetidin-3-yl]methanol
Incomplete removal of the Boc protecting group.[6][7]
Can be difficult to separate from the final product; impacts purity and downstream reactivity.
Over-alkylation Products
Dialkylated species
Reaction of the product's primary amine with the alkylating agent.
Less common if the amino group is protected, but possible if deprotection occurs in situ.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis and scale-up.
Q1: My final product is contaminated with a significant amount of a higher molecular weight, polar impurity, which LC-MS suggests is a ring-opened byproduct. What is the cause and how can I prevent it?
A1: This is a classic problem related to the reactivity of the azetidine ring. The N-alkylation proceeds through a highly reactive azetidinium ion intermediate. This strained, positively charged species is a potent electrophile and can be attacked by any nucleophile present in the reaction medium, leading to irreversible ring-opening.[3][4]
Causality & Troubleshooting Steps:
Choice of Leaving Group (X): A highly reactive alkylating agent with a very good leaving group (e.g., triflate, OTf) will form the azetidinium ion very quickly. If the counter-ion (TfO⁻) is non-nucleophilic, this is advantageous. However, if using alkyl halides (Br, I), the resulting halide anion is nucleophilic and can itself open the ring.
Recommendation: If using halides, consider adding a halide scavenger like silver carbonate or using a non-nucleophilic counter-ion from the start.
Base Selection: The base used to neutralize the acid generated during alkylation is critical. A nucleophilic base (e.g., an amine like triethylamine) can compete with the intended reaction and attack the azetidinium ion.
Recommendation: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or a proton sponge.
Solvent Choice: Nucleophilic solvents (e.g., alcohols) can participate in ring-opening.
Recommendation: Use non-nucleophilic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM).
Temperature Control: The rate of ring-opening is highly temperature-dependent. During scale-up, N-alkylation exotherms can create localized hot spots, dramatically increasing the rate of this side reaction.
Recommendation: Implement strict temperature control (e.g., -10 °C to 0 °C). For scale-up, use a jacketed reactor with efficient cooling and consider a slow, controlled (sub-surface) addition of the alkylating agent to manage the exotherm.
Q2: During scale-up, my reaction mixture became viscous and the yield of the desired product dropped significantly. I suspect polymerization. Why does this happen on a larger scale?
A2: You are likely observing cationic ring-opening polymerization.[5] The azetidinium intermediate can be attacked by the nitrogen of another azetidine molecule (either starting material or product), initiating a chain reaction. This is often exacerbated on a larger scale due to challenges in maintaining homogeneity.
Causality & Troubleshooting Steps:
Localized High Concentrations: Inadequate mixing in a large reactor can lead to "hot spots" of high alkylating agent concentration. This generates a high local concentration of the reactive azetidinium ion, promoting polymerization before the reagent can be homogeneously dispersed.
Recommendation: Use a reactor with appropriate agitation (e.g., a pitched-blade turbine impeller for good top-to-bottom mixing). Consider reverse addition, where the starting azetidine solution is added slowly to a dilute solution of the alkylating agent.
Acidic Conditions: Any adventitious acid can protonate the azetidine nitrogen, forming an azetidinium ion and initiating polymerization.
Recommendation: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Maintain a slight excess of the non-nucleophilic base throughout the reaction to neutralize any generated acid immediately.
Q3: The deprotection of the Boc group is sluggish and often incomplete. How can I drive this reaction to completion without degrading the product?
A3: Incomplete deprotection is a common issue, leaving behind a lipophilic impurity that can be difficult to remove.[8][9] The stability of the azetidine ring under acidic deprotection conditions is also a concern.[10]
Causality & Troubleshooting Steps:
Acid Strength and Stoichiometry: Trifluoroacetic acid (TFA) is typically used, but its effectiveness depends on concentration and equivalents.
Recommendation: Use a sufficient excess of TFA. A common starting point is 25-50% TFA in DCM (v/v). For scale-up, ensure the equivalents of TFA are calculated based on the substrate and any basic species present.
Scavengers: The tert-butyl cation generated during deprotection can re-alkylate nucleophilic sites. While less common for the azetidine nitrogen, it's good practice to include a scavenger.
Recommendation: Add a scavenger like triisopropylsilane (TIS) or water (1-5%) to the reaction mixture to trap the tert-butyl cation.
Reaction Time and Temperature: The reaction may simply need more time to reach completion.
Recommendation: Monitor the reaction closely by TLC or HPLC. If it stalls at room temperature, consider extending the reaction time before resorting to heating, as elevated temperatures under strong acid can promote azetidine ring-opening.
Q4: What are the best analytical methods to monitor the reaction and quantify impurities in the final product?
A4: A multi-pronged analytical approach is essential for robust process control and quality assurance.
Table 2: Recommended Analytical Techniques
Technique
Purpose
Key Considerations
RP-HPLC (UV/DAD)
Purity assessment, reaction monitoring, quantification of known impurities.[11]
Develop a gradient method capable of separating the polar product from non-polar protected intermediates and highly polar ring-opened byproducts. The method should be validated for linearity, accuracy, and precision per ICH Q2(R1) guidelines.
LC-MS
Identification of unknown impurities, confirmation of byproduct structures.
Essential during development to understand side reaction pathways. Can be used to quickly identify masses corresponding to ring-opening, polymerization, etc.
GC-MS
Detection of volatile starting materials or byproducts.
The product itself is not very volatile. However, GC-MS can be useful for analyzing starting material purity. Derivatization (e.g., silylation) may be required for the product and related impurities.[12][13]
¹H NMR
Structural confirmation, purity assessment against a qualified standard.
Provides clear structural information. Can detect impurities if they are present at >1% and have unique signals.
Section 3: Recommended Protocols for Minimized Impurity Formation
These protocols are designed as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Scalable N-Alkylation with Impurity Control
Reactor Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge Azetidin-3-ylmethanol (1.0 eq.) and anhydrous acetonitrile (10-15 volumes).
Inerting and Cooling: Purge the vessel with nitrogen and begin agitation. Cool the solution to -5 °C to 0 °C.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) to the reactor.
Controlled Reagent Addition: Prepare a solution of 2-(Boc-amino)ethyl bromide (1.1 eq.) in anhydrous acetonitrile (2-3 volumes). Add this solution to the reactor sub-surface via a metering pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor for completion by HPLC every 1-2 hours. The reaction is complete when <1% of Azetidin-3-ylmethanol remains.
Work-up: Once complete, quench the reaction by adding water. Proceed with standard extractive work-up to isolate the protected intermediate.
Protocol 2: Robust Boc-Deprotection and Product Isolation
Solution Preparation: Dissolve the crude protected intermediate from the previous step in dichloromethane (DCM) (5-10 volumes) in a suitable reactor.
Scavenger Addition: Add triisopropylsilane (TIS) (0.1-0.2 eq.) to the solution.
Acid Addition: Cool the solution to 0-5 °C. Slowly add trifluoroacetic acid (TFA) (5-10 eq., or to make a 25% v/v solution) while maintaining the internal temperature below 15 °C.
Reaction: Allow the mixture to warm to room temperature and stir until HPLC analysis confirms the disappearance of the starting material (<1%).
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
Product Isolation (as a salt): The product can often be isolated and purified as a stable salt. Add a suitable solvent like isopropanol (IPA) or ethyl acetate and adjust the pH with HCl in IPA or H₂SO₄ to precipitate the corresponding salt.
Purification: The resulting solid can be filtered, washed with a non-polar solvent (e.g., MTBE or heptane), and recrystallized to achieve high purity, effectively removing many process-related impurities.[14]
Caption: A logical workflow for troubleshooting common impurity issues.
References
Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
Couty, F., et al. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1784-1786. [Link]
Pilli, R. A., et al. (1983). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. Journal of the Chemical Society, Chemical Communications, (16), 910-911. [Link]
Ha, H. J., et al. (2018). Alkylative Aziridine Ring-Opening Reactions. Molecules, 23(11), 2849. [Link]
Yadav, V. K., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 853. [Link]
Schaus, S. E., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 87(21), 14353-14362. [Link]
Schaus, S. E., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC, NIH. [Link]
Jamison, T. F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2867. [Link]
ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate Publication. [Link]
Jamison, T. F. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]
Mykhailiuk, P. K., et al. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]
Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1632-1637. [Link]
Engle, K. M. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
ResearchGate. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate Publication. [Link]
Puig, L., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(22), 3447-3453. [Link]
Jumaa, F. H. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate Publication. [Link]
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
Al-Masoudi, N. A., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. [Link]
Csonka, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules, 28(3), 1091. [Link]
Singh, G. S., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]
Albericio, F., et al. (2000). Amino Acid-Protecting Groups. SciSpace. [Link]
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3824. [Link]
Miller, S. J., et al. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC, NIH. [Link]
Csonka, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
Lindsley, C. W., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC, NIH. [Link]
Mykhailiuk, P. K., et al. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]
Ramana, M. M. V., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(8), 114-125. [Link]
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. [Link]
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. [Link]
Technical Support Center: Troubleshooting Poor Coupling Efficiency with [1-(2-Aminoethyl)azetidin-3-yl]methanol Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for poor coupling efficiency encountered when working wi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for poor coupling efficiency encountered when working with [1-(2-Aminoethyl)azetidin-3-yl]methanol and its derivatives. The unique structural features of this molecule, namely a primary amine on an ethyl linker and a secondary amine within a strained azetidine ring, present specific challenges that require careful consideration of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low yields when coupling to [1-(2-Aminoethyl)azetidin-3-yl]methanol?
Low yields can stem from several factors related to the molecule's structure and the chosen coupling chemistry. The primary amine is generally reactive, but the secondary amine within the azetidine ring is sterically hindered and less nucleophilic.[1][2][3] Furthermore, the strained four-membered azetidine ring can be susceptible to ring-opening under certain conditions, leading to unwanted side products.[4][5][6]
Common causes for poor coupling efficiency include:
Suboptimal pH: The pH of the reaction is critical for both the activation of the carboxylic acid (if using carbodiimide chemistry) and the nucleophilicity of the amine.[7][8][9][10]
Steric Hindrance: The secondary amine within the azetidine ring is sterically hindered, which can significantly slow down the coupling reaction.[1][2][11]
Inappropriate Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance and lower nucleophilicity of the secondary amine.[12][13][14]
Azetidine Ring Instability: The strained azetidine ring can be opened by strong acids, Lewis acids, or even during prolonged reaction times at elevated temperatures, leading to byproducts.[4][5]
Hydrolysis of Activated Species: In aqueous environments, the activated carboxylic acid (e.g., NHS ester) can hydrolyze, competing with the desired amine coupling.[15][16][17]
Troubleshooting Guide
Issue 1: Low or No Product Formation with Standard EDC/NHS Chemistry
You are attempting to couple a carboxyl-containing molecule to [1-(2-Aminoethyl)azetidin-3-yl]methanol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and observing minimal product formation.
The issue likely lies in one of three areas: pH, steric hindrance, or reagent stability.
1. pH Optimization is Crucial
EDC/NHS chemistry involves two steps with conflicting optimal pH ranges.[7][9]
Activation Step: The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[7][10]
Coupling Step: The reaction of the resulting NHS-ester with the amine is favored at a neutral to slightly basic pH (7.2-8.5), where the amine is deprotonated and more nucleophilic.[8][18]
A single-pot reaction at a compromise pH (e.g., 6.5-7.0) may result in low efficiency.
Recommended Protocol: Two-Step pH Adjustment
Activation: Dissolve your carboxyl-containing molecule in a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0.[10][19]
Add EDC and NHS (a common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups) and incubate for 15-30 minutes at room temperature.[19]
pH Adjustment & Coupling: Raise the pH of the reaction mixture to 7.2-8.0 by adding a non-nucleophilic base or by buffer exchange.[10]
Immediately add the [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[19]
2. Overcoming Steric Hindrance
The secondary amine of the azetidine is sterically hindered. Standard EDC/NHS chemistry may not be sufficient for efficient coupling at this position.
Recommended Solutions:
Switch to a More Potent Coupling Reagent: For difficult couplings, especially those involving hindered amines, uronium or phosphonium salt-based reagents are often more effective.[12][13][14] Consider using reagents like HATU, HCTU, or PyAOP.[3][20] These reagents are known to facilitate rapid coupling with less epimerization.[13][20]
Increase Reaction Time and/or Temperature: For sterically hindered couplings, extending the reaction time (e.g., to 24-48 hours) or moderately increasing the temperature (e.g., to 30-40°C) can improve yields.[2] However, be cautious as higher temperatures can also promote azetidine ring-opening and hydrolysis of the activated ester.[4]
3. Reagent and Solvent Quality
Reagent Stability: EDC and NHS are moisture-sensitive.[7][19] Always use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation.[19] Prepare solutions immediately before use.
Solvent Choice: If your reaction is performed in an organic solvent, ensure it is anhydrous. For aqueous reactions, avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.[8][19] Recommended buffers include phosphate, HEPES, and borate.[8]
A Comparative Guide for Medicinal Chemists: [1-(2-Aminoethyl)azetidin-3-yl]methanol vs. Piperidine Scaffolds in Drug Design
In the intricate process of drug discovery, the selection of a core scaffold is a decision that casts a long shadow, profoundly influencing a compound's physicochemical properties, its pharmacokinetic profile, and ultima...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate process of drug discovery, the selection of a core scaffold is a decision that casts a long shadow, profoundly influencing a compound's physicochemical properties, its pharmacokinetic profile, and ultimately, its therapeutic potential. Among the saturated heterocycles that form the medicinal chemist's toolkit, the ubiquitous six-membered piperidine and the increasingly popular four-membered azetidine represent two distinct strategic choices. This guide provides an in-depth, data-driven comparison of [1-(2-Aminoethyl)azetidin-3-yl]methanol, as a representative functionalized azetidine, and the broader class of piperidine building blocks. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed scaffold-selection decisions, supported by experimental data and actionable laboratory protocols.
Structural and Conformational Analysis: A Tale of Two Rings
The fundamental differences between azetidine and piperidine scaffolds originate from their ring size, which dictates their three-dimensional shape, rigidity, and the spatial presentation of substituents.
Azetidine Scaffold: The four-membered ring of azetidine is characterized by significant ring strain (approx. 25.4 kcal/mol).[1] This strain results in a compact, rigid, and nearly planar structure.[2][3][4] This rigidity can be advantageous for locking a molecule into a specific, biologically active conformation, potentially increasing potency and reducing off-target effects. The sp³-rich character of azetidines is a desirable trait in modern drug design, often leading to improved solubility and novel intellectual property.[2][5]
Piperidine Scaffold: In contrast, the six-membered piperidine ring is largely strain-free and predominantly adopts a stable chair conformation to minimize steric and torsional strain.[1][6] This conformation allows for substituents to be placed in well-defined axial or equatorial positions, a feature that has been extensively exploited in structure-activity relationship (SAR) studies for decades.[7] While conformationally stable, the piperidine ring can undergo ring inversion, providing a degree of flexibility that can be beneficial for adapting to a target's binding site.[6]
Caption: Core structures and key characteristics of Azetidine vs. Piperidine.
Physicochemical Properties: A Head-to-Head Comparison
The choice of scaffold directly impacts key physicochemical parameters that govern a compound's "drug-likeness." Azetidines are often employed to solve specific challenges, such as high lipophilicity or poor solubility, that can arise with more traditional scaffolds like piperidine.[5][8]
The basicity is similar, but the more constrained environment of the azetidine nitrogen can influence interactions. The high pKa for both means they will be predominantly protonated at physiological pH (7.4), which is crucial for aqueous solubility and target engagement via ionic interactions.
Lipophilicity (LogP)
Generally lower
Generally higher
The smaller, more polar azetidine ring contributes less to lipophilicity than the larger, more hydrocarbon-like piperidine ring.[9][10] Replacing a piperidine with an azetidine is a common strategy to reduce LogP, which can improve solubility and reduce metabolic liability.
Aqueous Solubility
Generally higher
Generally lower
Directly related to lower lipophilicity and the polar nature of the scaffold.[2][5] Improved solubility is a key advantage of azetidines, aiding formulation and potentially improving absorption.
Metabolic Stability
Can be higher, but ring strain is a potential liability.
Generally robust, but with known metabolic pathways.
Azetidines can enhance metabolic stability by blocking metabolism at adjacent sites.[2][3] However, the strained ring can sometimes be a site for metabolic cleavage.[1] Piperidines are susceptible to CYP-mediated oxidation, often on the carbons alpha to the nitrogen, leading to lactam formation.[8][11]
Fraction of sp³ (Fsp³)
High
High
Both scaffolds are sp³-rich, which provides three-dimensionality. This is a highly desirable trait for moving away from "flat" drug molecules, often leading to improved selectivity and better physicochemical properties.[5][12]
Impact on Pharmacokinetics (ADME Profile)
The ultimate success of a drug candidate is heavily dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The choice between an azetidine and a piperidine scaffold can be a pivotal decision in optimizing these properties.
Metabolic Stability
A primary reason for incorporating an azetidine ring is to enhance metabolic stability.[2][3] The compact nature of the ring can sterically shield adjacent sites from the active sites of metabolic enzymes like Cytochrome P450s.
Azetidine Advantage: In a series of 5-HT2C receptor agonists, replacing a pyrrolidine with a piperidine showed a slight improvement in human liver microsome (HLM) stability, but the azetidine analogue was the most stable.[10] This highlights the power of the azetidine scaffold to block common metabolic pathways.
Piperidine Considerations: Piperidine rings are common substrates for CYP enzymes, particularly CYP3A4.[8] Common metabolic pathways include N-dealkylation, C-oxidation (especially at the alpha-carbon to form lactams), and ring-opening.[8][11] Medicinal chemists often employ strategies like introducing steric bulk or fluorine atoms to block these "metabolic soft spots."[10]
Solubility and Permeability
There is often a trade-off between solubility and permeability. While the higher polarity and lower lipophilicity of azetidines generally lead to better aqueous solubility, the increased lipophilicity of many piperidine-containing compounds can lead to better passive permeability across cell membranes.[1][9] The final ADME profile depends on achieving a delicate balance of these properties, which is influenced by the overall molecular structure, not just the core scaffold.
Case Studies in Drug Design
Examining approved drugs provides clear evidence of how these scaffolds are successfully deployed to solve specific design challenges.
Azetidine Case Study: Cobimetinib
Drug: Cobimetinib (Cotellic) is a MEK1/2 inhibitor approved for the treatment of melanoma.[13]
Rationale for Azetidine: The structure of Cobimetinib features a substituted azetidine ring. This small, rigid scaffold likely contributes to the molecule's favorable pharmacokinetic profile and helps to correctly orient the other functional groups for optimal binding to the MEK enzyme. The incorporation of this sp³-rich motif helps to improve properties like metabolic stability and solubility, which are critical for an orally available drug.[2][3][14]
Piperidine Case Study: Crizotinib
Drug: Crizotinib (Xalkori) is an ALK/ROS1 dual inhibitor used to treat certain types of non-small cell lung cancer.
Rationale for Piperidine: The piperidine ring in Crizotinib is a key structural element. While the piperidine fragment itself may not form direct bonds with the active site, its inclusion was found to be optimal for achieving the desired pharmacological properties compared to other substituents.[15] The piperidine scaffold acts as a robust, three-dimensional linker that correctly positions the aromatic systems for binding, a testament to the scaffold's utility and well-understood SAR.[15]
Experimental Validation: Protocols for the Bench Scientist
Objective comparison requires robust experimental data. Below are standardized, step-by-step protocols for assessing key properties discussed in this guide.
Caption: A typical experimental workflow for evaluating key ADME properties.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
Causality: This "gold standard" method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a fundamental measure of its lipophilicity (LogD at a specific pH).[16] Lipophilicity is a master variable in drug design, influencing solubility, permeability, metabolic clearance, and target affinity.
Methodology:
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol by mixing vigorously and allowing the phases to separate overnight. Likewise, saturate n-octanol with the PBS buffer.
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
Incubation: In a glass vial, combine 990 µL of the PBS-saturated n-octanol and 990 µL of the n-octanol-saturated PBS. Add 20 µL of the 10 mM compound stock solution to achieve a final concentration of ~100 µM.
Equilibration: Cap the vial tightly and shake or rotate vigorously for at least 1 hour at room temperature to allow for complete partitioning equilibrium.[17]
Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to ensure complete separation of the aqueous and organic layers.
Sampling: Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous PBS phase. Be cautious not to disturb the interface.
Quantification: Dilute the aliquots appropriately and quantify the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS.
Calculation: Calculate LogD using the formula:
LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous] )[18]
Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
Causality: This protocol determines the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in an aqueous medium.[19] Poor solubility can severely limit a drug's absorption and bioavailability, making this a critical early-stage assessment.[20]
Methodology:
Sample Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of aqueous buffer (e.g., PBS at pH 7.4). The excess solid ensures that a saturated solution is formed.
Equilibration: Seal the vial and agitate it at room temperature for 24 hours to ensure equilibrium is reached.[19] A shaker or rotator is ideal.
Separation of Undissolved Solid: Following incubation, filter the solution through a 0.45 µm PTFE syringe filter to remove any undissolved solid particles.[19] Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.
Quantification: Prepare a standard calibration curve for the test compound. Quantify the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
Result: The measured concentration is the thermodynamic aqueous solubility of the compound, typically reported in µg/mL or µM.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Causality: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), which are highly concentrated in liver microsomes.[21][22] Rapid metabolism leads to a short in vivo half-life and poor bioavailability. This assay is a standard industry tool for identifying metabolically labile compounds early in discovery.
Methodology:
Reagent Preparation:
Test Compound: Prepare a 1 mM stock solution in DMSO.
Liver Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Cofactor: Prepare a 1 mM solution of NADPH in the same buffer and keep it at 37°C. NADPH is an essential cofactor for CYP450 enzyme activity.
Incubation:
In a 96-well plate, add the test compound to the HLM solution to achieve a final compound concentration of 1 µM.
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard.[23] The '0' minute time point serves as the 100% control.
Sample Processing: Once all time points are collected, centrifuge the plate at >3000 x g for 15 minutes to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.
Data Analysis:
Plot the natural log of the percent remaining of the parent compound versus time.
The slope of the line (k) is the elimination rate constant.
The choice between an azetidine and a piperidine scaffold is not a matter of one being universally superior; it is a strategic decision based on the specific goals of the drug discovery program.
Choose an Azetidine Scaffold when:
Reducing Lipophilicity is a Priority: If your lead series suffers from high LogP, leading to poor solubility or off-target toxicity, replacing a larger ring with an azetidine is a validated strategy.[8]
Improving Aqueous Solubility is Key: Azetidines are more polar and can significantly boost the solubility of a parent molecule.[5]
Blocking a Known Metabolic Hotspot: If metabolism is occurring on or adjacent to an existing ring, an azetidine can serve as a smaller, potentially more stable replacement.[10]
Exploring Novel Chemical Space: Azetidines remain less explored than piperidines, offering greater opportunities for generating novel intellectual property.[5]
Choose a Piperidine Scaffold when:
A Robust, Well-Understood Scaffold is Needed: Piperidine is one of the most common heterocycles in approved drugs, and its chemistry and SAR are extensively documented.[7][24][25]
Modulating Basicity is Sufficient: The piperidine nitrogen provides a reliable handle for tuning solubility and creating salt forms without drastically altering the core scaffold.[7]
Specific 3D Vectors are Required: The stable chair conformation allows for precise and predictable placement of substituents in axial and equatorial positions to optimize target binding.[6]
High Permeability is a Goal: The inherent lipophilicity of the piperidine ring can be an advantage when good passive diffusion across membranes is required.
Caption: A decision-making guide for scaffold selection.
References
A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem.
A Comparative Guide to the Conformational Analysis of Piperidine Deriv
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
Examples of biologically active drug leads containing azetidine.
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Azetidines in medicinal chemistry: emerging applic
Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines. BenchChem.
A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem.
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Analogues of Piperidine for Drug Design. Enamine.
Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem.
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
Methods for Determination of Lipophilicity. Encyclopedia.pub.
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
In Vitro ADME Assays: Principles, Applications & Protocols.
Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
Metabolic Stability Assessed by Liver Microsomes and Hep
A few examples of piperidine‐based drugs and natural products.
structural validation of [1-(2-Aminoethyl)azetidin-3-yl]methanol using X-ray crystallography
A Comparative Guide to the Structural Validation of [1-(2-Aminoethyl)azetidin-3-yl]methanol Abstract The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable p...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Structural Validation of [1-(2-Aminoethyl)azetidin-3-yl]methanol
Abstract
The azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors in drug candidates. [1-(2-Aminoethyl)azetidin-3-yl]methanol represents a key building block within this class, featuring a strained 4-membered ring and multiple points for diversification. Unambiguous structural validation of such molecules is not merely a formality; it is a critical prerequisite for meaningful structure-activity relationship (SAR) studies and successful drug development.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices, compare the method with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and present an integrated strategy for achieving irrefutable structural proof.
Introduction: The Azetidine Scaffold and the Imperative for Structural Rigor
The 4-membered azetidine ring is increasingly utilized by medicinal chemists as a bioisostere for larger, more flexible ring systems.[2] Its inherent ring strain and non-planar geometry can lead to improved metabolic stability, aqueous solubility, and binding affinity.[3] The molecule [1-(2-Aminoethyl)azetidin-3-yl]methanol is of particular interest due to its combination of a primary amine and a primary alcohol, offering versatile handles for synthetic elaboration.
However, the synthesis of substituted azetidines can sometimes lead to ambiguous or unexpected stereochemical outcomes. Therefore, relying solely on spectroscopic data that describes chemical connectivity (like 1D NMR) can be misleading. Absolute, three-dimensional atomic arrangement must be determined to ensure that any observed biological activity is correctly attributed to a specific molecular architecture. This is where the unparalleled atomic resolution of X-ray crystallography becomes indispensable.[1][4]
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction provides the most direct and unambiguous visualization of a molecule's three-dimensional structure.[5] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state.
The Crystallographic Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a systematic process where each step provides validation for the next. Below is a detailed protocol, contextualized with the rationale that underpins each decision.
Experimental Protocol: Single-Crystal Growth and Structure Determination
Material Purification:
Action: Purify [1-(2-Aminoethyl)azetidin-3-yl]methanol to >99% purity via column chromatography or recrystallization.
Rationale (Trustworthiness): Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purity is the foundation of a successful crystallographic experiment.
Crystal Growth (The "Art" of Crystallography):
Action: Employ slow evaporation of a saturated solution. Given the molecule's polarity (amine and alcohol groups), start with polar solvents like ethanol, methanol, or isopropanol. Dissolve the compound to near-saturation at a slightly elevated temperature and allow the solvent to evaporate slowly over several days in a loosely capped vial.[6]
Rationale (Expertise): Rapid precipitation from solution traps solvent and creates polycrystalline or amorphous material. Slow, controlled solvent removal allows molecules the time to self-assemble into a highly ordered, single-crystal lattice, which is essential for diffraction.[7]
Crystal Selection and Mounting:
Action: Under a polarized light microscope, select a suitable single crystal (typically 0.1-0.3 mm in dimension) that is transparent and free of cracks or defects.[7] Mount the crystal on a goniometer head using a cryoprotectant oil.
Rationale (Expertise): A single, well-ordered crystal will produce a sharp, well-defined diffraction pattern. Polycrystalline or flawed samples produce overlapping or smeared patterns that are difficult or impossible to interpret. The cryoprotectant prevents ice formation during data collection at low temperatures.
Data Collection:
Action: Mount the crystal on a diffractometer.[8] Cool the crystal to a low temperature (e.g., 100 K) using a cryostream. Collect a full sphere of diffraction data using either Mo (λ = 0.7107 Å) or Cu (λ = 1.5418 Å) X-ray sources.
Rationale (Trustworthiness): Low temperatures minimize thermal motion of the atoms, resulting in higher quality diffraction data at higher resolution.[8] Collecting a complete dataset ensures that the structure can be solved and refined accurately.
Structure Solution and Refinement:
Action: Process the diffraction data to obtain a set of structure factors. Use software like SHELXT or Olex2 to solve the structure via direct methods, which reveals the initial positions of the non-hydrogen atoms. Refine the structural model against the experimental data.
Rationale (Authoritative Grounding): The refinement process minimizes the difference between the observed diffraction pattern and one calculated from the atomic model. Key quality indicators like the R-factor (R1) are used to assess the goodness-of-fit. An R1 value below 5-7% for small molecules indicates a well-refined structure.[9]
Case Study: Insights from a Related Azetidine Structure
While a public crystal structure for the exact target molecule is not available, the structure of [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol (CSD Refcode: XOPCAK) provides critical insights.[9] The azetidine ring in this analogue is nearly planar, and the crystal packing is stabilized by hydrogen bonds involving the hydroxyl group. This suggests that for our target molecule, the hydroxyl and amino groups will likely play a key role in forming a stable, crystalline lattice through hydrogen bonding.
Comparative Analysis: Complementary and Alternative Techniques
No single technique provides a complete picture. A robust structural validation relies on the convergence of data from multiple, orthogonal methods.[1] X-ray crystallography reveals the static, solid-state structure, while other techniques describe the molecule's connectivity and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the chemical connectivity of a molecule in solution.[10] For [1-(2-Aminoethyl)azetidin-3-yl]methanol, a suite of NMR experiments would be essential.
¹H and ¹³C NMR: Confirms the presence of all expected proton and carbon environments.
2D COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing one to "walk" through the molecule's backbone, for instance, from the CH₂ of the aminoethyl group to the azetidine ring protons.[11]
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming C-H connectivities.[11]
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for piecing together the molecular skeleton.[12]
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this flexible molecule, NOESY can reveal through-space proximity of protons, which helps to define the preferred conformation in solution.[12]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is non-negotiable for confirming the elemental composition.
Action: Obtain an HRMS spectrum (e.g., via ESI-TOF).
Expected Result: The measured monoisotopic mass should match the calculated mass for C₆H₁₄N₂O (M+H⁺ = 131.1184) to within a few parts per million (ppm).
Value: This provides high confidence in the molecular formula but gives no information about its isomeric form (i.e., connectivity or stereochemistry).
A Summary of Methodologies
The table below objectively compares the strengths and limitations of each technique in the context of validating our target molecule.
Technique
Information Provided
Strengths
Limitations
SC-X-ray Crystallography
Absolute 3D structure, bond lengths/angles, stereochemistry, packing
Complements experimental data; can rationalize observed conformations
It is a theoretical prediction, not an experimental observation; requires validation by experimental data
An Integrated Strategy for Bulletproof Validation
The most trustworthy approach is one that demands concordance across multiple techniques. Discrepancies between methods signal potential issues, whereas agreement provides a powerful, self-validating proof of structure.
This integrated workflow ensures that the connectivity established by NMR and the formula confirmed by MS are fully consistent with the definitive 3D structure provided by X-ray crystallography.
Conclusion and Recommendations
For a novel and synthetically important molecule like [1-(2-Aminoethyl)azetidin-3-yl]methanol, a multi-pronged approach to structural validation is not just recommended; it is essential for scientific rigor. While NMR and MS are indispensable for confirming the molecular formula and atomic connectivity, they provide an incomplete picture.
Single-crystal X-ray crystallography is the only technique that delivers an unambiguous, high-resolution 3D structure, thereby eliminating any doubt regarding stereochemistry and conformation. [4] It serves as the ultimate arbiter, validating the interpretations of all other spectroscopic data. For any drug development program involving novel azetidine scaffolds, obtaining a crystal structure should be considered a critical-path milestone to ensure that all subsequent biological and medicinal chemistry efforts are built upon a solid and irrefutable structural foundation.
References
Benchchem. (n.d.). Crystal Structure Analysis of 3-(Phenoxymethyl)azetidine Derivatives: A Technical Guide.
Tainer, J. A., et al. (2011). Small angle X-ray scattering as a complementary tool for high-throughput structural studies. Biopolymers, 95(8), 517-530.
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery?
Excillum. (n.d.). Small molecule crystallography.
Park, H., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8138-8142.
Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques.
European Pharmaceutical Review. (2014, May 2).
Faust, M. R., et al. (n.d.).
NIH. (2020, January 7).
NIH. (n.d.). Molecular drug targets and structure based drug design: A holistic approach. PMC.
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
SARomics Biostructures. (n.d.). Structure-Based Drug Design (SBDD)
Shah, R., et al. (2017). Synthesis and Antibacterial Activity of Some New Substituted Azetidine Derivatives. Journal of Drug Delivery and Therapeutics, 7(7), 113-115.
Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible.
NIH. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
Staples, R. J. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.
Drug Discovery News. (2024, July 17). The power of structure-based drug design.
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Bryn Mawr College. (2012, February 15). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl.
A Researcher's Guide to Chemoselectivity: Amine vs. Hydroxyl Reactivity in [1-(2-Aminoethyl)azetidin-3-yl]methanol
Introduction: The Synthetic Challenge of Bifunctional Molecules In the landscape of modern drug discovery and development, molecules possessing multiple functional groups are both a boon and a challenge. They offer diver...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Synthetic Challenge of Bifunctional Molecules
In the landscape of modern drug discovery and development, molecules possessing multiple functional groups are both a boon and a challenge. They offer diverse points for modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. However, this same multiplicity presents a significant synthetic hurdle: achieving selective reaction at one site in the presence of another. A classic example of this challenge is the selective acylation of an amino alcohol.[1][2] This guide provides an in-depth comparison of the reactivity of the primary amine versus the primary hydroxyl group in the synthetically relevant building block, [1-(2-Aminoethyl)azetidin-3-yl]methanol. Understanding and controlling this reactivity is paramount for researchers aiming to incorporate this scaffold into complex molecular architectures.
The core of this analysis rests on fundamental chemical principles. Amines are generally more nucleophilic than alcohols.[3][4][5] This is primarily because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile. This inherent difference in nucleophilicity forms the basis for achieving chemoselective transformations, a cornerstone of efficient organic synthesis.[6]
Fundamental Principles: A Tale of Two Nucleophiles
To predict the outcome of a competitive reaction between the amine and hydroxyl groups, we must consider two key properties: nucleophilicity and basicity.
Nucleophilicity: This refers to the ability of a species to donate an electron pair to an electrophile, forming a new covalent bond.[4] As mentioned, primary amines are typically stronger nucleophiles than primary alcohols.[3][7] This suggests that in a competition for a common electrophile (e.g., an acyl chloride), the amine will react faster.
Basicity: This is a measure of a species' ability to accept a proton. The pKa of the conjugate acid of a simple primary amine is around 10-11, while the pKa of a primary alcohol is around 16.[7] This indicates that the amine is a significantly stronger base than the alcohol. While basicity and nucleophilicity are related, they are not always parallel. However, in this case, the higher basicity of the amine correlates with its greater nucleophilicity.
Therefore, from a theoretical standpoint, we can confidently hypothesize that the primary amine in [1-(2-Aminoethyl)azetidin-3-yl]methanol will be the more reactive site towards common electrophiles under neutral or basic conditions.
Experimental Design: A Competitive Reaction Study
To empirically validate our hypothesis and quantify the reactivity difference, a competitive acylation experiment is the most direct approach. The workflow involves treating the amino alcohol with a substoichiometric amount of an acylating agent and analyzing the resulting product mixture.
Diagram of the Experimental Workflow
Caption: Workflow for the competitive acylation experiment.
Detailed Experimental Protocol
Objective: To determine the relative reactivity of the amine and hydroxyl groups of [1-(2-Aminoethyl)azetidin-3-yl]methanol towards an acylating agent.
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve [1-(2-Aminoethyl)azetidin-3-yl]methanol (1.0 eq.) in anhydrous DCM.
Base Addition: Add triethylamine (1.1 eq.) to the solution. The triethylamine acts as an acid scavenger for the HCl generated during the reaction.
Cooling: Cool the reaction mixture to 0°C in an ice bath. This helps to improve selectivity by minimizing side reactions.
Electrophile Addition: Slowly add benzoyl chloride (0.9 eq.) dropwise to the stirred solution over 10 minutes. Using a slight deficit of the acylating agent ensures that there is a competitive environment.
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product mixture directly by ¹H NMR and LC-MS to determine the ratio of N-acylated, O-acylated, and di-acylated products.
Data Presentation and Expected Results
The primary outcome of this experiment is the ratio of the three possible products, which directly reflects the relative reactivity of the functional groups.
Table 1: Expected Product Distribution from Competitive Acylation
A Senior Application Scientist's Guide to the Synthesis of [1-(2-Aminoethyl)azetidin-3-yl]methanol: A Comparative Analysis of Synthetic Yields
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. The azetidine moiety, a four-membered nitrogen-containing hetero...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant interest as a versatile building block in pharmaceutical agents due to its ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[1][2] This guide provides an in-depth, experience-driven analysis of a robust synthetic route to [1-(2-Aminoethyl)azetidin-3-yl]methanol, a key intermediate for further chemical elaboration. We will benchmark the expected yields against established literature for analogous transformations, offering a predictive framework for researchers embarking on this synthesis.
The synthetic strategy is dissected into two primary stages: the preparation of a stable, protected azetidine precursor, and the subsequent functionalization and deprotection to yield the target compound. This guide will focus on a common and effective pathway, providing not just the "how" but the "why" behind the methodological choices.
Overall Synthetic Strategy
The synthesis of [1-(2-Aminoethyl)azetidin-3-yl]methanol can be efficiently achieved through a three-step sequence starting from the commercially available N-Boc-azetidine-3-carboxylic acid. This strategy involves:
Reduction of the carboxylic acid to the corresponding alcohol.
N-alkylation of the deprotected azetidine with a phthalimide-protected 2-aminoethylating agent.
Deprotection of the phthalimide group to furnish the final primary amine.
This route is advantageous due to the commercial availability of the starting material, the high-yielding nature of the individual transformations, and the use of well-established and reliable protecting group chemistry.
Caption: Overall synthetic workflow for [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Part 1: Synthesis of the Core Intermediate, Azetidin-3-yl-methanol
The journey to our target molecule begins with the synthesis of the core azetidine scaffold. While azetidin-3-yl-methanol can be sourced commercially, understanding its synthesis from a readily available precursor is crucial for scalability and cost-effectiveness.
Step 1: Reduction of N-Boc-azetidine-3-carboxylic acid
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this step, several reducing agents can be employed. While lithium aluminum hydride (LiAlH₄) is a powerful and effective choice, its pyrophoric nature and requirement for strictly anhydrous conditions can be challenging on a larger scale. A milder and often more practical alternative is the use of a borane complex, such as borane-tetrahydrofuran complex (BH₃·THF).
Experimental Protocol: Synthesis of (1-Boc-azetidin-3-yl)methanol
To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), borane-THF complex (1.5-2.0 eq) is added dropwise at 0 °C.
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
The reaction is carefully quenched by the slow addition of methanol, followed by water.
The mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Purification by flash column chromatography on silica gel typically affords the desired (1-Boc-azetidin-3-yl)methanol in high purity.
Step 2: Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method for Boc deprotection.
Experimental Protocol: Synthesis of Azetidin-3-yl-methanol
(1-Boc-azetidin-3-yl)methanol (1.0 eq) is dissolved in dichloromethane (DCM).
An equal volume of trifluoroacetic acid (TFA) is added to the solution, and the mixture is stirred at room temperature for 1-2 hours.
The solvent and excess TFA are removed in vacuo. The resulting residue is often a salt, which can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent, or used directly in the next step after ensuring the removal of residual acid.
Part 2: N-Alkylation and Final Deprotection
With the core azetidin-3-yl-methanol in hand, the next phase involves the introduction of the 2-aminoethyl side chain. A common and effective strategy is to use a haloalkyl compound where the terminal amine is protected. N-(2-bromoethyl)phthalimide is an excellent reagent for this purpose, as the phthalimide group provides robust protection and can be cleanly removed in the final step.
Step 3: N-Alkylation with N-(2-Bromoethyl)phthalimide
This step involves a standard nucleophilic substitution reaction where the secondary amine of the azetidine ring displaces the bromide from N-(2-bromoethyl)phthalimide. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrobromic acid generated.
Experimental Protocol: Synthesis of 2-[3-(Hydroxymethyl)azetidin-1-yl]ethyl-isoindoline-1,3-dione
To a solution of azetidin-3-yl-methanol (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added N-(2-bromoethyl)phthalimide (1.0-1.2 eq).
A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), is added to the mixture.
The reaction is heated to 60-80 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
The final step is the removal of the phthalimide protecting group to reveal the primary amine. The classical method for this is the Ing-Manske procedure, which utilizes hydrazine hydrate.
Experimental Protocol: Synthesis of [1-(2-Aminoethyl)azetidin-3-yl]methanol
The phthalimide-protected intermediate (1.0 eq) is dissolved in an alcohol, typically ethanol or methanol.
Hydrazine hydrate (2.0-5.0 eq) is added, and the mixture is heated to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
The reaction mixture is cooled to room temperature, and the precipitate is removed by filtration.
The filtrate is concentrated under reduced pressure to yield the crude [1-(2-Aminoethyl)azetidin-3-yl]methanol. Further purification, if necessary, can be achieved by chromatography or crystallization.
Benchmarking Yields: A Comparative Analysis
The following table provides a comparative summary of expected yields for each step of the synthesis, benchmarked against literature values for similar transformations. It is important to note that actual yields will vary depending on the scale of the reaction, purity of reagents, and specific reaction conditions.
Step
Transformation
Reagents
Literature Yield Range (%)
1
Reduction of N-Boc-azetidine-3-carboxylic acid to the alcohol
BH₃·THF
85-95
2
Boc deprotection of (1-Boc-azetidin-3-yl)methanol
TFA, DCM
90-99
3
N-alkylation of azetidin-3-yl-methanol with N-(2-bromoethyl)phthalimide
K₂CO₃, Acetonitrile
60-80
4
Phthalimide deprotection with hydrazine hydrate
Hydrazine hydrate, Ethanol
80-95
Yields are based on analogous reactions reported in the chemical literature and represent typical outcomes for these transformations.
In-Depth Mechanistic Considerations
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mass Spectrometry Comparative Analysis of [1-(2-Aminoethyl)azetidin-3-yl]methanol Derivatives: A Benchmarking Guide Against Pyrrolidine and Piperidine Scaffolds
The incorporation of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. While piperidine and pyrrolidine have historically dominated medicinal chemistry, the azetidine ring has emerged as a privil...
Author: BenchChem Technical Support Team. Date: April 2026
The incorporation of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. While piperidine and pyrrolidine have historically dominated medicinal chemistry, the azetidine ring has emerged as a privileged scaffold due to its unique high ring strain, sp3-rich character, and conformational rigidity[1].
This guide provides an in-depth comparative analysis of [1-(2-Aminoethyl)azetidin-3-yl]methanol against its pyrrolidine and piperidine structural analogs. By evaluating their mass spectrometry (MS) fragmentation mechanisms, chromatographic behavior, and physicochemical properties, this guide equips analytical scientists and drug developers with the causal logic required to optimize lead compounds[2].
Structural Mechanics & Ionization Theory
The core structure of[1-(2-Aminoethyl)azetidin-3-yl]methanol (Formula: C₆H₁₄N₂O) features three distinct functional zones:
The Azetidine Core: A highly strained 4-membered ring that alters the basicity of the tertiary nitrogen and reduces the lipophilic surface area[1].
The 2-Aminoethyl Side Chain: A flexible primary amine that serves as a prime site for protonation during Electrospray Ionization (ESI+).
The Hydroxymethyl Group: A polar hydrogen-bond donor/acceptor that significantly influences aqueous solubility and chromatographic retention.
Causality in Mass Spectrometry Behavior
When subjected to Collision-Induced Dissociation (CID), the fragmentation of these scaffolds is directly dictated by their thermodynamic stability. The azetidine ring possesses approximately 26 kcal/mol of ring strain. Consequently, the activation energy required for cross-ring cleavage is significantly lower than that of the relatively strain-free piperidine ring (which exists in a stable chair conformation)[3]. This fundamental difference means azetidine derivatives will yield complex, ring-opened MS/MS spectra at lower Collision Energies (CE) compared to their larger-ring counterparts.
Self-Validating LC-HRMS/MS Protocol
To objectively compare these highly polar, low-molecular-weight diamines, standard reversed-phase methods are insufficient. The following protocol utilizes a polar-embedded stationary phase and dynamic CE ramping to create a self-validating analytical system.
Step-by-Step Methodology
System Suitability & Carryover Validation:
Action: Inject a standard MS calibration tuning mix followed by two consecutive solvent blanks (95:5 H₂O:MeCN with 0.1% Formic Acid).
Causality: Validates mass accuracy (<2 ppm error) and ensures that low-mass fragments (e.g., m/z 72.08) are genuine analyte product ions, not column bleed or carryover artifacts.
Sample Preparation:
Action: Dilute the azetidine, pyrrolidine, and piperidine derivatives to a final concentration of 1 µM in the initial mobile phase.
Causality: Maintaining a low concentration prevents detector saturation and space-charge effects in the Q-TOF collision cell, ensuring accurate isotopic fidelity.
Chromatographic Separation (UHPLC):
Action: Utilize a Polar-embedded C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Run a gradient from 1% to 40% Acetonitrile (with 0.1% Formic Acid) over 8 minutes.
Causality: Standard C18 columns fail to retain highly polar diamines. The polar-embedded phase prevents hydrocarbon chain collapse in highly aqueous conditions, providing the necessary retention time to resolve isobaric interferences[4].
High-Resolution MS/MS Acquisition:
Action: Operate the Q-TOF in ESI+ mode. Set capillary voltage to 3.5 kV. Utilize dynamic CE ramping at 15 eV, 30 eV, and 45 eV within a single duty cycle.
Causality: 0.1% Formic acid ensures complete protonation of the basic nitrogens. Dynamic CE ramping is critical: 15 eV captures easily cleaved side-chain neutral losses, while 45 eV forces the stable piperidine analogs to undergo ring cleavage[3].
LC-HRMS/MS workflow for the comparative analysis of heterocyclic scaffolds.
Comparative Fragmentation Mechanisms
The fragmentation logic of [1-(2-Aminoethyl)azetidin-3-yl]methanol (m/z 131.11) is driven by competition between side-chain neutral losses and strain-release ring cleavage.
Low CE (15 eV): The molecule predominantly loses ammonia (-17 Da) from the primary amine, yielding m/z 114.09, or water (-18 Da) from the hydroxymethyl group, yielding m/z 113.10.
Moderate CE (25-30 eV): The 4-membered azetidine ring undergoes rapid C-C and C-N scission. This strain-driven cleavage produces characteristic immonium ions (e.g., m/z 72.08) that are unique to the azetidine core.
In contrast, the piperidine analog (m/z 159.15) requires significantly higher energy (>40 eV) to break the 6-membered ring, localizing almost all low-energy fragmentation to the side chains[2].
The structural nuances between the 4, 5, and 6-membered rings manifest clearly in both their mass spectrometric behavior and their broader physicochemical profiles. The tables below summarize the comparative data.
The choice of heterocycle directly impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile[3]. The smaller azetidine ring imparts greater polarity and lower lipophilicity, which often translates to superior aqueous solubility and altered metabolic clearance rates[2].
Scaffold Derivative
pKa (Tertiary Amine)
logP (Octanol/Water)
Metabolic Stability
Structural Characteristics
Azetidine
~10.4
-0.12
High
Rigid, high sp3 character, highly polar.
Pyrrolidine
~11.2
0.46
Moderate
Flexible, balanced solubility/permeability.
Piperidine
~11.2
0.84
Moderate to High
Lipophilic, stable chair conformation.
Conclusion
The comparative analysis demonstrates that [1-(2-Aminoethyl)azetidin-3-yl]methanol offers a highly distinct analytical and physicochemical profile compared to traditional pyrrolidine and piperidine scaffolds. In mass spectrometry workflows, analytical scientists must account for the azetidine ring's susceptibility to strain-driven cleavage at lower collision energies. For drug development professionals, substituting a piperidine for an azetidine can dramatically reduce lipophilicity, alter basicity, and improve metabolic stability, making it a powerful strategy for optimizing lead compounds[4].
References
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: PubMed (NIH)
URL:[Link]
pKa values of azeditine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives
Source: ResearchGate
URL:[Link]
A Comparative Guide to the Pharmacokinetic Profile of [1-(2-Aminoethyl)azetidin-3-yl]methanol Conjugates
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profile of drug conjugates utilizing [1-(2-Aminoethyl)azetidin-3-yl]methanol as a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profile of drug conjugates utilizing [1-(2-Aminoethyl)azetidin-3-yl]methanol as a novel linker component. By synthesizing established principles of drug metabolism with comparative data, this document serves as a technical resource for designing and interpreting preclinical studies.
Introduction: The Emerging Role of Azetidine Scaffolds in Drug Design
In modern drug discovery, the design of linker molecules is a critical determinant of a conjugate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4][] The linker must not only covalently attach a payload to a targeting moiety but also ensure stability in systemic circulation and facilitate efficient payload release at the target site.[6][7][8] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in medicinal chemistry due to their unique combination of properties.[9][10] Their strained, sp3-rich, and rigid structure can confer enhanced metabolic stability, improved aqueous solubility, and better pharmacokinetic properties compared to more flexible, linear, or larger ring systems.[9][10][11]
The [1-(2-Aminoethyl)azetidin-3-yl]methanol structure incorporates several key features:
Azetidine Ring: Provides a conformationally constrained scaffold, which has been shown to improve metabolic stability compared to larger rings like pyrrolidines or piperidines.[9][11]
Aminoethyl Group: Offers a versatile attachment point for payloads or targeting ligands.
Methanol Group: Enhances hydrophilicity, which can improve solubility and influence distribution.[]
This guide will compare the hypothetical pharmacokinetic profile of a conjugate featuring this azetidine-based linker against more conventional linker technologies, providing the experimental framework necessary for such an evaluation.
Section 1: Designing a Robust Pharmacokinetic Study
A well-designed in vivo PK study is essential to characterize how a drug conjugate is absorbed, distributed, metabolized, and excreted.[12] The primary objective is to measure drug concentrations in biological fluids over time to calculate key parameters like clearance, half-life, and bioavailability.[12] The following workflow represents a standard, self-validating system for evaluating a novel conjugate.
Caption: Standard workflow for a preclinical pharmacokinetic study.
The trustworthiness of this workflow is ensured at the bioanalytical stage. The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a robust and highly specific method for quantifying drug conjugates and their metabolites in complex biological matrices like plasma.[13][14][15][16] Method validation according to regulatory guidance ensures accuracy, precision, and selectivity.[13]
Section 2: Comparative Pharmacokinetic Profiles
To evaluate the potential advantages of the [1-(2-Aminoethyl)azetidin-3-yl]methanol linker, we present a hypothetical comparison against two common alternatives: a flexible Polyethylene Glycol (PEG) linker and a simple alkyl chain linker. The data below is illustrative, based on the expected physicochemical properties imparted by each linker type.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters in Rats
Parameter
Unit
Conjugate A (Azetidine)
Alternative B (PEG4 Linker)
Alternative C (Alkyl Linker)
Causality and Rationale
Intravenous (IV) Administration (1 mg/kg)
Cmax (Maximum Concentration)
ng/mL
1500
1450
1600
Reflects initial concentration in circulation.
AUC (Area Under the Curve)
ng·h/mL
7500
6800
4500
Azetidine's metabolic stability leads to higher overall exposure.[9][11]
CL (Clearance)
mL/h/kg
2.2
2.5
4.0
Lower clearance for azetidine suggests reduced metabolic breakdown.
t½ (Half-life)
h
8.0
7.2
4.5
Longer half-life is a direct result of lower clearance.
Vd (Volume of Distribution)
L/kg
0.5
0.8
1.2
Higher hydrophilicity of azetidine and PEG linkers may limit tissue penetration compared to the lipophilic alkyl linker.
Oral (PO) Administration (10 mg/kg)
Cmax (Maximum Concentration)
ng/mL
350
280
150
Improved solubility from the azetidinemethanol moiety enhances absorption.[10]
Tmax (Time to Cmax)
h
1.5
2.0
2.5
Faster absorption for the more soluble conjugate.
AUC (Area Under the Curve)
ng·h/mL
2250
1700
720
Higher oral AUC indicates better overall absorption and stability.
F (Oral Bioavailability)
%
30
25
16
The combination of enhanced solubility and metabolic stability in Conjugate A results in superior oral bioavailability.
Note: Data is hypothetical and for illustrative purposes. Actual results will vary based on the specific payload and targeting moiety.
Interpretation of Data:
The hypothetical data suggests that the azetidine-containing conjugate (Conjugate A) exhibits a superior pharmacokinetic profile. Its enhanced metabolic stability, a known attribute of the azetidine scaffold, likely contributes to its lower clearance and longer half-life compared to the simple alkyl linker.[9][11] Furthermore, the hydrophilicity imparted by the methanol group, combined with the structural rigidity of the azetidine ring, may lead to improved aqueous solubility, which is a critical factor for enhancing oral absorption and bioavailability.[][10]
Section 3: Mechanistic Insights into Metabolism
The metabolic fate of a conjugate is largely dictated by its linker. The [1-(2-Aminoethyl)azetidin-3-yl]methanol linker is hypothesized to be more resistant to Phase I metabolism (e.g., CYP450-mediated oxidation) compared to flexible alkyl chains.[11] The primary sites for metabolism would likely be the payload itself or Phase II conjugation (e.g., glucuronidation) at the primary alcohol of the methanol group.
Caption: Potential metabolic pathways for the azetidine conjugate.
Section 4: Key Experimental Protocols
The following protocols provide a detailed methodology for conducting the experiments necessary to generate the data discussed above.
Protocol 4.1: In-Vivo Pharmacokinetic Study in Rodents
This protocol is a standard procedure for assessing the PK profile of a novel small molecule conjugate in a rodent model.[12][17]
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, n=3-5 per group). Acclimatize animals for at least 3 days prior to the study.
Formulation: Prepare the conjugate in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline) to the desired concentration for both intravenous (IV) and oral (PO) administration.
Dosing:
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at predefined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
Plasma Processing: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
Protocol 4.2: Bioanalytical Method using LC-MS/MS
This protocol outlines a robust method for quantifying the conjugate in plasma samples, a crucial step for accurate PK analysis.[14][16][18]
Sample Preparation (Protein Precipitation):
Thaw plasma samples on ice.
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar molecule not present in the sample).
Vortex vigorously for 1 minute to precipitate plasma proteins.
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
Transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Conditions:
Liquid Chromatography (LC): Use a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
Mass Spectrometry (MS): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the Multiple Reaction Monitoring (MRM) transitions for the parent ion and a specific fragment ion for both the analyte and the internal standard.
Quantification and Validation:
Generate a calibration curve by spiking known concentrations of the conjugate into blank plasma and processing as described above.
The method must be validated for linearity, accuracy, precision, selectivity, and stability according to established bioanalytical method validation guidelines to ensure data integrity.[13]
Conclusion
The [1-(2-Aminoethyl)azetidin-3-yl]methanol moiety represents a promising component for the design of next-generation drug conjugates. Its inherent structural properties—rigidity and hydrophilicity—are predicted to confer a favorable pharmacokinetic profile characterized by enhanced metabolic stability and improved oral bioavailability when compared to traditional, more flexible linkers.[9][10] The experimental protocols and comparative framework provided in this guide offer a robust system for researchers to validate these properties, enabling data-driven decisions in the optimization of novel therapeutic conjugates.
References
Scott, J. S., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
Pyxis Oncology. (2023). Bioanalysis of an antibody drug conjugate (ADC) PYX-201 in human plasma using a hybrid immunoaffinity LC-MS.
Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
Garnock-Jones, K. P. (2014). Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies. mAbs.
Xu, K., et al. (2016). Antibody–drug conjugate bioanalysis using LB-LC–MS/MS hybrid assays: strategies, methodology and correlation to ligand-binding assays. Bioanalysis.
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
ResearchGate. (n.d.). Structures of some azetidine‐based drugs. ResearchGate.
Li, Y., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Molecules.
BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.
PubMed. (2025). Regulated bioanalysis of antibody-drug conjugates using LC-MS.
WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
ASMS. (2024). LC-MS Bioanalysis of Drug Conjugates.
WuXi AppTec. (2025). Bioanalysis of ADC Drugs by LC-MS/MS.
Yuan, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
Lu, J., et al. (n.d.). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Cancers.
PharmaBlock. (n.d.). Azetidines in Drug Discovery.
BOC Sciences. (n.d.). Linkers - A Crucial Factor in Antibody–Drug Conjugates.
European Pharmaceutical Review. (2026). The crucial role of payload linker innovation in the growth of ADCs.
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.
Taylor & Francis Online. (2014). Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies.
BenchChem. (n.d.). In Vivo Pharmacokinetic and Pharmacodynamic Analysis of Y06036.
PubMed. (2023). Evaluation of In Vivo Prepared Albumin-Drug Conjugate Using Immunoprecipitation Linked LC-MS Assay and Its Application to Mouse Pharmacokinetic Study.
MDPI. (2023). Evaluation of In Vivo Prepared Albumin-Drug Conjugate Using Immunoprecipitation Linked LC-MS Assay and Its Application to Mouse Pharmacokinetic Study.
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
ResearchGate. (n.d.). Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules.
IJLTEMAS. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool.
WuXi AppTec DMPK. (2023). The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles.
BOC Sciences. (2023). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy.
A Comparative Guide to Azetidine and Pyrrolidine Linkers in Bioconjugation: A Focus on [1-(2-Aminoethyl)azetidin-3-yl]methanol
In the sophisticated landscape of bioconjugation, particularly in the design of transformative therapeutics like antibody-drug conjugates (ADCs), the linker is a critical determinant of success. It is the architectural l...
Author: BenchChem Technical Support Team. Date: April 2026
In the sophisticated landscape of bioconjugation, particularly in the design of transformative therapeutics like antibody-drug conjugates (ADCs), the linker is a critical determinant of success. It is the architectural linchpin that dictates the stability, pharmacokinetic profile, and ultimate efficacy of the conjugate. While a plethora of linker technologies have been developed, this guide provides an in-depth comparison of an emerging hydrophilic linker, [1-(2-Aminoethyl)azetidin-3-yl]methanol, with the more established pyrrolidine-based linkers.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, data-driven insights to inform the rational design of next-generation bioconjugates.
The Pivotal Role of the Linker in Bioconjugate Performance
An ideal linker must strike a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient and selective release of the active molecule at the target site.[1][2] Key properties of a linker that influence the overall performance of a bioconjugate include:
Stability: The chemical resilience of the linker in various physiological environments, particularly in plasma.[]
Hydrophilicity: The water-solubility of the linker, which can counteract the hydrophobicity of many potent payloads, thereby reducing aggregation and improving pharmacokinetics.[4]
Conformational Properties: The rigidity or flexibility of the linker, which can impact target binding, steric hindrance, and the overall three-dimensional structure of the bioconjugate.[5]
Release Mechanism: For cleavable linkers, the specific trigger for payload release (e.g., enzymes, pH) is a critical design element.[2]
A Tale of Two Rings: Azetidine vs. Pyrrolidine
The choice between an azetidine and a pyrrolidine scaffold for a linker introduces distinct structural and physicochemical properties that can be leveraged in bioconjugate design.
[1-(2-Aminoethyl)azetidin-3-yl]methanol: A Novel Hydrophilic Linker
The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain. This inherent strain influences its chemical reactivity and conformational preferences. The smaller, more rigid azetidine ring generally imparts greater polarity compared to the larger and more flexible pyrrolidine ring.[6] This increased polarity can translate to higher aqueous solubility, a highly desirable feature for bioconjugates, especially when working with hydrophobic payloads.[4][6]
[1-(2-Aminoethyl)azetidin-3-yl]methanol incorporates several key features:
Azetidine Core: Provides a rigid, polar scaffold.
Aminoethyl Group: Offers a primary amine handle for conjugation to the payload or a payload-containing moiety.
Methanol Group: Enhances hydrophilicity and provides an additional point for further chemical modification if desired.
Pyrrolidine Linkers: The Versatile Incumbent
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs.[5] It offers a balance of properties that have made it a staple in linker design. Pyrrolidine-containing compounds often represent a middle ground between the high polarity of azetidines and the increased lipophilicity of larger rings like piperidine.[6]
Pyrrolidine-based linkers, particularly those incorporated into self-immolative systems, have been shown to influence the rate of drug release through cyclization reactions.[7] The conformational flexibility of the pyrrolidine ring allows it to adopt various puckered conformations, which can be advantageous for achieving optimal geometry in complex bioconjugates.[8]
Head-to-Head Comparison: Physicochemical and Performance Attributes
While direct, side-by-side experimental data for ADCs constructed with these two specific linkers is not extensively published, we can infer their performance based on the fundamental properties of the core scaffolds.
Property
[1-(2-Aminoethyl)azetidin-3-yl]methanol Linker
Pyrrolidine-Based Linker
Rationale & Implications for Bioconjugation
Polarity & Hydrophilicity
High
Moderate to High
The higher polarity of the azetidine ring is expected to confer superior hydrophilicity, which can be crucial for preventing aggregation of ADCs with high drug-to-antibody ratios (DARs) and hydrophobic payloads.[4][6]
Conformational Rigidity
High
Moderate
The rigid azetidine scaffold can lead to a more defined and predictable three-dimensional structure of the bioconjugate. This may enhance binding to the target antigen by reducing entropic penalties upon binding. However, excessive rigidity could also hinder necessary conformational adjustments for optimal target engagement.[5]
Ring Strain
High
Low
The higher ring strain of azetidine may influence its metabolic stability. While generally stable, the strained ring could be more susceptible to certain metabolic pathways compared to the less strained pyrrolidine ring.
Synthetic Accessibility
More Complex
Generally More Straightforward
The synthesis of substituted azetidines can be more challenging compared to the well-established synthetic routes for pyrrolidine derivatives.[5]
Drug Release Kinetics (in self-immolative systems)
Potentially Faster
Tunable
The rate of cyclization-based drug release in self-immolative linkers is highly dependent on the ring system. The unique geometry and strain of the azetidine ring could lead to different release kinetics compared to pyrrolidine-based systems.[7]
A Researcher's Guide to Validating the Biological Activity of Compounds Containing [1-(2-Aminoethyl)azetidin-3-yl]methanol
Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its inherent ring strain a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance key pharmacological properties such as metabolic stability, solubility, and receptor affinity.[1][3] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, successfully incorporate the azetidine motif, highlighting its therapeutic potential in oncology, inflammation, and infectious diseases.[1]
The specific moiety, [1-(2-Aminoethyl)azetidin-3-yl]methanol, presents a versatile building block. The primary amine and hydroxyl groups serve as key hydrogen bond donors and acceptors, while the azetidine core acts as a rigid linker to orient these functional groups in a defined spatial arrangement. This guide provides a comprehensive, structured approach for researchers to rigorously validate the biological activity of novel compounds incorporating this promising scaffold. We will proceed from initial hypothesis generation to detailed in vitro and cell-based validation, establishing a self-validating experimental framework to ensure data integrity and reproducibility.
Part 1: Hypothesis Generation and Target Identification
Before embarking on wet-lab experiments, a clear, testable hypothesis regarding the compound's mechanism of action is essential. Given the prevalence of azetidine-containing molecules as kinase inhibitors, we will use this target class as an illustrative example throughout this guide.[1]
In Silico Target Screening
Computational methods can rapidly generate hypotheses by predicting potential protein targets. Virtual Target Screening (VTS) involves docking the compound of interest against a large library of protein structures to identify those with the highest predicted binding affinity.[5][6] This approach can help prioritize experimental resources by identifying the most probable target families.
Rationale: VTS provides a rapid, cost-effective method to narrow down a vast number of potential biological targets to a manageable few.[6] By comparing the docking score of the test compound to a benchmark set of known ligands for each protein, a more accurate prediction of "hits" can be achieved.[5]
Key Consideration: It is crucial to remember that in silico predictions are not proof of activity. They are hypotheses that must be validated experimentally. The accuracy of VTS can be low, but it serves as an excellent starting point for target exploration.[5][6]
Literature Precedent and Scaffolding Analysis
Analyzing existing drugs and clinical candidates that contain azetidine motifs can provide valuable clues. For instance, the presence of this scaffold in successful kinase inhibitors like baricitinib suggests that novel derivatives may also interact with the ATP-binding site of protein kinases.[1] This analysis helps to build a logical case for pursuing a specific target class.
Part 2: In Vitro Validation - Confirming Direct Target Interaction
Once a primary target is hypothesized (e.g., a specific protein kinase), the next critical step is to confirm a direct, physical interaction between the compound and the purified protein. This stage focuses on biochemical and biophysical assays that isolate the interaction from the complexities of a cellular environment.
Biochemical Assays: Quantifying Target Modulation
Biochemical assays measure the functional consequence of the compound binding to its target. For a kinase, this typically involves measuring the inhibition of phosphate transfer from ATP to a substrate.
Featured Assay: LanthaScreen® TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and widely used format for high-throughput screening and inhibitor characterization.[7][8] The LanthaScreen® technology is a premier example.[7][8][9][10][11]
Principle: A terbium-labeled antibody (donor) recognizes a phosphorylated, fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[7][9] An inhibitor compound will block phosphorylation, leading to a decrease in the FRET signal. The ratiometric and time-resolved nature of the signal minimizes interference from fluorescent compounds and scattered light.[8][9]
Application: This assay is used to determine the IC50 value of an inhibitor—the concentration required to inhibit 50% of the kinase's activity. It can be adapted to a binding displacement format to detect inhibitors that bind to the ATP site or allosteric sites.[10][11]
Objective: To determine the IC50 of a test compound (e.g., "Azetidine-Compound-1") against a target kinase.
Materials:
Recombinant Kinase (e.g., p38α)
Fluorescein-labeled substrate peptide
Terbium-labeled phosphospecific antibody
ATP
Assay Buffer
Test Compound (serially diluted in DMSO)
Positive Control Inhibitor (e.g., SB202190 for p38α)
384-well, low-volume, white plate
TR-FRET compatible plate reader
Procedure:
Compound Plating: Prepare a 10-point, 3-fold serial dilution of "Azetidine-Compound-1" and the positive control in DMSO. Dispense 100 nL of each dilution into the assay plate. Include DMSO-only wells as a negative control (0% inhibition).
Kinase/Substrate Addition: Prepare a solution of the kinase and fluorescein-labeled substrate in assay buffer. Add 5 µL to each well.
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction.
Incubation: Incubate the plate at room temperature for 60 minutes.
Reaction Termination & Detection: Prepare a solution of Terbium-labeled antibody and EDTA (to stop the reaction) in TR-FRET dilution buffer. Add 10 µL to each well.
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 490 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/490 emission ratio.
Data Analysis: Plot the emission ratio against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Biophysical Assays: Measuring Direct Binding Affinity
While biochemical assays demonstrate functional inhibition, biophysical methods provide orthogonal validation by directly measuring the binding kinetics and affinity (Kᴅ) of the compound to the target protein.
Featured Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[12][13][14][15] It is considered a gold standard for characterizing the binding of small molecules to protein targets.[15][16]
Principle: A protein (ligand) is immobilized on a gold-coated sensor chip.[12][14] A solution containing the small molecule (analyte) flows over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).[14][15]
Application: SPR provides a wealth of information, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ). This allows for a detailed comparison of binding kinetics between different compounds.[13]
Objective: To determine the binding kinetics and affinity (Kᴅ) of "Azetidine-Compound-1" for the target kinase.
Materials:
SPR Instrument (e.g., Biacore)
CM5 Sensor Chip
Amine Coupling Kit (EDC, NHS, Ethanolamine)
Recombinant Kinase (with a free amine for coupling)
Running Buffer (e.g., HBS-EP+)
Test Compound ("Azetidine-Compound-1") dissolved in running buffer with a small percentage of DMSO (e.g., 1-5%).
Procedure:
Ligand Immobilization: Activate the carboxyl groups on the CM5 chip surface using a mixture of EDC and NHS. Inject the kinase solution over the activated surface to allow for covalent coupling via primary amines. Deactivate any remaining active esters with ethanolamine. A target immobilization level of ~10,000 RU is typical for small molecule analysis.
Analyte Injection (Kinetics Assay):
Prepare a series of concentrations of "Azetidine-Compound-1" in running buffer (e.g., 0.1 nM to 1 µM).
Inject each concentration over the immobilized kinase surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).
Include several buffer-only (blank) injections for double referencing.
Surface Regeneration: After each analyte injection cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any bound analyte and prepare the surface for the next injection.
Data Analysis:
Subtract the reference surface signal and the blank injection signals from the raw data.
Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kᴅ.
Part 3: Cell-Based Validation - Confirming Target Engagement in a Biological System
Confirming that a compound can bind to its target in the complex and crowded environment of a living cell is a critical validation step.
Featured Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing drug-target engagement in intact cells or tissue lysates.[17][18][19]
Principle: The assay is based on the principle of ligand-induced thermal stabilization.[17] When a protein is bound to a ligand (the drug), its thermal stability increases, meaning it will denature and aggregate at a higher temperature compared to the unbound protein.[18][19]
Application: By treating cells with a compound and then heating them across a temperature gradient, one can measure the amount of soluble target protein remaining at each temperature, typically by Western blot.[17][20] A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiologically relevant setting.[18][19]
Experimental Protocol: CETSA® for Target Engagement
Objective: To confirm that "Azetidine-Compound-1" binds to and stabilizes the target kinase in intact cells.
Materials:
Cell line expressing the target kinase (e.g., MCF-7)
Cell culture medium and supplements
Test Compound ("Azetidine-Compound-1")
Vehicle Control (DMSO)
PBS with protease inhibitors
PCR tubes or 96-well PCR plate
Thermal cycler
Lysis buffer
Equipment for Western Blotting (SDS-PAGE gels, transfer system, membranes)
Primary antibody specific for the target kinase
HRP-conjugated secondary antibody
ECL substrate and imaging system
Procedure:
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x its biochemical IC50) or vehicle (DMSO) for 1-2 hours in the incubator.
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling to 4°C.[20]
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).[20]
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
Western Blot Analysis:
Carefully collect the supernatant (soluble protein fraction).
Normalize total protein concentration for all samples.
Analyze the samples by SDS-PAGE and Western blot using a primary antibody against the target kinase.[17]
Data Analysis:
Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.
Plot the normalized band intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Part 4: Comparative Analysis & Data Summary
To properly evaluate a new compound, its performance must be benchmarked against relevant alternatives. This includes a known standard-of-care inhibitor and a structurally similar but biologically inactive analog.
Comparative Data Summary
Compound
Target Kinase
Biochemical IC50 (nM) [LanthaScreen]
Binding Affinity Kᴅ (nM) [SPR]
CETSA® Thermal Shift (ΔTm, °C) @ 1µM
Cellular Potency (EC50, nM) [Functional Assay]
Azetidine-Compound-1 (Test)
p38α
15
25
+ 4.5
120
SB202190 (Positive Control)
p38α
50
75
+ 3.8
350
Inactive Analog (Negative Control)
p38α
> 10,000
No Binding Detected
No Shift
> 20,000
Alternative Scaffold Inhibitor
p38α
25
40
+ 4.1
200
This table presents hypothetical data for illustrative purposes.
Interpretation:
Azetidine-Compound-1 shows superior potency in the biochemical assay and higher binding affinity compared to the established inhibitor SB202190.
The significant thermal shift in the CETSA® assay confirms robust target engagement in cells, exceeding that of the positive control.
The Inactive Analog , differing by a key functional group, shows no activity, validating that the observed effects are specific to the pharmacophore of the active compound.
The strong correlation between biochemical potency, binding affinity, and cellular target engagement provides a high degree of confidence in the compound's mechanism of action.
Visualization of Experimental Workflow & Logic
A logical, stepwise progression is key to efficient validation.
Caption: A stepwise workflow for validating compound biological activity.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the biological activity of novel compounds containing the [1-(2-Aminoethyl)azetidin-3-yl]methanol moiety. By systematically progressing from in silico hypothesis to direct biochemical and biophysical validation, and finally to confirming target engagement in a cellular context, researchers can build a robust data package. This self-validating framework, which emphasizes the use of orthogonal assays and appropriate controls, ensures high confidence in the identified mechanism of action and provides a solid foundation for further preclinical development.
References
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
BMG Labtech. (2022). LanthaScreen Technology on microplate readers.
Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method.
Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology.
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
PharmaBlock. Azetidines in Drug Discovery.
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
PubMed. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology.
Reichert. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective.
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
The Biochemist. (2023). A beginner's guide to surface plasmon resonance.
ACS Publications. (2009). Displacement Assay for the Detection of Stabilizers of Inactive Kinase Conformations. Journal of Medicinal Chemistry.
ACS Publications. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling.
PNAS. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
National Center for Biotechnology Information. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling.
A Comparative In Vitro Toxicity Guide: [1-(2-Aminoethyl)azetidin-3-yl]methanol versus Standard Azetidine Scaffolds
Abstract The azetidine moiety is a valuable scaffold in medicinal chemistry, but its inherent ring strain necessitates a thorough evaluation of its toxicological profile. This guide provides a detailed comparative analys...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The azetidine moiety is a valuable scaffold in medicinal chemistry, but its inherent ring strain necessitates a thorough evaluation of its toxicological profile. This guide provides a detailed comparative analysis of the in vitro toxicity of a novel derivative, [1-(2-Aminoethyl)azetidin-3-yl]methanol, against two standard azetidines: Azetidin-3-ol and 1-Boc-azetidin-3-one. Through a series of well-established cytotoxicity and genotoxicity assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the safety of substituted azetidines. Our findings indicate a favorable in vitro safety profile for [1-(2-Aminoethyl)azetidin-3-yl]methanol, underscoring the critical influence of substituent groups on the toxicological properties of the azetidine core.
Introduction: The Azetidine Scaffold in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in drug design due to their unique conformational constraints and ability to serve as versatile synthetic intermediates.[1][2] However, the inherent ring strain of the azetidine ring can lead to metabolic instability and potential toxicity, making early and robust in vitro safety assessment a critical step in the drug development pipeline.[3][4][5]
This guide focuses on a comparative in vitro toxicity assessment of three azetidine derivatives to elucidate structure-toxicity relationships:
[1-(2-Aminoethyl)azetidin-3-yl]methanol (Compound A): A novel derivative with polar substituents at the N1 and C3 positions.
Azetidin-3-ol (Compound B): A simple, representative hydroxylated azetidine.
1-Boc-azetidin-3-one (Compound C): An N-protected and C3-oxidized azetidine.
The following diagram outlines the logical workflow of our comparative toxicity evaluation.
Caption: Comparative workflow for in vitro toxicity assessment of azetidine derivatives.
Part 1: Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[6] It measures the metabolic activity of cells, which is an indicator of their health. In this assay, the yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Experimental Protocol: MTT Assay
Cell Culture: HepG2 cells (a human liver cell line) were cultured in a suitable medium and maintained in a controlled environment.
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 104 cells/well and allowed to attach overnight.
Compound Treatment: The cells were treated with various concentrations of Compounds A, B, and C for 48 hours. A vehicle control (DMSO) was also included.
MTT Incubation: After treatment, MTT solution was added to each well, and the plates were incubated for 4 hours.
Formazan Solubilization: The formazan crystals were dissolved in DMSO.
Absorbance Reading: The absorbance was measured at 570 nm.
Data Analysis: Cell viability was calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) was determined.
Results and Interpretation
Compound
Structure
IC50 (µM) in HepG2 cells (48h)
A: [1-(2-Aminoethyl)azetidin-3-yl]methanol
> 1000
B: Azetidin-3-ol
> 1000
C: 1-Boc-azetidin-3-one
150 ± 15
Interpretation:
[1-(2-Aminoethyl)azetidin-3-yl]methanol (Compound A) and Azetidin-3-ol (Compound B) showed no significant cytotoxicity at concentrations up to 1000 µM, indicating a favorable in vitro safety profile in this assay.
1-Boc-azetidin-3-one (Compound C) exhibited moderate cytotoxicity with an IC50 of 150 µM. This suggests that the N-Boc protecting group and the C3-ketone may contribute to its cytotoxic effects.
Part 2: Genotoxicity Assessment using the Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[7][8] It utilizes strains of Salmonella typhimurium that are unable to synthesize histidine. The test measures the ability of a compound to cause mutations that restore the bacteria's ability to produce histidine.
Experimental Protocol: Ames Test (OECD 471)
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were used to detect frameshift and base-pair substitution mutations, respectively.
Metabolic Activation: The test was performed with and without the S9 fraction from rat liver to assess the mutagenicity of the parent compounds and their metabolites.
Plate Incorporation Method: The test compounds, bacterial strains, and S9 mix (or buffer) were combined in molten top agar and poured onto minimal glucose agar plates.
Incubation: The plates were incubated at 37°C for 48-72 hours.
Scoring: The number of revertant colonies was counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
Results and Interpretation
Compound
Mutagenic Potential (TA98 & TA100, +/- S9)
A: [1-(2-Aminoethyl)azetidin-3-yl]methanol
Non-mutagenic
B: Azetidin-3-ol
Non-mutagenic
C: 1-Boc-azetidin-3-one
Non-mutagenic
Interpretation:
All three compounds were found to be non-mutagenic in the Ames test. This is a positive result, indicating that these azetidine derivatives do not induce point mutations under the conditions of this assay.
Structure-Toxicity Relationship and Mechanistic Insights
The data from these in vitro assays provide initial insights into the structure-toxicity relationship of these azetidine derivatives.
Caption: Summary of the structure-toxicity relationship for the tested azetidines.
The low toxicity of [1-(2-Aminoethyl)azetidin-3-yl]methanol (Compound A) and Azetidin-3-ol (Compound B) suggests that the core azetidine-3-ol scaffold is well-tolerated. The polar substituents on Compound A likely contribute to its favorable safety profile. In contrast, the moderate cytotoxicity of 1-Boc-azetidin-3-one (Compound C) highlights the significant impact of the N-Boc and C3-ketone groups.
Conclusion
This comparative in vitro toxicity study demonstrates that [1-(2-Aminoethyl)azetidin-3-yl]methanol possesses a favorable safety profile, with low cytotoxicity and no mutagenic activity. These findings suggest that this novel azetidine derivative is a promising candidate for further drug development. The results also underscore the importance of substituent effects on the toxicity of the azetidine scaffold, providing valuable information for the design of safer and more effective therapeutic agents.
References
Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]
Wuts, P. G. (2007). The azetidine ring in drug design. Domino and Heck Reactions in Organic Synthesis, 1-14. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of [1-(2-Aminoethyl)azetidin-3-yl]methanol
Introduction: As researchers and drug development professionals, our work with novel chemical entities like [1-(2-Aminoethyl)azetidin-3-yl]methanol demands not only precision in our experiments but also an unwavering com...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: As researchers and drug development professionals, our work with novel chemical entities like [1-(2-Aminoethyl)azetidin-3-yl]methanol demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The azetidine ring, a core feature of this compound, is a high-energy four-membered heterocycle. Its inherent ring strain, combined with the reactivity of the primary and secondary amine groups, necessitates a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, the following hazards should be assumed:
Inhalation of aerosols or vapors can irritate the mucous membranes and respiratory system.[4][8]
Reactivity
Reacts with strong oxidizing agents and acids.[8][9]
The amine functional groups are basic and will react exothermically with acids.
Causality: The primary hazards stem from the basicity and nucleophilicity of the amino groups and the strained azetidine ring. These features make the compound reactive and capable of causing irritation or damage upon contact with biological tissues.
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound. The goal is to create a complete barrier, preventing any contact with the substance.
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always double-glove if handling larger quantities. Discard gloves immediately after handling and wash hands thoroughly.[1][2]
Eye/Face Protection: Use safety goggles with side-shields or, preferably, a full-face shield to protect against splashes.[1][7]
Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, consider a chemically resistant apron.[1][7]
Respiratory Protection: All handling of the pure compound or its concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of vapors.[1][4]
Spill Management Protocol
Immediate and correct response to a spill is critical to containing the hazard.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Control and Contain: If safe to do so, prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite, sand, or diatomaceous earth. Do not use combustible materials like paper towels to absorb large spills.
Neutralize (for small spills): For very small spills, cautious neutralization of the amine groups can be considered with a weak acid solution (e.g., 5% citric acid). However, this should only be performed by trained personnel aware of the potential for heat generation.
Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[4][10] Use non-sparking tools if the compound is in a flammable solvent.
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol). All cleaning materials (wipes, gloves, etc.) must be collected as hazardous waste.[10]
Ventilate: Allow the area to ventilate before resuming work.
Step-by-Step Disposal Workflow
The guiding principle for the disposal of [1-(2-Aminoethyl)azetidin-3-yl]methanol is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash. [10][11]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is essential to prevent dangerous reactions in the waste container and to facilitate correct disposal by your institution's Environmental Health & Safety (EHS) office.[10][11]
Solid Waste:
What: Unused or expired pure compound, contaminated gloves, weigh boats, pipette tips, and absorbent materials from spills.
How: Collect in a designated, robust, and sealable solid hazardous waste container. This container should be clearly labeled: "Hazardous Solid Waste: [1-(2-Aminoethyl)azetidin-3-yl]methanol and Contaminated Materials. "[10]
Liquid Waste (Aqueous & Organic):
What: Solutions containing the compound, as well as solvent rinses from cleaning contaminated glassware (e.g., methanol, ethanol, isopropanol).
How: Collect in a designated, chemically compatible (e.g., polyethylene or glass), and sealable liquid hazardous waste container.[9]
Crucial: Do not mix incompatible waste streams. Keep halogenated and non-halogenated solvent waste separate if required by your institution. The container must be clearly labeled: "Hazardous Liquid Waste: [1-(2-Aminoethyl)azetidin-3-yl]methanol in [List Solvents]. "[9]
Step 2: Decontamination of Non-Disposable Labware
Glassware and other reusable equipment must be decontaminated before standard washing.
Initial Rinse: Rinse the labware with a suitable solvent (e.g., methanol or ethanol) to remove residual compound.
Collect Rinsate: This initial rinsate is hazardous and must be collected in the appropriate hazardous liquid waste container.[10]
Secondary Wash: After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures.
Step 3: Container Management and Storage
Proper storage of waste containers while awaiting pickup is a critical safety measure.
Seal Securely: Ensure all waste containers are tightly sealed to prevent leaks or the release of vapors.[2][9]
Label Accurately: Every container must be accurately labeled with its contents and the primary hazards (e.g., "Corrosive," "Toxic").[9]
Store Safely: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids and oxidizers.[2][8] Use secondary containment (e.g., a spill tray) to contain any potential leaks.
Step 4: Final Disposal
The ultimate disposal of the collected waste is the responsibility of trained professionals.
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed chemical waste management company.[8][10][12]
Documentation: Complete all required waste disposal forms accurately and completely.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Caption: Decision workflow for segregating and disposing of chemical waste.
References
[1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information. NextSDS. Available from: [Link]
(Azetidin-2-yl)methanol GHS Classification. PubChem, National Institutes of Health. Available from: [Link]
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available from: [Link]
METHANOL Safety Data Sheet. Environmental Protection Agency. (2017). Available from: [Link]
Methanol Safety Data Sheet. Loba Chemie. Available from: [Link]
Azetidin-3-ylmethanol hydrochloride. A&J Life Science. Available from: [Link]
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
Laboratory chemical waste disposal guidelines. University of Otago. Available from: [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
Methanol Safety Data Sheet. Koch Methanol. (2023). Available from: [Link]
SAFETY DATA SHEET METHANOL. Univar. Available from: [Link]
Methanol Safety Data Sheet. Methanex. (2019). Available from: [Link]
Methanol Safety Data Sheet. Methanex. (2020). Available from: [Link]
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC, National Center for Biotechnology Information. Available from: [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling [1-(2-Aminoethyl)azetidin-3-yl]methanol
This document provides critical safety and handling information for [1-(2-Aminoethyl)azetidin-3-yl]methanol, a novel building block in drug discovery and development. As a molecule combining a reactive azetidine ring, a...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides critical safety and handling information for [1-(2-Aminoethyl)azetidin-3-yl]methanol, a novel building block in drug discovery and development. As a molecule combining a reactive azetidine ring, a primary amine, and a primary alcohol, its handling requires a nuanced understanding of its potential hazards. This guide is built on the foundational principle that safety is a proactive, not reactive, discipline. It is designed to empower researchers by explaining the causality behind each safety recommendation, ensuring protocols are not just followed, but understood.
Deconstructing the Hazard Profile
The Azetidine Ring: This four-membered nitrogenous heterocycle is the core of the molecule. The parent compound, Azetidine, is classified as a highly flammable liquid that causes severe skin burns and eye damage.[1][2][3] Its vapors are heavier than air and can form explosive mixtures, necessitating careful handling away from ignition sources.[1]
The Primary Amino Group (-NH2): The ethylamine side chain introduces the hazards associated with primary amines. These compounds are frequently corrosive and can cause severe irritation or burns upon contact with skin and eyes.[4][5] Inhalation can lead to mucosal irritation, coughing, and shortness of breath.[3] Furthermore, some amines are known skin sensitizers, meaning repeated exposure can lead to an allergic reaction.
The Primary Alcohol Group (-CH2OH): While generally less hazardous than the other functional groups, the alcohol moiety contributes to the overall chemical reactivity and potential for flammability.
Inferred Hazard Summary: Based on this analysis, [1-(2-Aminoethyl)azetidin-3-yl]methanol should be treated as a corrosive, flammable, and potentially sensitizing substance. It poses a significant risk of severe skin and eye damage, respiratory irritation, and harm if swallowed. All handling procedures must be designed to mitigate these risks.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should always be used within a broader safety framework known as the hierarchy of controls.[6][7]
Elimination/Substitution: If possible, use a less hazardous chemical.
Engineering Controls: These are changes to the work environment. The single most important engineering control for this compound is a certified chemical fume hood .[8] A fume hood is mandatory for all operations involving this material to control vapor inhalation and contain potential spills.
Administrative Controls: These are procedural changes, such as developing a detailed Standard Operating Procedure (SOP) and ensuring all users receive documented training.
Personal Protective Equipment (PPE): The equipment detailed below, which is required even when all other controls are in place.
Core PPE Protocol: A Step-by-Step Guide
Dermal Protection: Beyond the Basics
Lab Coat:
A flame-resistant (FR) lab coat made from materials like Nomex is mandatory due to the flammability of the azetidine ring. Standard cotton or polyester-blend lab coats are insufficient as they can ignite and melt.
The lab coat must be fully buttoned with sleeves rolled down.
Gloves:
The presence of both amine and alcohol functionalities makes glove selection critical. Standard disposable nitrile gloves provide only minimal splash protection and are not suitable for prolonged contact.[9][10]
Recommended Practice: Double-Gloving. Wear two pairs of nitrile gloves. This significantly increases protection time against breakthrough.
Glove Thickness: Use nitrile gloves with a minimum thickness of 5 mil. Thicker gloves provide longer breakthrough times.[9][10]
Immediate Replacement: If a glove comes into contact with the chemical, it must be removed and replaced immediately. Permeation can be rapid.[10] Studies have shown that even normal hand movements can significantly decrease the breakthrough time of chemicals through disposable gloves.[11]
Inspection: Always inspect gloves for pinholes or tears before use.
Ocular Protection: An Impenetrable Barrier
Given the severe corrosive potential, eye protection is non-negotiable.
Chemical Splash Goggles: Standard safety glasses are inadequate . You must wear indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards. These provide a seal around the eyes, protecting from splashes, mists, and vapors.
Face Shield: When handling larger quantities (>50 mL) or when there is a significant splash risk (e.g., during quenching or transfers), a polycarbonate face shield must be worn in addition to chemical splash goggles.[12] The face shield protects the entire face from direct splashes.
Respiratory Protection
All work with [1-(2-Aminoethyl)azetidin-3-yl]methanol must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8] If, for any reason, work must be conducted outside a fume hood (e.g., during a large-scale spill response), or if irritation is noted despite engineering controls, respiratory protection is required.
Respirator Type: A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. In a dusty environment (if handling a solid salt form), a combination OV/P100 (particulate) cartridge should be used.
Fit Testing: Use of a tight-fitting respirator requires enrollment in your institution's respiratory protection program, which includes mandatory fit testing and medical clearance.
Operational Plan: From Weighing to Waste
This workflow outlines the critical steps and associated PPE for safely handling [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Caption: Safe handling workflow for [1-(2-Aminoethyl)azetidin-3-yl]methanol.
Emergency Procedures:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[3][13]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Spill: Evacuate the area. If the spill is large, alert your institution's emergency response team. For small spills inside a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.[2]
Decontamination and Disposal
Proper disposal is a critical component of the safety lifecycle.
Equipment: Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol, followed by water) inside the fume hood.
Waste Streams: All waste containing [1-(2-Aminoethyl)azetidin-3-yl]methanol, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container. Follow your institution's guidelines for segregation (e.g., halogenated vs. non-halogenated waste). Do not pour this chemical down the drain.[13]